Product packaging for 2',5'-Difluoroacetophenone(Cat. No.:CAS No. 1979-36-8)

2',5'-Difluoroacetophenone

Cat. No.: B032684
CAS No.: 1979-36-8
M. Wt: 156.13 g/mol
InChI Key: HLAFIZUVVWJAKL-UHFFFAOYSA-N
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Description

2',5'-Difluoroacetophenone is a valuable fluorinated aromatic ketone extensively utilized as a key synthetic intermediate in organic chemistry and pharmaceutical research. The strategic incorporation of fluorine atoms at the 2' and 5' positions of the acetophenone scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a privileged building block for the development of novel active compounds. Its primary research applications include serving as a precursor in the synthesis of complex fluorinated heterocycles, ligands for catalysis, and advanced materials. In medicinal chemistry, this compound is particularly instrumental in the structure-activity relationship (SAR) exploration of potential drug candidates, where the difluoro motif is used to modulate bioavailability and binding affinity. The ketone functional group provides a versatile handle for further chemical transformations, such as nucleophilic additions, reductions to alcohols, or formation of heterocyclic systems. We supply this compound to the scientific community with stringent quality control to ensure high purity and lot-to-lot consistency, empowering researchers in their discovery and development efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O B032684 2',5'-Difluoroacetophenone CAS No. 1979-36-8

Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanone
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InChI

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HLAFIZUVVWJAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30173498
Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1979-36-8
Record name 1-(2,5-Difluorophenyl)ethanone
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Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-Difluorophenyl)ethan-1-one
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Record name 1-(2,5-difluorophenyl)ethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to 2',5'-Difluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2',5'-difluoroacetophenone, a key fluorinated building block for professionals in chemical research and drug development. We will delve into its core chemical properties, structural characteristics, synthesis protocols, and its significant role as a precursor in the development of therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1979-36-8) is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring at positions 2 and 5.[1] This substitution pattern imparts unique electronic properties that are highly valuable in medicinal chemistry, influencing both the reactivity of the molecule and the biological activity of its derivatives.[2]

Molecular Structure

The structure consists of an acetyl group (-COCH₃) attached to a 1,4-difluorinated benzene ring. The presence of fluorine at the ortho (2') position relative to the acetyl group introduces significant electronic and steric effects that govern its conformational preferences and reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1979-36-8[1]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [3]
Appearance Clear colorless to yellow liquid/oil[4]
Boiling Point 78-80 °C at 12 mmHg[5]
Density 1.233 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4882
Flash Point >110 °C (>230 °F)[5]
Solubility Soluble in Chloroform, Ethyl Acetate[4][5]

Synthesis and Reactivity

The synthesis and reactivity of this compound are governed by the interplay of the electron-withdrawing acetyl group and the strong inductive and moderate mesomeric effects of the fluorine substituents.

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene.[6][7] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Experimental Design:

  • Reactant Choice: 1,4-difluorobenzene is the logical starting material. Acetyl chloride or acetic anhydride are standard, effective acylating agents.[7]

  • Catalyst: A strong Lewis acid like AlCl₃ is required to generate the highly electrophilic acylium ion (CH₃CO⁺) from the acetyl chloride.[8] A stoichiometric amount is necessary as the catalyst complexes with both the reactant and the product ketone.[9]

  • Solvent: The reaction can be run using excess 1,4-difluorobenzene as the solvent to drive the reaction and simplify workup, or an inert solvent like dichloromethane (CH₂Cl₂) can be used.[6][8]

  • Temperature Control: The initial formation of the acylium ion complex is exothermic. Therefore, the reaction is typically started at a low temperature (0 °C) to control the rate of reaction before being allowed to proceed at room temperature.[8]

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1,4-Difluorobenzene Acetyl Chloride Aluminum Chloride (AlCl₃) mix Combine 1,4-Difluorobenzene and AlCl₃ in CH₂Cl₂ reagents->mix cool Cool to 0 °C (Ice Bath) mix->cool add Slowly add Acetyl Chloride cool->add warm Warm to RT Stir for 1-2h add->warm quench Quench with cold HCl/Ice warm->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ (aq) extract->wash dry Dry over MgSO₄ wash->dry purify Purify via Vacuum Distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Self-Validating Experimental Protocol:

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas trap (to handle evolved HCl).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane. The mixture is cooled to 0 °C in an ice bath.

  • Acylation: A solution of acetyl chloride (1.0 eq.) in dry dichloromethane is added dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Aromatic Addition: 1,4-Difluorobenzene (1.05 eq.) is then added dropwise via the dropping funnel.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.[8]

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional regions: the carbonyl group and the difluorinated aromatic ring.

  • Carbonyl Group Reactivity: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions. It can be reduced to the corresponding alcohol, undergo Wittig reactions to form alkenes, or participate in condensation reactions (e.g., aldol or Claisen-Schmidt) to form α,β-unsaturated ketones.[10]

  • Aromatic Ring Reactivity: The two fluorine atoms are strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards further electrophilic aromatic substitution.[11] However, this deactivation also makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a suitable leaving group is present or under forcing conditions.

  • Influence of Fluorine Position: The ortho-fluorine (at C2') exerts a significant steric and electronic influence on the adjacent acetyl group. This can affect the rate and outcome of reactions at the carbonyl center. Studies on related 2'-fluoroacetophenones have shown that through-space spin-spin couplings between the ortho-fluorine and the acetyl protons/carbon can be observed in NMR spectra, indicating a preferred conformation where these groups are in close proximity.[9][12]

Application in Drug Discovery: A Precursor to DPP-4 Inhibitors

A primary and high-value application of this compound is its use as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[13] DPP-4 is a therapeutic target for the management of type 2 diabetes.[2][14] Inhibitors of this enzyme, often called "gliptins," work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[13][15]

Synthesis of Pyrazole-Based DPP-4 Inhibitors

Many potent DPP-4 inhibitors feature a central pyrazole scaffold. This compound serves as the starting material for constructing the substituted pyrazole ring system. A common synthetic route involves its condensation with hydrazine or a substituted hydrazine.

Pyrazole_Synthesis_Workflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Cyclocondensation start This compound reagent1 React with DMF-DMA start->reagent1 intermediate Enaminone Intermediate reagent1->intermediate reagent2 React with Hydrazine Hydrate (N₂H₄·H₂O) intermediate->reagent2 product Difluorophenyl Pyrazole Derivative reagent2->product

Caption: General workflow for pyrazole synthesis from this compound.

Representative Experimental Protocol:

  • Enaminone Formation: this compound (1.0 eq.) is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq.) at 80-100 °C for several hours. The reaction mixture is then cooled, and the excess DMF-DMA is removed under vacuum to yield the crude enaminone intermediate.[3]

  • Cyclocondensation: The crude enaminone is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate (1.1 eq.) is added, and the mixture is refluxed for 2-4 hours.[16]

  • Workup and Purification: Upon completion, the reaction is cooled, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final pyrazole product is purified by column chromatography or recrystallization.[17]

Role of the 2,5-Difluorophenyl Moiety in DPP-4 Inhibition

The 2,5-difluorophenyl group, introduced via the starting acetophenone, plays a crucial role in the binding of the final inhibitor to the DPP-4 active site.

  • Hydrophobic Interactions: The difluorophenyl ring typically occupies a hydrophobic pocket (often the S1 or S2 subsite) within the enzyme's active site, contributing significantly to the binding affinity.[10]

  • π-π Stacking and Cation-π Interactions: Molecular docking studies of pyrazole-based inhibitors show that the aromatic ring can engage in favorable π-π stacking or cation-π interactions with key amino acid residues, such as Tyrosine (Tyr666) and Arginine (Arg358).[10][11]

  • Modulation of Physicochemical Properties: The fluorine atoms enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. They also modulate the electronic properties (pKa) of the molecule, which can optimize its binding and pharmacokinetic profile.[13]

Spectroscopic and Structural Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

TechniqueExpected Features
¹H NMR Methyl Protons (-CH₃): A singlet around δ 2.6 ppm. This signal may appear as a triplet due to through-space coupling to the ortho-fluorine (⁵JHF).[9][12] Aromatic Protons (Ar-H): Three complex multiplets in the δ 7.1-7.8 ppm region. The signals will show coupling to each other (³JHH, ⁴JHH) and to the two fluorine atoms (³JHF, ⁴JHF), resulting in complex splitting patterns.
¹³C NMR Carbonyl Carbon (C=O): A signal around δ 195-200 ppm. Methyl Carbon (-CH₃): A signal around δ 26-30 ppm. Aromatic Carbons (Ar-C): Six signals in the δ 115-165 ppm region. The carbons directly bonded to fluorine (C-F) will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). Other aromatic carbons will also show smaller C-F couplings.[12][18][19]
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.[20][21] C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 156. Key Fragments: A prominent peak at m/z = 141 due to the loss of the methyl radical ([M-15]⁺). Another significant peak at m/z = 123 corresponding to the difluorobenzoyl cation ([C₇H₃F₂O]⁺) after loss of the acetyl group, or a peak at m/z = 43 for the acetyl cation ([CH₃CO]⁺).[22][23]

Safety and Handling

This compound is classified as an irritant.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

This guide has provided a detailed examination of this compound, from its fundamental properties to its synthesis and critical role in the development of modern pharmaceuticals. Its unique structure makes it a valuable and versatile tool for researchers and scientists in the field.

References

Introduction: The Strategic Importance of a Fluorinated Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2',5'-Difluoroacetophenone (CAS 1979-36-8) for Researchers and Drug Development Professionals

This compound, identified by CAS number 1979-36-8, is a fluorinated aromatic ketone that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring an acetophenone core substituted with two fluorine atoms at the 2' and 5' positions, imparts unique chemical properties that are highly sought after in medicinal chemistry, agrochemical development, and materials science.[1] The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for creating novel, high-performance molecules.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, reaction chemistry, applications, analytical characterization, and safety protocols.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are summarized below. It presents as a clear, colorless to yellow liquid with a high boiling point and solubility in common organic solvents.[2][3]

PropertyValueReference(s)
CAS Number 1979-36-8
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Clear colorless to yellow liquid/oil[2][3]
Boiling Point 78-80°C at 12 mmHg[2]
Density 1.233 g/mL at 25°C
Refractive Index (n20/D) 1.4882
Flash Point 113°C (235.4°F) - closed cup
Solubility Soluble in Chloroform, Ethyl Acetate[2]
InChI Key HLAFIZUVVWJAKL-UHFFFAOYSA-N
SMILES String CC(=O)c1cc(F)ccc1F

Synthesis and Reaction Chemistry

Core Synthesis: Friedel-Crafts Acylation

The primary industrial synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,4-difluorobenzene.[4] This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group (CH₃CO-) onto the difluorinated aromatic ring.[5]

Causality in Experimental Design: The choice of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst polarizes the acylating agent (acetyl chloride or acetic anhydride), generating a highly electrophilic acylium ion.[5] The benzene ring of 1,4-difluorobenzene, though deactivated by the electron-withdrawing fluorine atoms, acts as a nucleophile, attacking the acylium ion.[4] A stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[6]

G cluster_0 Step 1: Acylium Ion Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) DFB 1,4-Difluorobenzene Sigma Sigma Complex (Arenium Ion Intermediate) DFB->Sigma + Acylium Ion Product This compound Sigma->Product - H⁺ AlCl4 AlCl₄⁻ Regen_AlCl3 AlCl₃ + HCl AlCl4->Regen_AlCl3 H_ion H⁺

Diagram: Mechanism of Friedel-Crafts Acylation.
Detailed Synthesis Protocol

This protocol is a representative example based on analogous Friedel-Crafts acylation procedures.[7]

  • Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl evolution) is charged with anhydrous aluminum chloride (0.3 mol).

  • Solvent & Reagent Addition: 1,4-difluorobenzene (0.2 mol) is added to the flask. The mixture is cooled in an ice bath.

  • Acylation: Acetyl chloride (0.3 mol) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained between 20°C and 40°C.

  • Reaction: After the addition is complete, the mixture is stirred at an elevated temperature (e.g., 120°C) for approximately 2 hours to drive the reaction to completion.

  • Workup: The hot reaction mixture is carefully poured onto crushed ice (~250 g) to decompose the aluminum chloride complex.

  • Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Key Reactions and Synthetic Utility

This compound is a versatile intermediate. Its primary reactive sites are the ketone's carbonyl group and the aromatic ring.

  • Preparation of 2,5-Difluorostyrene: It serves as a precursor for 2,5-difluorostyrene, a valuable monomer in materials science.[2]

  • Oxidation: The methyl ketone can be oxidized to a carboxylic acid (2,5-difluorobenzoic acid) using reagents like sodium hypochlorite (haloform reaction), providing another key synthetic intermediate.[7]

  • Reduction: The ketone can be reduced to a secondary alcohol (1-(2,5-difluorophenyl)ethanol), which can be a chiral precursor for more complex molecules.

  • Alpha-Halogenation: The α-carbon can be halogenated (e.g., brominated) to form α-halo ketones, which are potent alkylating agents used to construct heterocyclic systems.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. This compound provides a ready-made difluorophenyl moiety for this purpose.

Inhibitors of Dipeptidyl Peptidases (DPP-4)

A significant application of this compound is in the synthesis of pyrazole-based inhibitors of dipeptidyl peptidase-4 (DPP-4).[2][8] These inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. The difluorophenyl group often occupies a key binding pocket in the enzyme, enhancing potency and selectivity.

Diagram: General workflow for drug synthesis.
Intermediate for Other Pharmaceuticals

The compound is also utilized as an intermediate in the synthesis of various other pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structure serves as a scaffold that can be elaborated through various chemical transformations to build complex active pharmaceutical ingredients (APIs).

Analytical Characterization

Confirming the identity and purity of this compound is crucial. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) around δ 2.6 ppm and complex multiplets in the aromatic region (δ 7.0-7.8 ppm) for the three aromatic protons, showing coupling to each other and to the fluorine atoms.

    • ¹³C NMR: The spectrum would show a signal for the carbonyl carbon (~195-200 ppm), the methyl carbon (~26 ppm), and several signals for the aromatic carbons, with characteristic large C-F coupling constants.

    • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aryl ketone would be prominent, typically around 1680-1700 cm⁻¹. C-F stretching bands would appear in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 156, corresponding to the molecular weight of the compound.[9]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

Safety AspectGuidelineReference(s)
Hazard Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Personal Protective Equipment (PPE) Eyeshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK).
Storage Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature.[2]

Conclusion

This compound (CAS 1979-36-8) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its difluorinated phenyl ring make it a high-value component in the synthetic chemist's toolbox. For professionals in drug discovery, a thorough understanding of its chemistry and handling provides a direct pathway to novel molecular architectures with enhanced therapeutic potential.

References

An In-Depth Technical Guide to 2',5'-Difluoroacetophenone: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2',5'-difluoroacetophenone, a crucial fluorinated building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, offering field-proven insights to facilitate its effective use in the laboratory.

Part 1: Core Chemical and Physical Identity

This compound is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon in drug discovery and materials science.

Chemical Identity:

  • Systematic Name: 1-(2,5-difluorophenyl)ethan-1-one

  • Common Synonyms: 2,5-Difluoroacetophenone

  • CAS Number: 1979-36-8[1][2]

  • Molecular Formula: C₈H₆F₂O[1][2]

  • Molecular Weight: 156.13 g/mol [1][2]

Structural Representation:

The structure of this compound features a difluorinated benzene ring attached to an acetyl group.

Caption: 2D structure of this compound.

Physicochemical Properties:

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, particularly for synthesis and purification processes.

PropertyValueSource(s)
Appearance Clear colorless to yellow liquid--INVALID-LINK--[3]
Boiling Point 78-80 °C at 12 mmHg--INVALID-LINK--[3]
Density 1.233 g/mL at 25 °C--INVALID-LINK--[1][4]
Refractive Index (n20/D) 1.4882--INVALID-LINK--[1][4]
Flash Point >110 °C (>230 °F)--INVALID-LINK--[3]
Solubility Soluble in Chloroform, Ethyl Acetate--INVALID-LINK--[3]

Part 2: Synthesis and Purification

The most common and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene.[3] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the difluorinated aromatic ring.

Causality of the Experimental Design:

The choice of 1,4-difluorobenzene as the starting material is logical due to the directing effects of the fluorine substituents. Although fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, it is also an ortho-, para-director via its resonance effect. In the case of 1,4-difluorobenzene, all positions are ortho to a fluorine atom, leading to a single acylated product. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is necessary to generate the highly electrophilic acylium ion from the acylating agent (acetyl chloride or acetic anhydride).[5] The reaction is typically performed in a non-polar aprotic solvent, such as dichloromethane or dichloroethane, to prevent reaction with the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, where reaction monitoring by Thin Layer Chromatography (TLC) ensures the reaction proceeds to completion before quenching.

Materials:

  • 1,4-Difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents). Stir the suspension and cool the flask to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, dissolve 1,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) to the solution of 1,4-difluorobenzene in the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis and Purification Workflow:

G cluster_synthesis Synthesis cluster_workup Workup & Purification Setup Inert Atmosphere Setup Cooling Cool to 0 °C Setup->Cooling Addition Dropwise Addition of Reactants Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction TLC Monitor by TLC Reaction->TLC Quench Quench with Ice/HCl TLC->Quench Extraction DCM Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm. The aromatic protons will appear as complex multiplets in the range of δ 7.2-7.8 ppm due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR will show a peak for the carbonyl carbon (C=O) around δ 196 ppm and the methyl carbon (CH₃) around δ 26 ppm. The aromatic carbons will appear in the δ 115-165 ppm region, with their signals split due to coupling with the fluorine atoms. A notable feature is the through-space coupling between the carbonyl carbon and the fluorine at the 2'-position.[6]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the ketone. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will likely include a prominent peak at m/z = 141, corresponding to the loss of a methyl group ([M-CH₃]⁺), and a peak at m/z = 113, corresponding to the [M-COCH₃]⁺ fragment.

Analytical Data Summary
Technique Expected Key Signals
¹H NMR δ ~2.6 (s, 3H, CH₃), δ 7.2-7.8 (m, 3H, Ar-H)
¹³C NMR δ ~196 (C=O), δ ~26 (CH₃), δ 115-165 (Ar-C, with C-F coupling)
IR (cm⁻¹) ~1690 (C=O stretch), ~1250 (C-F stretch), ~3050 (Ar C-H stretch)
MS (m/z) 156 (M⁺), 141 ([M-CH₃]⁺), 113 ([M-COCH₃]⁺)

Part 4: Applications in Research and Drug Development

The unique electronic properties conferred by the two fluorine atoms make this compound a highly sought-after intermediate in several areas of chemical research.

Pharmaceutical Synthesis:

A primary application of this compound is in the synthesis of bioactive molecules. It serves as a key starting material for the preparation of various heterocyclic compounds.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: this compound is used in the synthesis of pyrazole-based compounds that act as inhibitors of DPP-4.[3] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[7][8][9] The fluorine atoms in the molecule can enhance binding affinity to the target enzyme and improve the metabolic stability and pharmacokinetic profile of the final drug candidate.[10][11]

  • Anti-inflammatory and Analgesic Drugs: The difluorophenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. This compound provides a convenient entry point for the synthesis of such compounds.

Agrochemicals and Materials Science:

  • Agrochemicals: The introduction of fluorine atoms into agrochemicals can increase their efficacy, selectivity, and stability. This building block is utilized in the development of novel pesticides and herbicides.

  • Polymers and Organic Electronics: It is used in the synthesis of specialty polymers, where the fluorine content can enhance thermal stability and chemical resistance.[12] Furthermore, it has applications in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.[5]

Illustrative Reaction Scheme:

G start This compound intermediate [Reaction Conditions] e.g., Hydrazine start->intermediate product Pyrazole Derivative (DPP-4 Inhibitor Precursor) intermediate->product

Caption: Synthesis of a pyrazole derivative from this compound.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard and Precautionary Statements:

GHS Information
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Part 6: References

  • A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. BenchChem. --INVALID-LINK--

  • This compound 98%. Sigma-Aldrich. --INVALID-LINK--

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. --INVALID-LINK--

  • This compound. LookChem. --INVALID-LINK--

  • Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. BenchChem. --INVALID-LINK--

  • This compound CAS#: 1979-36-8. ChemicalBook. --INVALID-LINK--

  • 2 5′-Difluoroacetophenone CAS 1979-36-8. Shanghai Talent Chemical Co.,Ltd. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Dipeptidyl Peptidase IV Inhibitor IV K579. Sigma-Aldrich. --INVALID-LINK--

  • Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Current Enzyme Inhibition. --INVALID-LINK--

  • Emerging role of dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes. Cardiovascular Diabetology. --INVALID-LINK--

  • This compound. Chem-Impex. --INVALID-LINK--

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. --INVALID-LINK--

  • Inhibitors of dipeptidyl peptidase-4 as therapeutic agents for individuals with type 2 diabetes: a 25-year journey. PubMed. --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',5'-Difluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science.[1][2] Its structural integrity and purity are paramount for its successful application in these fields. Spectroscopic analysis provides a definitive, non-destructive method for confirming the molecular structure and assessing the purity of this compound. This in-depth technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The "Why" Behind the NMR Experiment: Causality in Experimental Choices

The choice of NMR experiments is dictated by the need for a complete structural assignment.

  • ¹H NMR provides information on the number, environment, and coupling of protons.

  • ¹³C NMR reveals the number and types of carbon atoms.

  • ¹⁹F NMR is essential for directly observing the fluorine atoms, which are key functional groups in this molecule.

The combination of these experiments allows for a comprehensive and unambiguous assignment of the molecular structure.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, as ¹³C has a low natural abundance.

Data Acquisition Parameters (¹⁹F NMR):

  • Pulse Program: A standard single-pulse experiment, often without proton decoupling initially to observe H-F couplings.

  • Spectral Width: A wide spectral width is often necessary for fluorinated compounds, for example, from -50 to -250 ppm.

  • Reference: An external reference such as CFCl₃ is commonly used.[3]

Data Presentation: NMR Spectral Data for this compound
¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Aromatic Protons 7.20 - 7.40m3HAr-H
Methyl Protons 2.60tJ(H,F) = 4.43H-COCH₃
¹³C NMR Chemical Shift (ppm) Assignment
Carbonyl Carbon ~195C=O
Aromatic Carbons 115 - 160 (multiple signals with C-F coupling)Ar-C
Methyl Carbon ~26-COCH₃

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

In-Depth Interpretation: Unraveling the Structure

The ¹H NMR spectrum shows a multiplet in the aromatic region, indicative of the three protons on the difluorinated benzene ring. The methyl protons appear as a triplet due to coupling with the ortho-fluorine atom. This through-space coupling is a key indicator of the proximity of the methyl group to the fluorine atom.[4]

The ¹³C NMR spectrum displays a characteristic downfield signal for the carbonyl carbon. The aromatic region will show multiple signals, some of which will be split into doublets due to coupling with the directly attached fluorine atoms (¹Jcf) and smaller couplings with more distant fluorine atoms.

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. For this compound, two distinct signals are expected, each corresponding to one of the fluorine atoms. The chemical shifts and the coupling between the two fluorine atoms provide definitive evidence for their relative positions on the aromatic ring. Aromatic fluorine chemical shifts typically range from +80 to +170 ppm relative to CFCl₃.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

The "Why" Behind the IR Experiment: A Vibrational Fingerprint

For this compound, IR spectroscopy is used to confirm the presence of two key functional groups:

  • The carbonyl (C=O) group of the ketone.

  • The C-F bonds of the fluorinated aromatic ring.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Presentation: IR Spectral Data for this compound
Vibrational Mode Frequency (cm⁻¹) Intensity
C-H stretch (aromatic) 3100 - 3000Medium
C-H stretch (aliphatic) 3000 - 2850Weak
C=O stretch (ketone) ~1680Strong
C=C stretch (aromatic) 1600 - 1450Medium
C-F stretch 1250 - 1000Strong

Note: The exact peak positions can be influenced by the physical state of the sample.

In-Depth Interpretation: Confirming Key Functional Groups

The IR spectrum of this compound will be dominated by a strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic ketone.[6] The presence of strong bands in the 1250-1000 cm⁻¹ region confirms the existence of C-F bonds. The aromatic C-H and C=C stretching vibrations will also be present in their expected regions.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The "Why" Behind the MS Experiment: Molecular Weight and Fragmentation

The primary goals of running a mass spectrum for this compound are:

  • To confirm the molecular weight (156.13 g/mol ).[1][2]

  • To analyze the fragmentation pattern , which can provide further structural confirmation.

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.

Sample Introduction:

  • The sample can be introduced directly via a solids probe or, if volatile, through a gas chromatograph (GC-MS).

Data Acquisition Parameters (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-200.

Data Presentation: Mass Spectral Data for this compound
m/z Relative Intensity (%) Assignment
156 High[M]⁺ (Molecular Ion)
141 High[M - CH₃]⁺
113 Medium[M - COCH₃]⁺
43 High[CH₃CO]⁺
In-Depth Interpretation: Confirming Molecular Weight and Fragmentation

The mass spectrum will show a prominent molecular ion peak at m/z 156, corresponding to the molecular weight of this compound.[1] The fragmentation pattern is also highly informative. The loss of a methyl group (CH₃) results in a fragment at m/z 141. The peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), and the peak at m/z 113 represents the difluorophenyl cation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR IR IR Spectroscopy MS Mass Spectrometry Sample This compound Sample Sample->H_NMR Proton Environment Sample->C_NMR Carbon Skeleton Sample->F_NMR Fluorine Environment Sample->IR Functional Groups Sample->MS Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic characterization of this compound.

Safety and Handling

This compound is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and definitive confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this important fluorinated compound. This guide provides the necessary data, protocols, and interpretations to enable researchers to confidently verify the identity and purity of their samples, ensuring the integrity of their downstream applications.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Acetophenones in Modern Chemistry

2',5'-Difluoroacetophenone is a fluorinated aromatic ketone that has emerged as a valuable building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique physicochemical properties imparted by the two fluorine atoms on the phenyl ring. These fluorine substituents can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making this compound a sought-after intermediate in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early Synthesis

The first documented synthesis of this compound was reported in 1961 by Bergmann and Berkovic in The Journal of Organic Chemistry.[2] Their work, focused on the preparation of various aromatic fluorine compounds, laid the groundwork for the future exploration of this and other polyfluorinated ketones. The initial synthesis highlighted the utility of classical synthetic reactions for the introduction of fluorine atoms into aromatic systems, paving the way for the development of more refined and efficient methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical Properties
PropertyValue
CAS Number 1979-36-8[2][3][4]
Molecular Formula C₈H₆F₂O[3][4]
Molecular Weight 156.13 g/mol [3][4][5]
Appearance Clear, colorless to pale yellow liquid
Boiling Point 190-191 °C[5]
Density 1.233 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.4882[2][4]
Flash Point 70 °C (158 °F)[5]
Spectroscopic Data

The following data provides a reference for the characterization of this compound. Note that the chemical shifts in NMR spectra are influenced by the solvent used.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by a singlet for the methyl protons and a complex multiplet for the aromatic protons due to fluorine-proton coupling. The expected chemical shifts (in CDCl₃) are approximately:

    • δ 2.6 (s, 3H, -COCH₃)

    • δ 7.1-7.5 (m, 3H, Ar-H)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with splitting patterns due to carbon-fluorine coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong absorption band is expected around 1680-1700 cm⁻¹, which is indicative of the C=O stretching of the ketone. C-F stretching bands typically appear in the region of 1100-1300 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z = 141, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prevalent and scientifically robust methods are Friedel-Crafts acylation and the Grignard reaction.

Method 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

This is a classic and widely employed method for the synthesis of aryl ketones.[7] The reaction involves the electrophilic aromatic substitution of 1,4-difluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

  • Choice of Substrate (1,4-Difluorobenzene): The fluorine atoms are deactivating groups, making the aromatic ring less reactive towards electrophilic substitution. However, they are ortho-, para-directing. In the case of 1,4-difluorobenzene, acylation will occur at one of the positions ortho to a fluorine atom.

  • Lewis Acid Catalyst (AlCl₃): The catalyst is crucial for generating the highly electrophilic acylium ion (CH₃CO⁺) from the acetylating agent, which is necessary to overcome the deactivation of the aromatic ring by the fluorine atoms.

  • Reaction Conditions: The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane or carbon disulfide at low temperatures to control the exothermicity and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation

Friedel_Crafts_Workflow

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and 1,4-difluorobenzene (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Acetylating Agent: Add acetyl chloride (1.05 equivalents) dissolved in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

Method 2: Grignard Reaction with a Nitrile Precursor

An alternative and powerful method for C-C bond formation is the Grignard reaction.[8] This approach involves the reaction of a Grignard reagent, prepared from a suitable aryl halide, with a nitrile to form a ketone after hydrolysis.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: 2,5-Difluorobromobenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 2,5-difluorophenylmagnesium bromide. The exclusion of water is critical as Grignard reagents are highly basic and will be quenched by any protic source.

  • Reaction with Nitrile: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile (e.g., acetonitrile).

  • Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous acid to yield the final ketone product.

Experimental Protocol: Grignard Synthesis

Grignard_Workflow

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of 2,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Acetonitrile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of acetonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis: Carefully pour the reaction mixture into a cold aqueous solution of ammonium chloride or dilute sulfuric acid with vigorous stirring.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Applications in Drug Discovery and Materials Science

The presence of the 2,5-difluoro substitution pattern makes this compound a valuable precursor for a range of bioactive molecules and advanced materials.

  • Pharmaceutical Intermediates: This compound serves as a key starting material for the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The fluorine atoms can enhance the binding affinity of the final drug molecule to its target protein and improve its metabolic stability, leading to a longer duration of action. For instance, derivatives of fluorinated acetophenones are used in the synthesis of inhibitors for enzymes like phosphodiesterases, which are implicated in conditions such as cardiovascular diseases and neurological disorders.[9]

  • Agrochemicals: Similar to its role in pharmaceuticals, the difluoroacetophenone core can be incorporated into novel pesticides and herbicides. The fluorine atoms can increase the potency and selectivity of these agrochemicals.

  • Materials Science: this compound is utilized in the production of specialty polymers and resins. The incorporation of fluorine can enhance properties such as thermal stability and chemical resistance, which are crucial for high-performance applications.[1]

  • Organic Electronics: This compound can play a role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in energy-efficient lighting and solar energy technologies.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][4]

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. Its synthesis, primarily through robust methods like Friedel-Crafts acylation and Grignard reactions, provides access to a versatile building block. The strategic placement of two fluorine atoms on the aromatic ring offers a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of target molecules. As the demand for more effective pharmaceuticals and advanced materials continues to grow, the importance of key intermediates like this compound in driving innovation is set to increase.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Nuances of a Fluorinated Ketone

2',5'-Difluoroacetophenone is an aromatic ketone that has garnered significant interest within the realms of pharmaceutical and agrochemical synthesis. Its utility as a key intermediate stems from the strategic placement of two fluorine atoms on the phenyl ring, which can profoundly influence the physicochemical and biological properties of derivative compounds, such as metabolic stability and binding affinity.[1] This compound serves as a critical building block in the synthesis of novel molecules, including pyrazole compounds investigated as inhibitors of dipeptidyl peptidases for their anti-hyperglycemic effects.[2][3] It is also utilized in the preparation of 2,5-difluorostyrene.[4]

However, the very attributes that make fluorinated compounds like this compound valuable in drug discovery and materials science also necessitate a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols.[5][6] This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency response associated with this compound, ensuring the protection of laboratory personnel and the integrity of research.

Section 1: Physicochemical Characteristics and Hazard Profile

A foundational element of safe laboratory practice is a thorough understanding of a compound's intrinsic properties and associated hazards. This compound is a clear, colorless to yellow liquid[2][4] with a combustible nature.[7][8] Its toxicological properties have not been exhaustively investigated, underscoring the importance of treating it with a high degree of caution.[7]

1.1: Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1979-36-8[2][4]
Molecular Formula C₈H₆F₂O[4]
Molecular Weight 156.13 g/mol [4]
Appearance Clear colorless to yellow liquid/oil[2][4]
Boiling Point 78-80°C at 12 mmHg[2][4]
Density 1.233 g/mL at 25°C[2]
Flash Point >110 °C (>230 °F)[2]
Solubility Soluble in Chloroform, Ethyl Acetate[2][4]
Storage Temperature Room Temperature (Sealed in dry conditions)[2][4]
1.2: GHS Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The recognized GHS hazard classifications are as follows:

  • Skin Irritation (Category 2) : Causes skin irritation.[7][8]

  • Serious Eye Irritation (Category 2A/2) : Causes serious eye irritation.[7][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[7]

  • Flammable Liquids (Category 4) / Combustible Liquid : Combustible liquid.[7][8]

These classifications mandate specific precautionary actions to mitigate risk. The following diagram illustrates the logical flow from hazard identification to the implementation of corresponding safety measures.

GHS_Precautions cluster_hazards Hazard Identification (GHS) cluster_precautions Precautionary Statements (P-phrases) H315 H315: Causes skin irritation P280 P280: Wear protective gloves/ protective clothing/eye protection/ face protection H315->P280 Mitigated by H319 H319: Causes serious eye irritation H319->P280 Mitigated by H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/ mist/vapours/spray H335->P261 Mitigated by H227 H227: Combustible liquid P210 P210: Keep away from heat/sparks/ open flames/hot surfaces. No smoking. H227->P210 Mitigated by P271 P271: Use only outdoors or in a well-ventilated area P261->P271 Achieved via PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat/ Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat/ Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Hazard Start->Assess IsMajor Is it a Major Spill? Assess->IsMajor Evacuate Evacuate Area Activate Alarm Call Emergency Response IsMajor->Evacuate Yes MinorActions Alert Area Personnel Don Full PPE Ensure Ventilation IsMajor->MinorActions No End Complete Incident Report Evacuate->End Contain Contain with Inert Absorbent Material MinorActions->Contain Collect Collect into Sealed Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->End

References

commercial availability and suppliers of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2',5'-Difluoroacetophenone for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key fluorinated building block for professionals in pharmaceutical discovery, agrochemical synthesis, and materials science. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights into its practical use.

Strategic Overview: The Value Proposition of this compound

This compound (CAS No: 1979-36-8) is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring. This specific substitution pattern is not arbitrary; it is a deliberate design element for chemists seeking to impart unique properties onto target molecules. The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the molecule, enhancing the reactivity of the ketone and influencing the metabolic stability and binding affinity of its derivatives.[1]

Its primary value lies in its role as a versatile intermediate. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a drug candidate's pharmacokinetic profile, including lipophilicity and resistance to metabolic degradation.[1] In materials science, the C-F bond's strength and polarity are leveraged to create polymers and organic electronics with enhanced thermal stability and specific electronic properties.[1][2]

Physicochemical & Structural Characteristics

The physical properties of this compound are a direct consequence of its molecular structure. It exists as a colorless to light yellow liquid under standard conditions, a trait that simplifies its handling and measurement in laboratory settings.[1][2]

Key Property Summary
PropertyValueSource(s)
CAS Number 1979-36-8[1][3]
Molecular Formula C₈H₆F₂O[1][3]
Molecular Weight 156.13 g/mol [1][3]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Density ~1.233 g/mL at 25 °C[3][4]
Boiling Point 61 °C at 5 mmHg; 78-80 °C at 12 mmHg[1][2][3]
Refractive Index (n20/D) ~1.4882[3][4]
Solubility Soluble in Chloroform, Ethyl Acetate[3][4]
Purity (Typical) ≥ 98% (GC)[1]

The presence of the fluorine atoms ortho and meta to the acetyl group creates a unique electronic environment. The ortho-fluorine atom can exert a significant inductive effect, influencing the reactivity of the adjacent carbonyl group. This substitution pattern is crucial for directing subsequent chemical modifications and is a key reason for its selection in complex synthetic pathways.

Commercial Availability & Supplier Vetting

This compound is readily available from a multitude of chemical suppliers, catering to both small-scale research and bulk industrial needs.

Representative Commercial Suppliers
SupplierPurity SpecificationTypical Use Case
Sigma-Aldrich (Merck) 98%Research & Development
Chem-Impex International ≥ 98% (GC)Research & Synthesis
Shanghai Talent Chemical Co. 99%Bulk & Commercial Supply
Thermo Scientific (Alfa Aesar) 98%Research & Development

Scientist's Note on Procurement: When sourcing this intermediate, the primary validation document is the Certificate of Analysis (CoA) . Insist on a lot-specific CoA that confirms purity via Gas Chromatography (GC) and identity via NMR or other spectroscopic methods. For GMP or pilot-scale work, supplier transparency regarding manufacturing controls and impurity profiles is non-negotiable. While cost is a factor, the downstream consequences of using a poorly characterized starting material—failed reactions, complex purification, and compromised data integrity—far outweigh any initial savings.

Synthesis and Purification: A Validated Protocol

While this compound is commercially available, understanding its synthesis is crucial for troubleshooting and process development. The most common and industrially viable method is the Friedel-Crafts acylation of 1,4-difluorobenzene.

Workflow: Friedel-Crafts Acylation Synthesis

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Quench cluster_purify Purification A 1,4-Difluorobenzene R Reaction Vessel (0°C to RT, Anhydrous) A->R B Acetyl Chloride B->R C Anhydrous AlCl₃ C->R D Inert Solvent (e.g., DCM) D->R Q Quench with Ice/HCl R->Q Stir for 2-4h E Liquid-Liquid Extraction (e.g., with DCM) Q->E F Wash Organic Layer (H₂O, Brine) E->F G Dry over Na₂SO₄ F->G H Solvent Evaporation G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Friedel-Crafts acylation workflow for this compound.

Step-by-Step Synthesis Protocol
  • 1. Catalyst Suspension: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a dry, inert solvent like dichloromethane (DCM). The system must be scrupulously dry as AlCl₃ reacts violently with water.

  • 2. Reactant Addition: Cool the suspension to 0°C using an ice bath. Add 1,4-difluorobenzene (1.0 eq.) to the mixture.

  • 3. Acylation: Add acetyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, maintaining the temperature below 5°C. The dropwise addition is critical to control the exothermic reaction and prevent side reactions.

  • 4. Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.

  • 5. Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic phase. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • 6. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • 7. Washing & Drying: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • 8. Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product as a clear liquid.[1][4] Vacuum distillation is essential to prevent thermal decomposition that can occur at the compound's atmospheric boiling point.

Core Applications in Drug Discovery and Materials Science

The utility of this compound stems from its ability to serve as a foundational scaffold for more complex molecules.

Role as a Pharmaceutical Intermediate

It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, anti-cancer, and analgesic drugs.[1][2] For example, it is used in synthesizing pyrazole compounds that act as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for treating type 2 diabetes.[3][4]

G A This compound (Key Building Block) B Reaction 1 (e.g., Condensation) A->B C Intermediate A B->C D Reaction 2 (e.g., Cyclization) C->D E Complex API Scaffold (e.g., Pyrazole Core) D->E

Caption: General synthetic pathway from building block to a complex API.

Applications in Advanced Materials

The fluorinated aromatic ring is a desirable feature in materials science.[1]

  • Specialty Polymers: It serves as a monomer or precursor for fluorinated polymers, enhancing properties like thermal stability and chemical resistance.[1][2]

  • Organic Electronics: The compound and its derivatives are explored in the development of materials for Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the fluorinated ring can be tuned for efficient light emission.[1]

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and requires careful management.

GHS Hazard Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing vapours.[5] P280: Wear protective gloves/eye protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Self-Validating Handling Procedures
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents, sparks, and open flames.[2] The recommended storage temperature is room temperature.[3][4]

  • Disposal: Dispose of waste via a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in science. Its unique electronic properties, conferred by the dual fluorine substitution, provide chemists with a reliable and versatile platform for constructing novel molecules with enhanced performance characteristics. By understanding its synthesis, handling its reactivity with precision, and adhering to strict safety protocols, researchers can fully leverage its potential to advance the frontiers of medicine and materials science.

References

An In-Depth Technical Guide to 1-(2,5-Difluorophenyl)ethan-1-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2,5-difluorophenyl)ethan-1-one, a key fluorinated building block in modern organic synthesis. With a focus on its role in the development of pharmaceuticals, this document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and critical safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and detailed methodologies.

Chemical Identity and Physicochemical Properties

1-(2,5-Difluorophenyl)ethan-1-one, also known as 2',5'-difluoroacetophenone, is an aromatic ketone distinguished by a difluorinated phenyl ring. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable precursor in various synthetic pathways.

Table 1: Chemical Identifiers for 1-(2,5-Difluorophenyl)ethan-1-one

IdentifierValue
IUPAC Name 1-(2,5-difluorophenyl)ethan-1-one
CAS Number 1979-36-8[1]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)F)F
InChI InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
InChIKey HLAFIZUVVWJAKL-UHFFFAOYSA-N

The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the compound's electrophilicity and modulates its solubility and metabolic stability in larger molecules.

Table 2: Physicochemical Properties of 1-(2,5-Difluorophenyl)ethan-1-one

PropertyValueSource
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 78-80 °C at 12 mmHg--INVALID-LINK--
Density 1.233 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n²⁰/D) 1.4882--INVALID-LINK--
Solubility Soluble in chloroform and ethyl acetate.--INVALID-LINK--

Synthesis and Mechanistic Considerations

The primary route for the synthesis of 1-(2,5-difluorophenyl)ethan-1-one is the Friedel-Crafts acylation of 1,4-difluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.

The Friedel-Crafts Acylation Pathway

The reaction involves the generation of an acylium ion from an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich (relative to the acylium ion) difluorobenzene ring. The choice of solvent is critical, with excess 1,4-difluorobenzene often serving as both reactant and solvent to minimize side reactions.

G AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Intermediate Sigma Complex (Wheland Intermediate) DFB 1,4-Difluorobenzene DFB->Intermediate + Acylium Ion Product 1-(2,5-Difluorophenyl)ethan-1-one Intermediate->Product - H⁺ HCl_AlCl3 HCl + AlCl₃ Product->HCl_AlCl3 (H⁺ reacts with AlCl₄⁻)

Caption: Generalized workflow for the Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of halogenated benzenes.

Materials:

  • 1,4-Difluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) (optional, if not using excess 1,4-difluorobenzene as solvent)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and excess 1,4-difluorobenzene (serving as both reactant and solvent). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-(2,5-difluorophenyl)ethan-1-one.

Spectroscopic Characterization

The structural elucidation of 1-(2,5-difluorophenyl)ethan-1-one is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm. The aromatic region will display complex multiplets for the three protons on the difluorophenyl ring, typically between δ 7.2 and 7.8 ppm, with characteristic fluorine-proton couplings.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) around δ 195-200 ppm and a signal for the methyl carbon (CH₃) around δ 25-30 ppm. The aromatic carbons will appear in the δ 115-165 ppm region, with their chemical shifts and signal splitting influenced by the fluorine substituents (C-F coupling).

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 156. The fragmentation pattern is dominated by two primary cleavage pathways:

  • Alpha-cleavage: Loss of the methyl radical (•CH₃) to form the stable 2,5-difluorobenzoyl cation at m/z = 141. This is often the base peak.

  • Acylium ion formation: Cleavage of the bond between the carbonyl group and the aromatic ring, resulting in an acylium ion [CH₃CO]⁺ at m/z = 43.

G Parent 1-(2,5-Difluorophenyl)ethan-1-one (m/z = 156) Frag1 2,5-Difluorobenzoyl cation (m/z = 141) Parent->Frag1 - •CH₃ Frag2 Acylium ion (m/z = 43) Parent->Frag2 - •C₆H₃F₂ Frag3 Methyl radical (not detected) Frag4 2,5-Difluorophenyl radical (not detected)

Caption: Key fragmentation pathways in EI-MS.

Applications in Drug Discovery and Agrochemicals

The unique electronic and steric properties imparted by the difluoro substitution make 1-(2,5-difluorophenyl)ethan-1-one a valuable intermediate in the synthesis of bioactive molecules.

Key Intermediate in the Synthesis of Isavuconazole

A prominent application of 1-(2,5-difluorophenyl)ethan-1-one is its role as a starting material in the synthesis of the broad-spectrum antifungal agent, Isavuconazole. The synthesis involves the transformation of the ketone into a more complex side chain which is then coupled with the triazole core of the final drug molecule.[][3]

One synthetic route begins with the conversion of 1-(2,5-difluorophenyl)ethan-1-one to 1-(2,5-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone. This intermediate is then subjected to a series of reactions, including condensation and cyclization, to build the final structure of Isavuconazole.[]

G Start 1-(2,5-Difluorophenyl)ethan-1-one Step1 Bromination Start->Step1 Intermediate1 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one Step1->Intermediate1 Step2 Nucleophilic Substitution with 1,2,4-Triazole Intermediate1->Step2 Intermediate2 1-(2,5-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone Step2->Intermediate2 FurtherSteps Further Synthetic Steps Intermediate2->FurtherSteps FinalProduct Isavuconazole FurtherSteps->FinalProduct

Caption: Synthetic pathway from the ketone to Isavuconazole.

Potential in Agrochemical Synthesis

While specific examples are less documented in readily available literature, the difluorophenyl motif is a common feature in modern agrochemicals, contributing to enhanced efficacy and metabolic stability. The reactivity of the ketone functionality in 1-(2,5-difluorophenyl)ethan-1-one allows for its incorporation into various molecular scaffolds relevant to the development of novel herbicides, fungicides, and insecticides.

Safety, Handling, and Storage

As a chemical intermediate, 1-(2,5-difluorophenyl)ethan-1-one requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents and strong bases.[5]

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. If ventilation is inadequate, use a certified respirator.

Toxicology: The toxicological properties of this compound have not been fully investigated. It is known to cause skin, eye, and respiratory tract irritation.[5] In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

1-(2,5-Difluorophenyl)ethan-1-one is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, most notably as a precursor to the antifungal drug Isavuconazole. Its synthesis via Friedel-Crafts acylation is a well-established process, and its reactivity is governed by the interplay of the ketone functionality and the electron-withdrawing nature of the difluorinated aromatic ring. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

The Ascendant Role of Fluorinated Acetophenones in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated acetophenones, a class of compounds demonstrating significant promise in the development of novel therapeutics. We will delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, underpinned by a critical analysis of their structure-activity relationships. This guide is designed to be a comprehensive resource, offering not only a thorough review of the current state of research but also detailed, field-proven experimental protocols to empower researchers in their own discovery efforts. By elucidating the causality behind experimental choices and providing a framework for self-validating protocols, we aim to equip scientists with the knowledge to rationally design and evaluate the next generation of fluorinated acetophenone-based drug candidates.

Introduction: The Fluorine Advantage in Acetophenone Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced biological activity.[1][2] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] When applied to the acetophenone framework, a versatile building block in medicinal chemistry, these fluorine-driven modifications give rise to a class of compounds with a broad spectrum of potential therapeutic applications, from oncology to infectious diseases.[1][3]

This guide will systematically explore the multifaceted biological activities of fluorinated acetophenones, providing a technical narrative grounded in experimental evidence.

DOT Diagram: The Influence of Fluorination on Drug Properties

F_Properties cluster_properties Physicochemical & Pharmacokinetic Acetophenone Acetophenone Scaffold Fluorination Fluorine Substitution Acetophenone->Fluorination Modification Properties Enhanced Properties Fluorination->Properties Lipophilicity Increased Lipophilicity Properties->Lipophilicity MetabolicStability Enhanced Metabolic Stability Properties->MetabolicStability BindingAffinity Improved Binding Affinity Properties->BindingAffinity

Caption: Strategic fluorination of the acetophenone core enhances key drug-like properties.

Anticancer Activity: A Promising Frontier

Fluorinated acetophenones and their derivatives, particularly chalcones synthesized from them, have demonstrated significant potential as anticancer agents.[4][5] The introduction of fluorine can enhance the cytotoxic effects of these compounds against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of fluorinated acetophenone derivatives are multifaceted and can include:

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. For instance, α-fluorinated chalcones have been shown to arrest the cell cycle at the G2/M phase.[5]

  • Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of several fluorinated acetophenone derivatives against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Chalcone2'-hydroxy-4',6'-dimethoxy-3-fluoro-4-methoxychalconeHepG2 (Liver)43.18 ± 6.54[6]
Fluorinated ChalconeChalcone 1cHepG2 (Liver)63.38 ± 6.76[6]
Fluorinated ChalconeChalcone 1eHepG2 (Liver)59.33 ± 1.10[6]
α-Fluorinated ChalconeCompound 4cHela (Cervical)0.025[5]
α-Fluorinated ChalconeCompound 4cU937 (Lymphoma)0.025[5]
α-Fluorinated ChalconeCompound 4nVarious0.031–0.364[5]
Brominated AcetophenoneCompound 5cMCF7 (Breast)< 10 µg/mL[7]
Brominated AcetophenoneCompound 5cPC3 (Prostate)< 10 µg/mL[7]
Brominated AcetophenoneCompound 5cA549 (Lung)11.80 ± 0.89 µg/mL[7]
Brominated AcetophenoneCompound 5cCaco2 (Colorectal)18.40 ± 4.70 µg/mL[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of fluorinated acetophenones on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated acetophenone test compounds

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated acetophenone compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: A Broad Spectrum of Action

Fluorinated acetophenones and their derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[1][8] The introduction of fluorine can enhance the antimicrobial potency of the parent compounds.

Structure-Activity Relationship in Antimicrobial Agents

The position and number of fluorine atoms on the acetophenone ring, as well as the nature of other substituents, play a crucial role in determining the antimicrobial activity. For instance, studies on fluorinated chalcones have shown that the presence and position of fluorine can significantly impact their minimum inhibitory concentrations (MICs) against various bacterial strains.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for some fluorinated compounds against selected microbial strains.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Fluorinated ChalconeDFC5Aerobic Bacteria1.23 - 2.60[3]
Fluorinated ChalconeDFC1Fungi0.95 - 1.32 (MFC)[3]
Imidazo[1,2-c]pyrimidine-isoxazoleCompound with dichlorophenyl and chloro-imidazo-pyrimidine moietiesS. aureus (MSSA)3.12 ± 0.09[9]
Imidazo[1,2-c]pyrimidine-isoxazoleCompound with dichlorophenyl and chloro-imidazo-pyrimidine moietiesS. aureus (MRSA)4.61 ± 0.22[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Fluorinated acetophenone test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain acetophenone derivatives have shown promise as anti-inflammatory agents, and fluorination can potentially enhance this activity.[10] The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[2][11]

The Carrageenan-Induced Paw Edema Model

This model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which induces a localized inflammatory response characterized by edema.[2][11] The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

DOT Diagram: Carrageenan-Induced Edema Workflow

Edema_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Group Animals acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer Test Compound / Vehicle baseline->treatment carrageenan Inject Carrageenan treatment->carrageenan measure Measure Paw Volume at Time Intervals carrageenan->measure euthanize Euthanize & Weigh Paw measure->euthanize analyze Data Analysis euthanize->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a fluorinated acetophenone.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Fluorinated acetophenone test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, reference, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour after oral administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Enzyme Inhibition: Targeting Key Pathological Pathways

Fluorinated acetophenones have also emerged as potent inhibitors of various enzymes, offering therapeutic potential for a range of diseases. A notable example is their activity against monoamine oxidases (MAOs).

Inhibition of Monoamine Oxidases (MAOs)

MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Acetophenone derivatives have been identified as potent and selective MAO-B inhibitors, with some fluorinated analogs showing IC50 values in the nanomolar range.[12]

Experimental Protocol: MAO Inhibition Assay

Objective: To determine the inhibitory activity of a fluorinated acetophenone against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Fluorinated acetophenone test compound

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer

  • 96-well microplate reader (fluorescence or absorbance)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme (A or B) and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Signal Detection: Measure the product formation using a microplate reader. The detection method will depend on the substrate used (e.g., fluorescence for the product of kynuramine oxidation).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity: An Area for Further Exploration

The exploration of fluorinated acetophenones as antiviral agents is an emerging area of research. While some older studies have shown antiviral activity for certain acetophenone derivatives against influenza virus, more recent and comprehensive investigations are needed.[13] The introduction of fluorine into nucleoside and non-nucleoside antiviral drugs has been a successful strategy, suggesting that a similar approach with acetophenone-based scaffolds could yield promising results.[14]

Future Directions:

  • Screening of libraries of fluorinated acetophenones against a broad range of viruses.

  • Investigation of the mechanisms of antiviral action.

  • Structure-activity relationship studies to optimize antiviral potency.

Conclusion: A Call for Continued Innovation

Fluorinated acetophenones represent a rich and versatile scaffold for the discovery of new therapeutic agents. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities, coupled with the proven benefits of fluorination in drug design, make them a compelling area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can anticipate the rational design of novel fluorinated acetophenone derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of innovative medicines to address unmet medical needs.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(2,5-Difluorophenyl)-1H-pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of functionalized pyrazole compounds utilizing 2',5'-Difluoroacetophenone as a readily available starting material. Pyrazoles are a cornerstone of modern medicinal chemistry, and the introduction of fluorine atoms can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide details a two-step synthetic sequence employing the Vilsmeier-Haack reaction for regioselective formylation and subsequent cyclocondensation with hydrazine derivatives.[3][4] We offer in-depth procedural instructions, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous blockbuster drugs like Celecoxib.[1][5] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key physicochemical and biological properties, including lipophilicity, pKa, and metabolic stability.[2] Consequently, synthetic routes to fluorinated pyrazoles are of high importance.[6]

This protocol focuses on the conversion of this compound, a common building block, into 3-(2,5-Difluorophenyl)-1H-pyrazole-4-carbaldehydes. The resulting pyrazole-4-carbaldehyde is a versatile intermediate, primed for further functionalization at the formyl group and the N1-position of the pyrazole ring, enabling the rapid generation of compound libraries for screening.

Core Synthetic Strategy: Vilsmeier-Haack Cyclization Pathway

The chosen synthetic route is a robust and scalable two-step process. The key to this transformation is the initial conversion of the acetophenone's methyl group into a 1,3-dicarbonyl equivalent, which can then readily undergo cyclization with a hydrazine.

  • Vilsmeier-Haack Reaction: The acetophenone is first reacted with the Vilsmeier-Haack reagent (generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). This reaction chloroformylates the ketone, yielding a reactive β-chloro-α,β-unsaturated aldehyde intermediate.[7]

  • Cyclocondensation: The crude intermediate is then treated with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine). The hydrazine undergoes a condensation reaction with the aldehyde and a nucleophilic substitution of the vinyl chloride, followed by dehydration to yield the stable aromatic pyrazole ring.[8][9]

The overall workflow is depicted below.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Cyclocondensation A This compound C Intermediate: 3-Chloro-2-(2,5-difluorophenyl)prop-2-enal A->C Chloroformylation B Vilsmeier Reagent (POCl₃ / DMF) B->C E Final Product: 3-(2,5-Difluorophenyl)-1H- pyrazole-4-carbaldehyde C->E Cyclization D Hydrazine Derivative (e.g., H₂NNH₂·H₂O) D->E

Figure 1: Overall synthetic workflow for pyrazole synthesis.

Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Hydrazine derivatives are toxic and potential carcinogens. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol details the synthesis using phenylhydrazine as the cyclization partner.

Part A: Vilsmeier-Haack Reaction to form the Intermediate

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (30 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 60 mmol) dropwise via the dropping funnel over 20 minutes.

    • Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction temperature and prevent side reactions.

  • Substrate Addition: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Then, add a solution of this compound (5.0 g, 32 mmol) in anhydrous DMF (10 mL) dropwise.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice.

    • Causality Note: This step quenches the reactive Vilsmeier reagent and precipitates the organic intermediate. This must be done slowly and carefully in a fume hood.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral (pH ~7). The crude intermediate, 3-Chloro-2-(2,5-difluorophenyl)prop-2-enal, will precipitate as a solid. This intermediate is typically used directly in the next step without extensive purification.

Part B: Cyclocondensation to form the Pyrazole

  • Reaction Setup: To the beaker containing the aqueous suspension of the crude intermediate from the previous step, add ethanol (50 mL) to aid solubility.

  • Hydrazine Addition: Add phenylhydrazine (3.5 mL, 35 mmol) to the mixture.

  • Cyclization: Stir the reaction mixture at room temperature overnight. The formation of the pyrazole product is often visible as a color change or further precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

    • Self-Validation: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Data Presentation & Expected Outcomes

The following table summarizes expected outcomes for the synthesis using two different hydrazine sources. Yields are based on typical laboratory results and may vary.

ParameterExample 1: Phenylhydrazine Example 2: Hydrazine Hydrate
Product 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde3-(2,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
Typical Yield 70-85%75-90%
Appearance White to pale yellow solidWhite crystalline solid
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, -CHO), δ ~8.1 (s, 1H, pyrazole-H), δ 7.2-7.6 (m, Ar-H)δ ~9.8 (s, 1H, -CHO), δ ~8.0 (s, 1H, pyrazole-H), δ 7.1-7.4 (m, Ar-H), NH proton may be broad or not observed
¹⁹F NMR (CDCl₃) Two distinct multiplets in the aromatic regionTwo distinct multiplets in the aromatic region

Mechanistic Visualization

The cyclization step is a classic example of heterocyclic ring formation. It proceeds through initial formation of a hydrazone, followed by an intramolecular nucleophilic attack and subsequent elimination to form the aromatic pyrazole ring.

G cluster_workflow Cyclocondensation Mechanism Start Intermediate + Hydrazine Step1 Hydrazone Formation (Condensation) Start->Step1 Step2 Intramolecular Nucleophilic Attack Step1->Step2 Step3 Elimination of HCl & H₂O Step2->Step3 End Aromatic Pyrazole Step3->End

Figure 2: Key mechanistic steps in the pyrazole ring formation.

Conclusion

The Vilsmeier-Haack reaction followed by cyclocondensation provides an efficient and reliable pathway for the synthesis of 3-(2,5-Difluorophenyl)-1H-pyrazole-4-carbaldehydes from this compound.[10][11] This method is highly valuable for its operational simplicity, good yields, and the versatility of the resulting product, which serves as a key building block for creating diverse libraries of fluorinated pyrazoles for agrochemical and pharmaceutical research.[6][12]

References

The Strategic Utility of 2',5'-Difluoroacetophenone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorine in Molecular Design

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2',5'-Difluoroacetophenone emerges as a highly valuable and versatile building block, offering synthetic chemists a reliable entry point into a diverse array of fluorinated compounds. Its difluorinated phenyl ring and reactive ketone functionality provide a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValue
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
CAS Number 1979-36-8
Appearance Colorless to light yellow liquid
Boiling Point 194-196 °C
Density 1.233 g/mL at 25 °C

The two fluorine atoms on the aromatic ring exert a strong electron-withdrawing effect, which significantly influences the reactivity of both the aromatic ring and the acetyl group. This electronic modification makes the carbonyl carbon more electrophilic and can affect the regioselectivity of aromatic substitution reactions.

Core Synthetic Transformations and Protocols

This compound is amenable to a wide range of synthetic transformations. Here, we detail protocols for some of the most impactful reactions, providing the causality behind the experimental choices.

Claisen-Schmidt Condensation: A Gateway to Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to a vast array of heterocyclic compounds with significant biological activities, including antifungal and antimicrobial properties.[1][2] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Protocol 1: Synthesis of a 2',5'-Difluorochalcone Derivative

This protocol outlines the synthesis of (E)-1-(2,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl, 10% aqueous solution)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of ethanol.

  • While stirring at room temperature, slowly add 10 mL of a 40% aqueous NaOH solution. The reaction mixture will typically turn yellow.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture to pH 5-6 with a 10% HCl solution. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield the pure chalcone.

Causality and Mechanistic Insight:

The strong base (NaOH) deprotonates the α-carbon of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). The electron-withdrawing fluorine atoms on the acetophenone ring can enhance the acidity of the α-protons, potentially facilitating enolate formation.

Gewald Reaction: Synthesis of Substituted 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[3] These heterocycles are important scaffolds in medicinal chemistry. The reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

Protocol 2: Synthesis of a 2-Aminothiophene Derivative

This protocol describes the synthesis of ethyl 2-amino-4-(2,5-difluorophenyl)thiophene-3-carboxylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.56 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 30 mL of ethanol.

  • Add morpholine (0.87 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality and Mechanistic Insight:

The Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate), catalyzed by the base (morpholine).[4] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The exact mechanism of sulfur addition is complex, but it leads to a thiolate intermediate that subsequently cyclizes and tautomerizes to form the stable 2-aminothiophene ring. The choice of a secondary amine like morpholine is common as it effectively catalyzes the initial condensation without leading to significant side reactions. A computational study has suggested that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring, leading to polysulfide formation which then decomposes to the final product.[5]

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and analgesic properties.[6] One common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine. The requisite 1,3-dicarbonyl can be synthesized from this compound.

Protocol 3: Synthesis of a 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazole-5-ol

This two-step protocol first forms a β-ketoester from this compound, which is then cyclized with hydrazine.

Step 1: Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry toluene

  • Acetic acid

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (0.48 g, 12 mmol) in 20 mL of dry toluene.

  • Heat the suspension to 80 °C and add a solution of this compound (1.56 g, 10 mmol) and diethyl carbonate (1.42 g, 12 mmol) in 10 mL of dry toluene dropwise over 30 minutes.

  • After the addition is complete, continue heating at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and cautiously quench with a few drops of acetic acid, followed by the addition of 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.

Step 2: Synthesis of 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazole-5-ol

Materials:

  • Crude ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the crude β-ketoester from Step 1 in 30 mL of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (0.6 g, 12 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Causality and Mechanistic Insight:

In the first step, sodium hydride, a strong base, deprotonates the α-carbon of this compound to form an enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with diethyl carbonate to form the β-ketoester. In the second step, the hydrazine undergoes a condensation reaction with the two carbonyl groups of the β-ketoester. The initial reaction likely occurs at the more electrophilic ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

Applications in Drug Development and Agrochemicals

The true value of this compound as a building block is demonstrated by its application in the synthesis of biologically active molecules.

Fungicide Development

Derivatives of acetophenones have shown significant promise as antifungal agents for agricultural applications.[7][8][9] The chalcones synthesized from this compound can serve as precursors to a variety of heterocyclic fungicides. The difluoro substitution pattern is often sought after to enhance the efficacy and metabolic stability of the final product.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations discussed.

G A This compound C Chalcone Derivative A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C E Pyrimidine Derivative C->E Cyclocondensation D Guanidine/Thiourea D->E

Caption: Synthesis of pyrimidine derivatives from this compound.

G A This compound D 2-Aminothiophene Derivative A->D Gewald Reaction B α-Cyanoester B->D C Sulfur C->D

Caption: One-pot synthesis of 2-aminothiophenes via the Gewald reaction.

G A This compound C β-Ketoester A->C Acylation B Diethyl Carbonate B->C E Pyrazole Derivative C->E Cyclocondensation D Hydrazine D->E

Caption: Two-step synthesis of pyrazole derivatives.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive starting material for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide for the Claisen-Schmidt condensation, Gewald reaction, and pyrazole synthesis provide a solid foundation for researchers to explore the vast synthetic potential of this valuable reagent. As the demand for novel pharmaceuticals and agrochemicals with enhanced properties continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in advancing these fields.

References

Application Note: Synthesis and Applications of 2',5'-Difluoroacetophenone Hydrazone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2',5'-Difluoroacetophenone Hydrazone through the condensation reaction of this compound with hydrazine hydrate. This document outlines the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the significance of the resulting fluorinated hydrazone as a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents and other high-value chemical entities.

Introduction: The Significance of Fluorinated Hydrazones

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Hydrazones, characterized by the R1R2C=NNH2 functional group, are a valuable class of compounds due to their diverse biological activities and their utility as synthetic intermediates.[2] The reaction of ketones and aldehydes with hydrazine to form hydrazones is a fundamental transformation in organic synthesis.[3]

This compound is a readily available starting material that combines a reactive ketone functionality with a difluorinated phenyl ring.[4] Its reaction with hydrazine hydrate yields this compound Hydrazone, a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles, and as a precursor in the Wolff-Kishner reduction for the deoxygenation of the ketone.[5][6][7] This application note provides a detailed protocol for the reliable synthesis of this important intermediate.

Reaction Mechanism and Scientific Principles

The formation of this compound Hydrazone from this compound and hydrazine hydrate is a classic nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group (water).[7]

A potential side reaction in hydrazone synthesis is the formation of an azine . This occurs when the initially formed hydrazone reacts with a second molecule of the ketone. To suppress this side reaction, it is crucial to use an excess of hydrazine hydrate.[8]

Experimental Protocol: Synthesis of this compound Hydrazone

This protocol is adapted from established procedures for the synthesis of hydrazones from substituted acetophenones.[9][10]

Materials and Equipment
Reagent/Material Grade Supplier Notes
This compound≥98%e.g., Sigma-Aldrich---
Hydrazine Hydrate (50-60% solution in water)Reagente.g., Sigma-AldrichCaution: Toxic and corrosive. Handle in a fume hood.
Ethanol (EtOH)Anhydrous------
Glacial Acetic AcidACS Reagent---Used as a catalyst.
Deionized Water------For work-up.
Diethyl Ether (Et2O)Anhydrous---For extraction.
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)------For drying.
Round-bottom flask with reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle or oil bath---------
Equipment for vacuum filtration---------
Rotary evaporator---------
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.0 g, 32.0 mmol, 1.0 eq) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (3.2 g of a 60% solution, ~64.0 mmol, 2.0 eq). A slight excess of hydrazine hydrate is used to minimize the formation of the corresponding azine.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath. Maintain the reflux with stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The starting material (this compound) should be consumed, and a new spot corresponding to the hydrazone product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with gentle stirring. The product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove any residual hydrazine hydrate and acetic acid.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low heat.

  • Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified this compound Hydrazone.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Start: This compound & Hydrazine Hydrate Reaction Reaction: - Ethanol (Solvent) - Acetic Acid (Catalyst) - Reflux (4-6h) Start->Reaction Condensation Workup Work-up: - Precipitation in  ice-cold water Reaction->Workup Isolation Isolation: - Vacuum Filtration - Washing with water Workup->Isolation Purification Purification (Optional): - Recrystallization  from Ethanol/Water Isolation->Purification Product Final Product: This compound Hydrazone Isolation->Product If pure enough Purification->Product

Caption: Workflow for the synthesis of this compound Hydrazone.

Characterization of this compound Hydrazone

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons (split by F-H coupling), the methyl group protons, and the N-H protons of the hydrazone. The disappearance of the acetyl methyl singlet from the starting material and the appearance of a new methyl signal at a slightly different chemical shift is expected.
¹³C NMR The spectrum will show signals for the aromatic carbons (with C-F couplings), the methyl carbon, and the imine carbon (C=N). The carbonyl carbon signal from the starting material will be absent.
FT-IR Appearance of a strong C=N stretching vibration (typically around 1620-1690 cm⁻¹) and N-H stretching bands (around 3200-3400 cm⁻¹). Disappearance of the strong C=O stretching band of the starting ketone (around 1680-1700 cm⁻¹).
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound Hydrazone (C₈H₈F₂N₂).

Applications in Synthetic Chemistry

This compound Hydrazone is a valuable intermediate with several important applications:

  • Wolff-Kishner Reduction: The primary application of hydrazones is in the Wolff-Kishner reduction, where treatment with a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures converts the hydrazone into the corresponding alkane.[6][7][8] This reaction provides a powerful method for the deoxygenation of the ketone to form 1-(2,5-difluorophenyl)ethane, a useful building block.

    WolffKishner Hydrazone This compound Hydrazone Reduction Wolff-Kishner Reduction: - Strong Base (e.g., KOH) - High Temperature Hydrazone->Reduction Deoxygenation Alkane 1-(2,5-difluorophenyl)ethane Reduction->Alkane

    Caption: Wolff-Kishner reduction of the synthesized hydrazone.

  • Synthesis of Pyrazoles: Hydrazones are key precursors for the synthesis of pyrazole derivatives, a class of heterocyclic compounds with a wide range of biological activities.[5][11] The reaction of this compound Hydrazone with suitable reagents can lead to the formation of highly functionalized pyrazoles.

  • N-Heterocycle Synthesis: The versatile reactivity of the hydrazone moiety allows for its participation in various cyclization reactions to generate a diverse array of nitrogen-containing heterocyclic compounds.

Safety and Handling

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[12]

  • This compound can cause skin and eye irritation.[4]

  • The reaction should be performed with adequate ventilation.

Conclusion

The synthesis of this compound Hydrazone is a straightforward and efficient process that provides access to a valuable fluorinated building block. The detailed protocol and mechanistic insights provided in this application note are intended to enable researchers to reliably synthesize this compound for its various applications in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The careful control of reaction conditions, especially the molar ratio of reactants, is key to achieving a high yield and purity of the desired hydrazone.

References

Synthesis of 2,5-Difluorostyrene from 2',5'-Difluoroacetophenone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Styrenes in Modern Chemistry

Fluorinated organic compounds have garnered significant attention across various scientific disciplines, particularly in drug discovery, materials science, and agrochemicals. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make them invaluable building blocks in the design of novel molecules. Among these, fluorinated styrenes serve as versatile intermediates for the synthesis of a wide array of polymers, specialized materials, and complex organic molecules. 2,5-Difluorostyrene, in particular, is a valuable monomer and synthetic precursor. This application note provides a comprehensive guide to the laboratory-scale synthesis of 2,5-difluorostyrene, starting from the readily available 2',5'-difluoroacetophenone. We will explore the underlying chemical principles, compare viable synthetic strategies, and provide detailed, validated protocols for its preparation and characterization, ensuring scientific rigor and reproducibility.

Strategic Approaches to Olefination: A Comparative Analysis

The conversion of a ketone, such as this compound, to an alkene, like 2,5-difluorostyrene, is a cornerstone transformation in organic synthesis known as olefination. Several methods exist for this purpose, each with its own set of advantages and limitations. Here, we will focus on two of the most robust and widely employed strategies: the Wittig reaction and a two-step reduction-dehydration sequence.

1. The Wittig Reaction: A classic and powerful method for the formation of carbon-carbon double bonds, the Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene.[1][2][3] The reaction is known for its reliability and the unambiguous placement of the double bond.[4]

2. Reduction Followed by Dehydration: This two-step approach first involves the reduction of the ketone to a secondary alcohol, which is then dehydrated to yield the desired alkene. This method offers an alternative pathway that can sometimes be more amenable to scale-up and may avoid the formation of triphenylphosphine oxide, a common byproduct in the Wittig reaction that can be challenging to remove.

The choice between these synthetic routes will depend on several factors including the availability of reagents, desired scale of the reaction, and the specific equipment available in the laboratory. The following diagram illustrates the decision-making process for selecting the optimal synthetic pathway.

Synthetic_Strategy Start Start: this compound Decision Choice of Synthetic Route Start->Decision Wittig Wittig Reaction Decision->Wittig Direct, one-pot potential Reduction_Dehydration Reduction-Dehydration Decision->Reduction_Dehydration Alternative, potentially easier purification Product Product: 2,5-Difluorostyrene Wittig->Product Reduction_Dehydration->Product

Caption: Decision logic for the synthesis of 2,5-difluorostyrene.

Part I: The Wittig Reaction Approach

The Wittig reaction provides a direct conversion of the carbonyl group in this compound to the vinyl group of 2,5-difluorostyrene. The key reagent is a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

Reaction Mechanism

The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically very stable byproduct that drives the reaction to completion.

Experimental Protocol: Wittig Olefination

This protocol details the synthesis of 2,5-difluorostyrene from this compound using methyltriphenylphosphonium bromide and sodium hydride.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier
This compoundC₈H₆F₂O156.135.0 g32.0Sigma-Aldrich
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.2312.6 g35.2Acros Organics
Sodium hydride (60% dispersion in oil)NaH24.001.4 g35.0Alfa Aesar
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12As needed-VWR
Saturated aq. Ammonium ChlorideNH₄Cl53.49As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Ylide:

    • Under an inert atmosphere, add sodium hydride (1.4 g of 60% dispersion) to a 500 mL three-necked flask.

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous THF (100 mL) to the flask.

    • Slowly add methyltriphenylphosphonium bromide (12.6 g) to the stirred suspension at room temperature.

    • The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir for 1 hour at room temperature.

  • Reaction with Ketone:

    • Dissolve this compound (5.0 g) in anhydrous THF (50 mL).

    • Add the ketone solution dropwise to the ylide suspension at room temperature over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.[5]

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water.[1][6][7][8] Handle under an inert atmosphere and away from any moisture.

  • Methyltriphenylphosphonium bromide is toxic if swallowed and can cause skin and eye irritation.[3][9][10][11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound can cause skin and eye irritation.[12]

  • Perform the reaction in a well-ventilated fume hood.

Part II: The Reduction-Dehydration Approach

This two-step sequence offers a valuable alternative to the Wittig reaction. The initial reduction of the ketone to the corresponding alcohol is typically high-yielding and straightforward, followed by an acid-catalyzed dehydration to form the alkene.

Step 1: Reduction of this compound

Sodium borohydride is a mild and selective reducing agent suitable for the conversion of ketones to secondary alcohols.[13][14][15][16][17]

Reaction:

Experimental Protocol: Reduction

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier
This compoundC₈H₆F₂O156.135.0 g32.0Sigma-Aldrich
Sodium borohydrideNaBH₄37.831.5 g39.6Acros Organics
MethanolCH₃OH32.04100 mL-Fisher Scientific
DichloromethaneCH₂Cl₂84.93As needed-VWR
1 M Hydrochloric AcidHCl36.46As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Procedure:

  • Dissolve this compound (5.0 g) in methanol (100 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 g) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude 1-(2,5-difluorophenyl)ethanol, which can often be used in the next step without further purification.

Step 2: Dehydration of 1-(2,5-Difluorophenyl)ethanol

Acid-catalyzed dehydration of the secondary alcohol yields the desired 2,5-difluorostyrene.

Reaction:

Experimental Protocol: Dehydration

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier
1-(2,5-Difluorophenyl)ethanolC₈H₈F₂O158.14Crude from previous step~32.0-
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.3 g1.6Alfa Aesar
TolueneC₇H₈92.14100 mL-Fisher Scientific
Sodium bicarbonate solution (sat.)NaHCO₃84.01As needed--

Procedure:

  • Combine the crude 1-(2,5-difluorophenyl)ethanol and toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.3 g).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude 2,5-difluorostyrene by vacuum distillation.[18]

Characterization of 2,5-Difluorostyrene

Thorough characterization of the final product is essential to confirm its identity and purity.

1. Physical Properties:

PropertyValue
Molecular FormulaC₈H₆F₂
Molecular Weight140.13 g/mol
AppearanceColorless liquid
Boiling Point~59 °C at 51 mmHg

2. Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the aromatic protons, with coupling to the fluorine atoms. The vinyl protons typically appear as a set of doublet of doublets in the region of δ 5.0-7.0 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.8-7.5 ppm), showing complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show signals for the two vinyl carbons and the six aromatic carbons. The carbons attached to fluorine will appear as doublets due to C-F coupling.

  • FTIR (neat): The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the vinyl and aromatic groups (around 3000-3100 cm⁻¹), C=C stretching of the vinyl group (around 1630 cm⁻¹), and C-F stretching (in the region of 1100-1300 cm⁻¹).[19][20][21]

  • GC-MS: Gas chromatography-mass spectrometry can be used to assess the purity of the product and confirm its molecular weight. The mass spectrum will show a molecular ion peak at m/z = 140.[22]

Characterization_Workflow Crude_Product Crude 2,5-Difluorostyrene Purification Purification (Column Chromatography or Vacuum Distillation) Crude_Product->Purification Pure_Product Pure 2,5-Difluorostyrene Purification->Pure_Product Analysis Spectroscopic Analysis Pure_Product->Analysis NMR 1H and 13C NMR Analysis->NMR FTIR FTIR Spectroscopy Analysis->FTIR GCMS GC-MS Analysis->GCMS Data Structural Confirmation and Purity Assessment NMR->Data FTIR->Data GCMS->Data

Caption: Workflow for the purification and characterization of 2,5-difluorostyrene.

Conclusion

This application note has provided a detailed and practical guide for the synthesis of 2,5-difluorostyrene from this compound. Both the Wittig reaction and the reduction-dehydration sequence are viable and effective methods, and the choice of route can be tailored to the specific needs and resources of the laboratory. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently prepare this valuable fluorinated building block for use in a wide range of synthetic applications. The comprehensive characterization data provided will ensure the identity and purity of the synthesized compound, upholding the principles of scientific integrity and reproducibility.

References

Application Note: A Practical Guide to the Friedel-Crafts Acylation for the Synthesis of Difluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Ketone Moiety

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into lead compounds is a well-established strategy for optimizing molecular properties. The difluoromethyl group (CHF₂) and, by extension, the difluoroacetyl moiety (-C(O)CHF₂) serve as critical pharmacophores. Their introduction can significantly enhance metabolic stability, modulate lipophilicity and pKa, and improve receptor binding affinity through unique electronic interactions.[1] Difluoroacetophenone derivatives, therefore, represent a class of high-value intermediates for synthesizing a wide range of biologically active molecules, from kinase inhibitors to agrochemicals.

This guide provides a comprehensive overview and a detailed protocol for the synthesis of difluoroacetophenone derivatives via the Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of the reaction, critical parameters for success, and a step-by-step methodology tailored for researchers in synthetic and medicinal chemistry.

Core Principles: Mechanistic Insights into Difluoroacetylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that forms a C-C bond between an aromatic ring and an acyl group.[2] The reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent to generate a highly electrophilic acylium ion.[3]

The Acylium Ion: The Key Electrophile

The reaction begins with the coordination of the Lewis acid to the acylating agent, which for this application is difluoroacetic anhydride. This coordination polarizes the C=O bond and facilitates the formation of the resonance-stabilized difluoroacylium ion. This ion is the potent electrophile that drives the reaction.

G

Electrophilic Attack and Aromaticity Restoration

The generated difluoroacylium ion is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] The aromaticity is temporarily lost. In the final step, a base (typically the [AlCl₄]⁻ or a related complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final difluoroacetophenone product.[2] The AlCl₃ catalyst is regenerated in principle, but in practice, it forms a stable complex with the product ketone, necessitating the use of stoichiometric or greater amounts of the Lewis acid.[5][6]

G

Experimental Design: Causality Behind Key Choices

A successful synthesis requires careful consideration of the substrate, catalyst, and reaction conditions. The presence of fluorine atoms on both the acylating agent and potentially the aromatic substrate introduces specific challenges and considerations.

Substrate Selection: The Impact of Ring Deactivation

Fluorine atoms on an aromatic ring are strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack.[7] This deactivation makes Friedel-Crafts reactions on fluorinated arenes more challenging than on benzene or toluene.[5]

For this protocol, we have selected 1,3-difluorobenzene as the model substrate. While deactivated, the meta orientation of the fluorine atoms directs acylation primarily to the 4-position, guided by the ortho-para directing resonance effect (+M) of each fluorine atom, leading to a single major product, 2',4'-difluoro-2,2-difluoroacetophenone . Using a deactivated substrate highlights a robust procedure applicable to more complex, electron-poor systems often encountered in drug development.

Catalyst and Stoichiometry: Overcoming Product Inhibition

The choice of Lewis acid is critical. Anhydrous aluminum chloride (AlCl₃) remains the most common and effective catalyst for acylating deactivated rings due to its high Lewis acidity.[5][8]

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base that can coordinate strongly with the AlCl₃ catalyst.[2] This forms a stable complex, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[6] Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ relative to the acylating agent is required . For an acid anhydride, which possesses two carbonyl groups, more than two equivalents of AlCl₃ are necessary.[8]

Acylating Agent and Solvent

Difluoroacetic anhydride is chosen as the acylating agent. Anhydrides are often preferred over acyl chlorides in industrial settings as they avoid the generation of corrosive HCl gas during the reaction itself.[6]

For the solvent, using an excess of the liquid aromatic substrate (1,3-difluorobenzene) is a common and effective strategy, eliminating the need for an additional inert solvent like dichloromethane or nitrobenzene.[8] This simplifies the reaction setup and workup.

Detailed Experimental Protocol

This protocol details the synthesis of 2',4'-difluoro-2,2-difluoroacetophenone from 1,3-difluorobenzene and difluoroacetic anhydride.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
1,3-Difluorobenzene≥99%Sigma-Aldrich
Difluoroacetic Anhydride≥97%Sigma-Aldrich
Aluminum Chloride, Anhydrous≥99.99%, powderSigma-Aldrich
Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher Scientific
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR Chemicals
Saturated Sodium BicarbonateAqueous SolutionLab Prepared
Anhydrous Sodium SulfateGranular, ≥99%EMD Millipore
Three-neck round-bottom flask250 mL, Flame-dried---
Magnetic stirrer and stir bar------
Dropping funnel50 mL, Pressure-equalizing---
Reflux condenserWith gas outlet/drying tube---
Ice-water bath------
Separatory funnel500 mL---
Rotary evaporator------
Safety Precautions
  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood, wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[9]

  • Difluoroacetic Anhydride: Corrosive, causes severe skin burns and eye damage. It is also moisture-sensitive. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE).[1][5][10][11]

  • The reaction is exothermic , especially during the addition of reagents. Maintain strict temperature control.

  • The workup procedure involves quenching with acid and will generate heat and gas. Perform additions slowly and with caution.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature under a positive pressure of inert gas.

  • Charging the Flask:

    • Working under a blanket of inert gas, add anhydrous aluminum chloride (14.7 g, 110 mmol) to the reaction flask.

    • Add 1,3-difluorobenzene (34.2 g, 30.0 mL, 300 mmol) to the flask. This serves as both the reactant and the solvent.[8]

    • Begin stirring to create a slurry and cool the flask to 0 °C using an ice-water bath.

  • Addition of Acylating Agent:

    • Charge the dropping funnel with difluoroacetic anhydride (8.7 g, 5.8 mL, 50 mmol).

    • Add the difluoroacetic anhydride dropwise to the stirred AlCl₃ slurry over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction between the anhydride and the Lewis acid.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to 40-45 °C using a water bath and maintain this temperature for 3-4 hours.[8]

    • Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or by GC-MS analysis of a quenched aliquot.

  • Reaction Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Prepare a separate beaker containing crushed ice (approx. 150 g) and concentrated HCl (30 mL).

    • Slowly and carefully , pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This quench is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.[9][12] Causality Note: The acid/water mixture hydrolyzes the aluminum complexes formed with the product and excess reagents, breaking the emulsion and making the product extractable.[8]

  • Extraction and Purification:

    • Transfer the quenched mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: potential gas evolution), and finally with brine (50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure 2',4'-difluoro-2,2-difluoroacetophenone. The excess 1,3-difluorobenzene can be recovered as the first fraction during distillation.[8]

Expected Results and Characterization

The protocol is expected to yield the target compound with good purity after distillation. The table below summarizes typical characterization data for difluoroacetophenone derivatives.

Analysis TechniqueExpected Observations for 2',4'-difluoro-2,2-difluoroacetophenone
¹H NMR A triplet in the region of δ 6.0-6.5 ppm corresponding to the -CHF₂ proton, with a characteristic J-coupling of ~55 Hz. Aromatic protons will appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm).
¹⁹F NMR A doublet corresponding to the -CHF₂ group and two separate multiplets for the two non-equivalent aromatic fluorine atoms.
¹³C NMR The carbonyl carbon will appear around δ 185-195 ppm, likely as a triplet due to coupling with the adjacent fluorine atoms. The CHF₂ carbon will be a triplet around δ 110-115 ppm with a large ¹JCF coupling constant.
IR Spectroscopy A strong C=O stretching absorption band around 1700-1720 cm⁻¹. Strong C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) will be observed, along with characteristic fragmentation patterns, such as the loss of the CHF₂ group.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive (hydrated) AlCl₃.2. Insufficient reaction temperature or time.3. Substrate is too deactivated.1. Use fresh, anhydrous AlCl₃ from a sealed container. Handle quickly to minimize exposure to air.2. Increase reaction temperature or extend reaction time, monitoring by TLC/GC-MS.3. For highly deactivated arenes, consider a more potent Lewis acid or higher temperatures.
Formation of Byproducts 1. Reaction temperature too high.2. Isomerization or side reactions.1. Maintain strict temperature control during reagent addition and reaction.2. Confirm the directing effects of substituents on the starting arene. Purify carefully by column chromatography or distillation.
Difficult Workup (Emulsion) Incomplete hydrolysis of aluminum salts.Ensure the quench is performed with sufficient acid and stir vigorously until all solids dissolve before extraction. Adding more water or HCl can help break the emulsion.

Conclusion

The Friedel-Crafts acylation provides a direct and powerful method for synthesizing difluoroacetophenone derivatives, which are valuable precursors in pharmaceutical and agrochemical research. Success hinges on a clear understanding of the reaction mechanism and careful control over key experimental parameters, particularly the exclusion of moisture, the stoichiometry of the Lewis acid catalyst, and temperature regulation. By following the detailed protocol and considering the principles outlined in this guide, researchers can reliably access these important fluorinated building blocks for their synthetic programs.

References

Protocol for Nucleophilic Substitution on Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for performing nucleophilic substitution reactions on halogenated acetophenones. It is designed for researchers, scientists, and professionals in drug development and synthetic chemistry. The document delineates the distinct mechanistic pathways dictated by the position of the halogen atom—Nucleophilic Aromatic Substitution (SNAr) for ring-halogenated substrates and bimolecular substitution (SN2) for α-haloacetophenones. We offer step-by-step experimental protocols, guidance on reaction optimization, analytical monitoring techniques, and critical safety procedures to ensure reliable and safe execution of these versatile synthetic transformations.

Mechanistic Overview: A Tale of Two Pathways

The reactivity of a halogenated acetophenone is fundamentally determined by the location of the halogen substituent. This seemingly small structural difference dictates one of two distinct mechanistic routes for nucleophilic substitution.

The SNAr Pathway: Substitution on the Aromatic Ring

When the halogen is attached directly to the aromatic ring (e.g., 4-chloroacetophenone), the reaction proceeds via Nucleophilic Aromatic Substitution (SNAr). This is not a classic SN1 or SN2 reaction; aryl halides are generally unreactive towards these pathways due to the high energy of the phenyl cation (for SN1) and the steric hindrance of the ring preventing backside attack (for SN2).[1][2]

The SNAr mechanism is a two-step addition-elimination process.[1] The viability of this pathway is critically dependent on the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group (EWG), such as the acetyl group (-COCH₃) in acetophenone, is essential. This group activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.[3][4][5]

The Mechanism:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][6] The acetyl group at the ortho or para position is crucial for stabilizing this intermediate by delocalizing the negative charge onto its oxygen atom.[4]

  • Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step temporarily disrupts the ring's aromaticity.[4] Consequently, the reactivity of the aryl halides in SNAr reactions often follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, even though the C-F bond is the strongest.[3]

Caption: Figure 1: SNAr Mechanism via Meisenheimer Complex.

The SN2 Pathway: Substitution at the α-Carbon

When the halogen is located on the carbon adjacent to the carbonyl group (the α-carbon), as in α-bromoacetophenone, the reaction landscape changes completely. This substrate is essentially a specialized alkyl halide. The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.

The Mechanism: The nucleophile performs a backside attack on the electrophilic α-carbon, displacing the halide leaving group in a single, concerted step. The presence of the adjacent carbonyl group significantly accelerates this reaction compared to a simple alkyl halide for two main reasons:

  • Inductive Effect: The electron-withdrawing carbonyl group polarizes the C-X bond, making the α-carbon more electrophilic.

  • Transition State Stabilization: The p-orbitals of the carbonyl group overlap with the developing p-orbital in the SN2 transition state, lowering its energy.

Unlike SNAr, the leaving group ability of the halogens in SN2 reactions follows the expected trend based on bond strength and stability of the halide ion: I > Br > Cl > F.

Caption: Figure 2: SN2 Mechanism on α-Haloacetophenone.

Protocol Design & Parameter Optimization

Successful execution requires careful consideration of several key experimental variables. The choice of substrate, nucleophile, solvent, and base are interdependent and must be optimized for each specific transformation.

ParameterSNAr on Ring-Halogenated AcetophenoneSN2 on α-HaloacetophenoneRationale & Expert Insights
Substrate Halogen F > Cl > Br > II > Br > Cl > FSNAr: Rate is driven by the electrophilicity of the carbon, which is highest with the most electronegative halogen (F).[3] SN2: Rate is driven by leaving group ability, where iodide is the best leaving group.
Nucleophile Amines, alkoxides, thiolates. Generally requires a strong nucleophile.Thiolates, cyanides, azides, carboxylates. A wide range of nucleophiles are effective.The choice of nucleophile is application-dependent. Stronger nucleophiles generally lead to faster reactions. For SNAr, very weak nucleophiles may require catalysis.[7][8]
Solvent Polar Aprotic (DMSO, DMF, NMP)Polar Aprotic (Acetone, DMF, Acetonitrile)Polar aprotic solvents are ideal as they solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, preserving its reactivity. For SNAr, they also help stabilize the charged Meisenheimer complex.
Base Often required (e.g., K₂CO₃, KOH, DIEA)Often required if the nucleophile is neutral (e.g., a thiol, R-SH)A base is used to deprotonate the nucleophile (e.g., phenol to phenoxide) or to neutralize acid generated during the reaction (e.g., when using an amine hydrochloride salt or reacting a primary/secondary amine).[9]
Temperature Elevated temperatures (80-150 °C) are common.Room temperature to moderate heating (25-80 °C).SNAr reactions often require significant thermal energy to overcome the activation barrier of disrupting aromaticity. SN2 reactions on activated α-carbons are often facile at or near room temperature.
Catalysis Generally not needed for activated substrates. Transition metals (Cu, Pd) can be used for less reactive systems.[7][10]Generally not required.For challenging SNAr couplings (e.g., with electron-neutral aryl halides), catalysts can provide an alternative pathway. This is an advanced topic beyond the scope of this general protocol.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and nucleophile used.

Protocol 1: SNAr Synthesis of 4-(Piperidin-1-yl)acetophenone

This protocol details the reaction of an activated aryl chloride with a secondary amine nucleophile, a common transformation in medicinal chemistry.

Materials:

  • 4-Chloroacetophenone

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-chloroacetophenone (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Solvent & Reagent Addition: Add DMF or DMSO to the flask to create a ~0.5 M solution with respect to the 4-chloroacetophenone. Add piperidine (1.2-1.5 eq) to the stirred suspension.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100-120 °C. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexanes:EtOAc. The product should have a lower Rf than the starting acetophenone.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water, followed by brine to aid in phase separation and remove residual DMF/DMSO.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: SN2 Synthesis of 2-(Phenylthio)acetophenone

This protocol describes the reaction of an α-bromoacetophenone with a soft thiol nucleophile.

Materials:

  • 2-Bromoacetophenone

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in acetonitrile or acetone.

  • Base & Nucleophile Addition: Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution. While stirring vigorously, add thiophenol (1.1 eq) dropwise. Note: 2-bromoacetophenone is a lachrymator and should be handled in a fume hood.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc). The disappearance of the starting material spot indicates completion.

  • Work-up: Filter off the inorganic salts (if K₂CO₃ was used). If TEA was used, proceed directly. Concentrate the solvent via rotary evaporation.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ to remove any unreacted thiophenol and then with water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often pure enough after work-up, but can be further purified by flash chromatography if necessary.

Analysis and Characterization

A systematic workflow is essential for monitoring reaction progress and confirming the identity and purity of the final product.

Workflow Figure 3: Analytical Workflow cluster_reaction Reaction Phase cluster_workup Purification Phase cluster_analysis Characterization Phase Start Start Reaction Monitor Monitor Progress via TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Aqueous Work-up & Extraction Complete->Workup Yes Purify Column Chromatography or Recrystallization Workup->Purify GCMS Confirm Mass (GC-MS) Purify->GCMS NMR Confirm Structure (NMR) GCMS->NMR Final Pure Product Confirmed NMR->Final

Caption: Figure 3: Analytical Workflow.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A co-spot of the starting material and the reaction mixture on the TLC plate helps to confirm the consumption of the reactant.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for quickly confirming the mass of the desired product in the crude or purified material, verifying that the substitution has occurred.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation.[13][14] For SNAr products, the change in the aromatic splitting patterns and chemical shifts confirms the substitution. For SN2 products, the appearance of a new signal for the α-protons adjacent to the new substituent (e.g., a singlet around 4.2 ppm for a -CH₂-SPh group) and the disappearance of the signal for the α-halomethyl group (around 4.4 ppm for -CH₂-Br) is key evidence.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion 1. Insufficient temperature (especially for SNAr).2. Inactive nucleophile (e.g., salt is wet, base is weak).3. Unreactive substrate (e.g., trying SNAr without an EWG).1. Increase reaction temperature in 10-20 °C increments.2. Use freshly dried reagents. Use a stronger base (e.g., NaH, KOH instead of K₂CO₃).3. Re-evaluate the substrate. Consider a catalyzed reaction if the substrate is not activated.
Low Yield 1. Incomplete reaction.2. Product degradation under harsh conditions.3. Loss of product during aqueous work-up (if product is water-soluble).1. Increase reaction time or temperature.2. Reduce temperature or reaction time. Use a milder base.3. Use a continuous liquid-liquid extractor or saturate the aqueous phase with NaCl before extraction.
Multiple Products / Side Reactions 1. For SNAr: attack at other positions (less common with strong EWGs).2. For α-haloacetophenones: elimination or Favorskii rearrangement.3. For primary/secondary amines: double arylation.1. Ensure the EWG is ortho or para to the leaving group.2. Use a non-hindered base and moderate temperature.3. Use a larger excess of the amine nucleophile.

Safety Precautions

All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15]

  • Halogenated Acetophenones: α-Haloacetophenones (e.g., 2-bromoacetophenone, 2-chloroacetophenone) are potent lachrymators (tear-inducing agents) and are corrosive. Handle with extreme care in a fume hood.[16]

  • Solvents: Polar aprotic solvents like DMF, DMSO, and NMP have known reproductive toxicity. Avoid inhalation and skin contact.

  • Nucleophiles: Many nucleophiles are toxic or corrosive. Thiophenol has a potent, unpleasant odor. Amines like piperidine are corrosive and flammable. Strong bases like KOH are highly corrosive.

  • Waste Disposal: Halogenated organic waste must be segregated and disposed of according to institutional guidelines.[15] Do not pour organic waste down the drain.

References

Synthesis of Novel Heterocyclic Compounds from 2',5'-Difluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of a diverse array of novel heterocyclic compounds utilizing 2',5'-difluoroacetophenone as a versatile starting material. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, providing a robust framework for the generation of pyrazoles, pyrimidines, isoxazoles, quinolines, and benzodiazepines. This document emphasizes not only the procedural steps but also the underlying chemical principles and mechanistic insights, ensuring both reproducibility and a deeper understanding of the synthetic pathways. All protocols are supported by authoritative literature to uphold the highest standards of scientific integrity.

Introduction

This compound is a readily available and highly versatile building block in synthetic organic chemistry. The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule, often enhancing the biological activity and metabolic stability of the resulting heterocyclic structures. This makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides detailed, step-by-step protocols for several key transformations of this compound into valuable heterocyclic scaffolds.

Part 1: Synthesis of Chalcone-Derived Heterocycles

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to 2',5'-difluorochalcones. These α,β-unsaturated ketones are pivotal intermediates for the synthesis of a variety of heterocyclic systems, including pyrimidines and isoxazoles. The general mechanism involves the base-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde.[1][2]

General Protocol for the Synthesis of 2',5'-Difluorochalcones

This protocol describes the base-catalyzed condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • In a separate beaker, prepare a 20% aqueous solution of NaOH (20 mmol in 10 mL of water).

  • Cool the flask containing the ketone and aldehyde solution in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (50 g) and acidify with 10% HCl until the pH is approximately 2-3.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried in a vacuum oven at 50 °C.

  • The crude chalcone can be further purified by recrystallization from ethanol.

Synthesis of Pyrimidines from 2',5'-Difluorochalcones

Pyrimidines are synthesized by the cyclocondensation of chalcones with guanidine hydrochloride in the presence of a base.[3]

Protocol:

  • To a solution of the 2',5'-difluorochalcone (5 mmol) in ethanol (25 mL), add guanidine hydrochloride (5 mmol) and potassium hydroxide (10 mmol).

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrimidine derivative.

Synthesis of Isoxazoles from 2',5'-Difluorochalcones

Isoxazoles can be prepared by the reaction of chalcones with hydroxylamine hydrochloride.[4]

Protocol:

  • A mixture of the 2',5'-difluorochalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (10 mmol) in ethanol (30 mL) is refluxed for 6-8 hours.

  • The reaction mixture is then cooled and poured into cold water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent like ethanol or methanol.

Part 2: Synthesis of Pyrazoles

Pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the reaction of a 1,3-dicarbonyl compound with hydrazine. This compound can be converted to the requisite 1,3-diketone intermediate via a Claisen condensation.

Synthesis of 1-(2,5-difluorophenyl)-3-phenylpropane-1,3-dione

This protocol details the Claisen condensation of this compound with an ester, such as ethyl benzoate, to form the 1,3-diketone. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[5][6]

Materials:

  • This compound

  • Ethyl Benzoate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add sodium hydride (12 mmol, 60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then add anhydrous THF (30 mL).

  • To the stirred suspension, add a solution of this compound (10 mmol) in anhydrous THF (10 mL) dropwise at room temperature.

  • After the initial effervescence ceases, add ethyl benzoate (12 mmol) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench with 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,3-diketone can be purified by column chromatography on silica gel.

Protocol for Pyrazole Synthesis from 1,3-Diketone

The synthesized 1,3-diketone is then cyclized with hydrazine hydrate to form the pyrazole.[7]

Protocol:

  • Dissolve the 1-(2,5-difluorophenyl)-3-phenylpropane-1,3-dione (5 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (5 mmol) to the solution.

  • Reflux the mixture for 3-4 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired pyrazole.

Part 3: Advanced Synthetic Routes

This section explores synthetic pathways that require initial modification of the this compound starting material.

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[8][9] To utilize this compound, it must first be converted to 2-amino-5-fluoroacetophenone. This can be achieved through nitration of a protected aniline followed by reduction. A general method for the preparation of 2-amino-5-fluoroacetophenone involves the reaction of 2-ethynyl-4-fluoroaniline with an acid in water.[10]

Workflow for Quinoline Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Friedländer Annulation start This compound step1 Functional Group Transformation (e.g., Nitration, Reduction) start->step1 precursor 2-Amino-2',5'-difluoroacetophenone step1->precursor reaction Acid or Base-catalyzed Condensation & Cyclization precursor->reaction ketone α-Methylene Ketone (e.g., Acetone) ketone->reaction product Substituted Quinoline reaction->product

Caption: Workflow for Friedländer Quinoline Synthesis.

General Protocol (Illustrative):

  • Synthesis of 2-Amino-5-fluoroacetophenone: A reported method involves the acid-catalyzed hydration of 2-ethynyl-4-fluoroaniline.[10]

  • Quinoline Formation: A mixture of 2-amino-5-fluoroacetophenone (5 mmol), an α-methylene ketone (e.g., ethyl acetoacetate, 5 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 12 hours with a Dean-Stark trap. The solvent is then removed, and the residue is purified.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines can be synthesized by the condensation of an o-phenylenediamine with a ketone.[11][12] In this context, this compound acts as the ketone component.

Workflow for 1,5-Benzodiazepine Synthesis:

G cluster_0 Reactants cluster_1 Condensation Reaction start This compound reaction Acid-catalyzed Condensation start->reaction diamine o-Phenylenediamine diamine->reaction product 2,3-Dihydro-1H-1,5-benzodiazepine reaction->product

Caption: Workflow for 1,5-Benzodiazepine Synthesis.

General Protocol:

  • A mixture of o-phenylenediamine (5 mmol), this compound (10 mmol, 2 equivalents), and a catalytic amount of a solid acid catalyst like H-MCM-22 in acetonitrile is stirred at room temperature for 1-3 hours.[11]

  • The catalyst is filtered off, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the desired 1,5-benzodiazepine derivative.

Data Summary

The following table summarizes the expected classes of heterocyclic compounds synthesized from this compound and the key reagents involved in their formation.

Starting MaterialKey Reagent(s)Heterocyclic Product
2',5'-DifluorochalconeGuanidine HydrochlorideSubstituted Pyrimidine
2',5'-DifluorochalconeHydroxylamine HydrochlorideSubstituted Isoxazole
1-(2,5-difluorophenyl)-3-phenylpropane-1,3-dioneHydrazine HydrateSubstituted Pyrazole
2-Amino-5-fluoroacetophenoneα-Methylene KetoneSubstituted Quinoline
This compoundo-PhenylenediamineSubstituted 1,5-Benzodiazepine

Conclusion

This compound serves as an excellent and versatile platform for the synthesis of a wide range of novel heterocyclic compounds. The protocols provided in this guide offer robust and reproducible methods for accessing pyrazoles, pyrimidines, isoxazoles, quinolines, and benzodiazepines. The incorporation of the difluorophenyl moiety is of particular interest for the development of new therapeutic agents with potentially enhanced pharmacological profiles. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.

References

Application Notes and Protocols: The Strategic Use of 2',5'-Difluoroacetophenone in the Synthesis of Novel Diarylpyrazole COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: Targeting Inflammation with Precision and the Role of Fluorine in Modern Drug Design

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory therapeutics. While COX-1 is a constitutive enzyme responsible for homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] This distinction paved the way for selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to offer potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

Celecoxib, a diarylpyrazole-based selective COX-2 inhibitor, exemplifies the success of this approach.[4] Its structure features a central pyrazole ring with aryl groups at the 1 and 5 positions. A key pharmacophore for COX-2 selectivity is the sulfonamide (-SO₂NH₂) or methanesulfonyl (-SO₂CH₃) moiety on the N-phenyl ring, which interacts with a secondary pocket in the COX-2 active site that is absent in COX-1.[2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[5] In the context of COX-2 inhibitors, fluorinated substituents are often explored to enhance potency and fine-tune pharmacokinetic profiles.[6] This guide focuses on the application of 2',5'-difluoroacetophenone as a key starting material for the synthesis of novel diarylpyrazole COX-2 inhibitors, representing a logical evolution from established structures like celecoxib. By replacing the 4-methylphenyl group of celecoxib with a 2,5-difluorophenyl moiety, researchers can investigate the impact of these specific fluorine substitutions on COX-2 inhibition.

The Synthetic Strategy: From this compound to a Novel Diarylpyrazole Core

The synthesis of a 1,5-diarylpyrazole COX-2 inhibitor from this compound follows a well-established and robust two-step synthetic sequence: a Claisen condensation followed by a cyclization reaction with a substituted hydrazine. This approach is analogous to the industrial synthesis of celecoxib, making it a reliable and scalable route for generating novel analogs for research and development.[7]

Logical Flow of the Synthetic Pathway

The overall workflow is designed for efficiency, where the intermediate β-diketone is often used directly in the subsequent cyclization step without extensive purification.

Synthesis_Workflow Start Starting Materials: This compound Ethyl Trifluoroacetate Step1 Step 1: Claisen Condensation (Base-catalyzed) Start->Step1 Intermediate Intermediate: 1-(2,5-Difluorophenyl)-4,4,4-trifluoro- butane-1,3-dione Step1->Intermediate Formation of β-Diketone Step2 Step 2: Cyclocondensation (Acid-catalyzed) Intermediate->Step2 Reagent2 Reagent: 4-Hydrazinobenzenesulfonamide Hydrochloride Reagent2->Step2 Product Final Product: 4-[5-(2,5-Difluorophenyl)-3-(trifluoromethyl)- 1H-pyrazol-1-yl]benzenesulfonamide Step2->Product Formation of Pyrazole Ring Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow from this compound to the target COX-2 inhibitor.

Part 1: Synthesis of the β-Diketone Intermediate

The first critical step is a base-catalyzed Claisen condensation between this compound and an ester, typically ethyl trifluoroacetate. This reaction forms the 1,3-dicarbonyl (β-diketone) moiety that is essential for the subsequent pyrazole ring formation. The trifluoromethyl group (-CF₃) introduced in this step is a common feature in many selective COX-2 inhibitors and is known to contribute to their potent inhibitory activity.[4]

Protocol 1: Synthesis of 1-(2,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Objective: To synthesize the key β-diketone intermediate via Claisen condensation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
This compound1979-36-8156.131.0
Ethyl Trifluoroacetate383-63-1142.081.2
Sodium Methoxide (30% in MeOH)124-41-454.021.5
Toluene108-88-392.14Anhydrous, ~5 mL/g
2M Hydrochloric Acid7647-01-036.46For workup
Ethyl Acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

  • Addition of Base: Add sodium methoxide solution to the toluene and stir.

  • Reactant Addition: In a separate beaker, prepare a solution of this compound (1.0 eq.) and ethyl trifluoroacetate (1.2 eq.) in a small amount of toluene. Add this solution dropwise to the stirred sodium methoxide suspension in the reaction flask over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 2M hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, shake well, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione as an oil. This crude product is often of sufficient purity to be used directly in the next step.

Causality and Insights:

  • Base Selection: Sodium methoxide is a strong base required to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate that attacks the electrophilic carbonyl of the ethyl trifluoroacetate.

  • Solvent: Toluene is a suitable non-protic solvent for this reaction. Using an alcohol like methanol (from the sodium methoxide solution) can lead to transesterification, but under these conditions, the Claisen condensation is the predominant pathway.

  • Trifluoroacetate Ester: The use of ethyl trifluoroacetate is critical. The highly electron-withdrawing trifluoromethyl group makes the ester carbonyl highly electrophilic and facilitates the condensation. This group is ultimately incorporated into the 3-position of the final pyrazole product.

Part 2: Cyclocondensation to Form the Diarylpyrazole

The second step is the regioselective cyclization of the synthesized β-diketone with 4-hydrazinobenzenesulfonamide hydrochloride. This reaction forms the desired 1,5-diarylpyrazole ring system. The use of the hydrochloride salt of the hydrazine and acidic conditions directs the reaction to selectively form the desired regioisomer, which is crucial for COX-2 inhibitory activity.[7]

Protocol 2: Synthesis of 4-[5-(2,5-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Objective: To synthesize the final diarylpyrazole compound via cyclocondensation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
1-(2,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dioneN/A252.141.0
4-Hydrazinobenzenesulfonamide Hydrochloride17852-52-7223.661.05
Ethanol (or Acetic Acid)64-17-546.07As solvent
Ethyl Acetate141-78-688.11For recrystallization
Hexane110-54-386.18For recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude β-diketone intermediate (1.0 eq.) in ethanol.

  • Addition of Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to afford the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Expected Yield: 75-85% (over two steps).

Causality and Insights:

  • Regioselectivity: The reaction between the unsymmetrical β-diketone and the hydrazine can theoretically yield two different regioisomers. However, the reaction conditions, particularly the use of the hydrazine salt, strongly favor the formation of the 1,5-diarylpyrazole isomer where the sulfonamide-bearing phenyl ring is attached to the nitrogen at position 1 of the pyrazole. This specific arrangement is required for optimal binding to the COX-2 active site.

  • Fluorine's Role in SAR: The 2',5'-difluoro substitution on the phenyl ring at the 5-position of the pyrazole introduces specific electronic and steric effects. These fluorine atoms can alter the conformation of the ring and engage in favorable interactions (e.g., orthogonal multipolar C-F···C=O interactions) within the hydrophobic pocket of the COX-2 enzyme, potentially increasing binding affinity and selectivity over COX-1.

Mechanism of Action: How Diarylpyrazoles Inhibit COX-2

Selective COX-2 inhibitors like the one synthesized here exert their therapeutic effect by blocking the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Enters Active Site PGH2 Prostaglandin H₂ (PGH₂) COX2_Enzyme->PGH2 Catalyzes Conversion Prostaglandins Pro-inflammatory Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Further Metabolism Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Diarylpyrazole Inhibitor (e.g., from this compound) Inhibitor->COX2_Enzyme Blocks Active Site

Caption: Mechanism of COX-2 inhibition by diarylpyrazole compounds.

The selectivity of these inhibitors is attributed to key structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 25% larger and possesses a hydrophilic side pocket, which is absent in COX-1 due to the substitution of a smaller valine for a bulkier isoleucine at position 523. The sulfonamide group of the inhibitor fits snugly into this side pocket, forming a crucial hydrogen bond with His90, thereby anchoring the molecule and leading to potent and selective inhibition.

Conclusion and Future Directions

This compound serves as a valuable and strategic starting material for the synthesis of novel diarylpyrazole-based COX-2 inhibitors. The synthetic route, involving a Claisen condensation and a subsequent cyclization, is efficient and well-precedented. The incorporation of a 2,5-difluorophenyl moiety in place of the more traditional 4-methylphenyl group allows for the systematic exploration of structure-activity relationships, leveraging the unique properties of fluorine to potentially enhance potency, selectivity, and pharmacokinetic profiles. The protocols and rationale presented here provide a solid foundation for researchers engaged in the discovery and development of the next generation of safer and more effective anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2',5'-Difluoroacetophenone by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2',5'-Difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the distillation of this versatile fluorinated ketone. Here, we will address common challenges and provide robust, scientifically-grounded solutions in a direct question-and-answer format.

I. Critical Pre-Distillation Considerations & FAQs

Before initiating any distillation, a thorough understanding of the compound's properties and potential side reactions is paramount. This section addresses the foundational knowledge required for a successful purification.

Q1: What are the key physical properties of this compound that I must consider before distillation?

A1: Understanding the physical properties is the bedrock of designing a successful distillation protocol. This compound is a colorless to light yellow liquid.[1] Key parameters to consider are:

  • Boiling Point: The atmospheric boiling point is reported to be between 190°C and 191°C.[2] However, to prevent potential thermal degradation, vacuum distillation is strongly recommended. Under reduced pressure, the boiling point is significantly lower, for instance, 61°C at 5 mmHg[1] and 78-80°C at 12 mmHg.

  • Flash Point: The flash point is approximately 70°C (158°F)[2], classifying it as a combustible liquid.[2] This necessitates careful heating and the avoidance of ignition sources.[3][4]

  • Density: The density is approximately 1.233 g/mL at 25°C.

  • Refractive Index: The refractive index is a useful tool for assessing purity, with a typical value of n20/D 1.4882.[2]

Data Summary: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₆F₂O[1]
Molecular Weight156.13 g/mol [1]
AppearanceColorless to light yellow/orange clear liquid[1]
Boiling Point (atm)190-191°C[2]
Boiling Point (vac)61°C @ 5 mmHg; 78-80°C @ 12 mmHg[1]
Flash Point70°C (158°F)[2]
Density (25°C)1.233 g/mL
Refractive Index (20°C)1.4882[2]

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: The primary reason for employing vacuum distillation is to mitigate the risk of thermal decomposition.[5][6] Aromatic ketones, especially those with activating groups, can be susceptible to degradation at elevated temperatures. By reducing the pressure, the boiling point is lowered significantly, allowing for distillation at a temperature that preserves the integrity of the molecule. This is a standard practice for purifying many organic compounds to prevent unwanted side reactions or charring.[7][8]

Q3: What are the common impurities I might encounter in crude this compound, and how will they affect the distillation?

A3: The impurity profile largely depends on the synthetic route. Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Solvents: Residual solvents used in the reaction or workup.

  • Isomeric Byproducts: Other isomers of difluoroacetophenone that may have formed during synthesis.

  • Reaction Byproducts: Other compounds formed through side reactions.

The relative volatility of these impurities will dictate their behavior during distillation. Low-boiling impurities will distill first, while high-boiling or non-volatile impurities will remain in the distillation flask.

II. Experimental Protocol: Vacuum Distillation of this compound

This section provides a detailed, step-by-step methodology for the vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone or a cryocooler)

  • Thermometer and adapter

  • Glass wool for insulation

  • Appropriate clamps and stands

Step-by-Step Protocol:

  • Apparatus Assembly:

    • Assemble the distillation apparatus in a fume hood.[9][10] Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask and add the crude this compound. Do not fill the flask more than two-thirds full.

    • Connect the flask to the short path distillation head.

    • Insert the thermometer so that the bulb is just below the side arm leading to the condenser.

    • Connect the condenser to a coolant source (e.g., circulating water).

    • Attach the receiving flask.

    • Connect the vacuum adapter to the cold trap, and the cold trap to the vacuum pump.

  • Initiating the Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. Observe for any bumping.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. You may observe an initial drop in temperature as low-boiling impurities distill.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature rises and stabilizes at the expected boiling point for your vacuum level, change to a clean receiving flask to collect the pure this compound.

    • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the stirrer and the condenser coolant.

    • Disassemble the apparatus.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the distillation process and provides actionable solutions.

Q4: My distillation is proceeding very slowly, or not at all, even at high temperatures. What could be the problem?

A4: This is a common issue that can often be traced back to a few key factors:

  • Inadequate Vacuum: The most likely culprit is a poor vacuum. Check all connections for leaks. Ensure the vacuum pump is functioning correctly and that the cold trap is sufficiently cold to prevent volatile substances from entering the pump.

  • Insufficient Heating: Ensure the heating mantle is providing adequate and even heat to the distillation flask.

  • Flooding: This occurs when the vapor rate is too high for the liquid to flow down the column, leading to a backup of liquid.[11][12][13] Reduce the heating to decrease the boil-up rate.

Q5: The distillate has a persistent yellow color. Is this a sign of impurity?

A5: While this compound can have a slight yellow tinge[1], a deep or persistent yellow color in the distillate could indicate the presence of impurities or thermal decomposition. Consider the following:

  • Co-distilling Impurities: An impurity with a similar boiling point may be co-distilling with your product.

  • Thermal Decomposition: If the distillation temperature is too high, the compound may be degrading.[5][6] Try to improve the vacuum to lower the boiling point.

Q6: I'm observing significant bumping or foaming in the distillation flask. How can I prevent this?

A6: Bumping and foaming can lead to impure distillate and are safety hazards.

  • Bumping: This is often caused by uneven heating or the absence of boiling chips/a stir bar. Ensure vigorous and consistent stirring.

  • Foaming: This can be caused by certain impurities or too rapid a heating rate.[13][14] Reduce the heating to control the boil-up. In some cases, a small amount of an anti-foaming agent can be added, but this should be done with caution as it will need to be removed later.

Q7: The pressure in my system is fluctuating. What should I do?

A7: Pressure fluctuations can disrupt the equilibrium of the distillation, leading to poor separation.[11][14]

  • Check for Leaks: The most common cause is a leak in the system. Carefully check all joints and connections.

  • Vacuum Pump Issues: Ensure the vacuum pump is running smoothly and the oil is clean.

  • Cold Trap Overload: If the cold trap is overwhelmed with condensing volatiles, it can lead to pressure fluctuations. Ensure it is sufficiently cold.

IV. Visualizing the Process

To aid in understanding the workflow and troubleshooting logic, the following diagrams are provided.

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Apparatus B Charge Flask A->B C Apply Vacuum B->C D Gentle Heating C->D E Collect Fractions D->E F Monitor Temperature & Pressure E->F F->D G Cool System F->G H Release Vacuum G->H I Disassemble H->I

Caption: A streamlined workflow for the vacuum distillation of this compound.

Troubleshooting_Tree cluster_slow Slow/No Distillation cluster_color Colored Distillate cluster_bumping Bumping/Foaming Start Distillation Issue Slow Slow/No Distillation Start->Slow Color Colored Distillate Start->Color Bumping Bumping/Foaming Start->Bumping CheckVacuum Check Vacuum Leaks Slow->CheckVacuum CheckHeat Increase Heat Gradually Slow->CheckHeat CheckFlooding Reduce Heat if Flooding Slow->CheckFlooding CheckTemp Lower Temperature (Improve Vacuum) Color->CheckTemp ConsiderFractionation Consider Fractional Distillation Color->ConsiderFractionation CheckStirring Ensure Vigorous Stirring Bumping->CheckStirring ReduceHeat Reduce Heating Rate Bumping->ReduceHeat

Caption: A decision tree for troubleshooting common distillation issues.

V. Safety First: Handling Fluorinated Compounds

Working with fluorinated compounds like this compound requires adherence to strict safety protocols.[10][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][9][10]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[3][9][10]

  • Incompatible Materials: Store away from strong acids, bases, and oxidizing agents.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[15]

By following this guide, you will be well-equipped to successfully purify this compound by distillation, troubleshoot common problems, and ensure a safe laboratory environment.

References

Technical Support Center: Synthesis of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',5'-Difluoroacetophenone. This document aims to address common impurities and side reactions encountered during synthesis, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This is the most common industrial and laboratory method, involving the reaction of 1,4-difluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1]

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent derived from a suitable difluorobenzene derivative with an acetylating agent. A common approach is the reaction of a methylmagnesium halide with 2,5-difluorobenzonitrile.

  • Organolithium Chemistry: This method involves the lithiation of 1,4-difluorobenzene, followed by quenching with a suitable acetylating electrophile.

Troubleshooting Guide: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of 1,4-difluorobenzene is a robust method, but it is not without its challenges. The presence of two deactivating fluorine atoms on the aromatic ring makes it less reactive than benzene, which can necessitate harsher reaction conditions and lead to the formation of specific impurities.[2]

Q2: My Friedel-Crafts acylation of 1,4-difluorobenzene is sluggish or gives a low yield. What are the likely causes and how can I improve it?

A2: Low reactivity in the Friedel-Crafts acylation of 1,4-difluorobenzene is a common issue due to the electron-withdrawing nature of the fluorine atoms. Here are the primary causes and troubleshooting steps:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is crucial for activating the acetylating agent. Its activity can be compromised by moisture.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous.

      • Use a fresh, high-purity grade of aluminum chloride.

      • Consider increasing the molar ratio of the Lewis acid to the acetylating agent.[3]

  • Inadequate Reaction Temperature: The deactivation of the ring by two fluorine atoms may require higher temperatures to achieve a reasonable reaction rate.

    • Troubleshooting: Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC to avoid charring or excessive side-product formation.

  • Choice of Acetylating Agent: Acetyl chloride is generally more reactive than acetic anhydride and may be a better choice for this less reactive substrate.[3]

Q3: I am observing significant amounts of isomeric impurities in my product. What are they and how can I minimize their formation?

A3: The primary isomeric impurities in the Friedel-Crafts acylation of 1,4-difluorobenzene are other regioisomers of difluoroacetophenone.

  • Primary Impurity: 2',4'-Difluoroacetophenone: Although the fluorine atoms direct acylation to the positions ortho to them, some acylation can occur at the 4-position relative to one of the fluorines, leading to the formation of 2',4'-difluoroacetophenone.

  • Minimizing Isomer Formation:

    • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity, although this may come at the cost of a slower reaction rate.

    • Catalyst Choice: The choice of Lewis acid can influence selectivity. Experimenting with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) may offer better results in some cases.

    • Solvent Effects: The solvent can play a role in regioselectivity. While often run neat or in a non-polar solvent like dichloromethane or carbon disulfide, exploring other solvent systems could be beneficial.[4]

Q4: My final product is contaminated with a higher molecular weight impurity. What could it be?

A4: A common high-molecular-weight impurity is a diacylated product.

  • Diacylation Products: Although the first acyl group deactivates the ring towards further electrophilic substitution, under forcing conditions (high temperature, long reaction times, or excess acetylating agent), a second acetyl group can be introduced to the ring, leading to the formation of difluorodiacetophenone isomers.

  • Prevention:

    • Use a stoichiometric amount or a slight excess of the acetylating agent.

    • Avoid excessively high reaction temperatures and prolonged reaction times.

    • Monitor the reaction progress and stop it once the starting material is consumed.

Q5: I am having difficulty with the work-up. The product seems to be complexed with the catalyst. How should I proceed?

A5: The ketone product can form a complex with the aluminum chloride catalyst.[5] This complex needs to be hydrolyzed during the work-up.

  • Work-up Procedure:

    • The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[6] This will hydrolyze the aluminum salts and break up the ketone-catalyst complex.

    • Heating the acidic aqueous layer during work-up can sometimes help to break up stubborn aluminum salt emulsions.[7]

Below is a diagram illustrating the potential pathways for impurity formation during the Friedel-Crafts acylation of 1,4-difluorobenzene.

Friedel_Crafts_Impurities cluster_main Friedel-Crafts Acylation cluster_side Side Reactions 1,4-Difluorobenzene 1,4-Difluorobenzene Product This compound (Desired Product) 1,4-Difluorobenzene->Product Ortho-acylation Isomer 2',4'-Difluoroacetophenone (Regioisomeric Impurity) 1,4-Difluorobenzene->Isomer Alternative ortho-acylation Acetyl_Chloride Acetyl Chloride / AlCl3 Deactivated_Catalyst Al(OH)3 / HCl Acetyl_Chloride->Deactivated_Catalyst Catalyst Hydrolysis Diacylated Difluorodiacetophenone (Polyacylation Impurity) Product->Diacylated Second Acylation (Forcing Conditions) Moisture Moisture (H2O) Moisture->Deactivated_Catalyst caption Impurity pathways in Friedel-Crafts acylation. Grignard_Synthesis cluster_main_path Grignard Reaction Pathway cluster_side_reaction Potential Side Reaction Nitrile 2,5-Difluorobenzonitrile Imine_Salt Imine Magnesium Salt (Intermediate) Nitrile->Imine_Salt Nucleophilic Addition Grignard CH3MgBr Grignard->Imine_Salt Quenched_Grignard Methane + Mg(OH)Br Grignard->Quenched_Grignard Protonation Product This compound Imine_Salt->Product Hydrolysis Hydrolysis Acidic Work-up (H3O+) Hydrolysis->Product Moisture Moisture (H2O) Moisture->Quenched_Grignard caption Grignard synthesis of this compound.

References

Technical Support Center: Optimizing Reactions of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2',5'-difluoroacetophenone. This versatile fluorinated ketone is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties, stemming from the two fluorine substituents, can present both opportunities and challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and enhance the yield and purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types involving this compound?

A1: this compound is frequently used as a key intermediate in several reaction classes, including:

  • Friedel-Crafts Acylation: This is the primary method for synthesizing this compound itself, typically by reacting 1,4-difluorobenzene with an acetylating agent.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups.[4]

  • Reactions at the Carbonyl Group: The ketone functionality can undergo a wide range of transformations, such as reduction to an alcohol, conversion to an oxime, or condensation reactions.[5][6]

  • Alpha-Halogenation: The methyl group adjacent to the carbonyl can be halogenated, for instance, to produce 2-chloro-2',5'-difluoroacetophenone, another important synthetic intermediate.[3][7]

Q2: Why am I observing low yields in my Friedel-Crafts acylation to produce this compound?

A2: Low yields in the Friedel-Crafts acylation of 1,4-difluorobenzene are often due to the deactivating effect of the two fluorine atoms on the aromatic ring.[8][9] This deactivation makes the ring less susceptible to electrophilic attack. Other contributing factors can include catalyst deactivation by moisture, suboptimal reaction temperatures, and incorrect stoichiometry.[8][10]

Q3: What are the typical side products in the synthesis of this compound?

A3: In the Friedel-Crafts acylation of 1,4-difluorobenzene, the primary side product is the isomeric 2',6'-difluoroacetophenone. While the para-directing effect of the fluorine atoms favors the formation of the 2',5'-isomer, some ortho-acylation can occur.[10] Polyacylation is also a potential side reaction, though it is less common because the first acyl group deactivates the ring against further acylation.[10]

Q4: How can I improve the regioselectivity of nucleophilic aromatic substitution on this compound?

A4: The regioselectivity of SNAr reactions on this compound (i.e., which fluorine atom is displaced) is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The electron-withdrawing acetyl group primarily directs substitution to the ortho and para positions relative to itself. The reaction medium can drastically alter the ortho:para selectivity ratio.[4] Careful selection of deep eutectic solvents (DES) has been shown to switch the selectivity from para- to ortho-dominant.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Yield in Friedel-Crafts Acylation of 1,4-Difluorobenzene

Symptom: The yield of this compound is significantly lower than expected.

Potential Cause Explanation Suggested Solution
Insufficient Catalyst Activity The two fluorine atoms deactivate the benzene ring, making it less reactive towards electrophilic substitution. A standard Lewis acid catalyst like AlCl₃ may not be potent enough under mild conditions.[8]Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to 1.1-1.5 equivalents relative to the acylating agent.[8] Consider using a more powerful catalyst system, such as a combination of a Lewis acid with a Brønsted acid (e.g., Hafnium (IV) triflate and trifluoromethanesulfonic acid).[11]
Moisture Contamination Friedel-Crafts acylation is highly sensitive to moisture, which rapidly deactivates the Lewis acid catalyst.[8]Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][10]
Suboptimal Reaction Temperature The deactivated nature of 1,4-difluorobenzene may require higher temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side product formation.[8][10]Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. An empirical approach is often necessary to find the optimal temperature for your specific acylating agent and catalyst.[8][10]
Incorrect Stoichiometry An excess of the acylating agent can promote polyacylation, while an insufficient amount will lead to incomplete conversion.[10]Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acetylating agent (e.g., acetyl chloride or acetic anhydride).[10]

Workflow for Optimizing Friedel-Crafts Acylation:

Friedel_Crafts_Optimization start Low Yield Observed check_anhydrous Verify Anhydrous Conditions start->check_anhydrous adjust_catalyst Adjust Catalyst (Type/Loading) check_anhydrous->adjust_catalyst If conditions are dry optimize_temp Optimize Temperature adjust_catalyst->optimize_temp check_stoichiometry Verify Stoichiometry optimize_temp->check_stoichiometry monitor_reaction Monitor by TLC/GC check_stoichiometry->monitor_reaction workup Aqueous Workup & Purification monitor_reaction->workup success Improved Yield workup->success

Caption: Decision workflow for troubleshooting low yields in Friedel-Crafts acylation.

Guide 2: Formation of Impurities during Synthesis or Reaction

Symptom: Significant formation of side products is observed by TLC, GC, or NMR.

Potential Cause Explanation Suggested Solution
Isomer Formation (e.g., 2',6'-isomer) During Friedel-Crafts acylation, steric hindrance at the ortho position is the primary factor favoring para-substitution. Higher temperatures can overcome this barrier, leading to increased formation of the ortho-isomer.[10]Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific acylating agent and catalyst used.[10]
Polyacylation Products Using a large excess of the acylating agent or the Lewis acid catalyst can promote a second acylation reaction on the product ring.[10]Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[10]
Byproducts from Nucleophilic Substitution In SNAr reactions, the presence of multiple potential leaving groups (the two fluorine atoms) can lead to a mixture of regioisomers.As discussed in the FAQs, carefully screen solvents, especially deep eutectic solvents, as they can significantly influence the regioselectivity of the substitution.[4]
Decomposition Forcing reaction conditions (high temperature, prolonged reaction times) can lead to the decomposition of starting materials or products.Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily harsh conditions.

Visualizing Side Product Formation:

Side_Products cluster_start Reactants cluster_products Potential Products 1,4-Difluorobenzene 1,4-Difluorobenzene desired This compound (Desired Product) 1,4-Difluorobenzene->desired Acetyl Chloride Acetyl Chloride Acetyl Chloride->desired Friedel-Crafts Acylation ortho 2',6'-Difluoroacetophenone (Ortho Isomer) desired->ortho Isomerization (minor) poly Polyacylated Byproduct desired->poly Further Acylation

References

Technical Support Center: Synthesis of 2',5'-Difluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2',5'-Difluoroacetophenone and its derivatives. This resource is designed for researchers, chemists, and process development professionals. Here, we address common side reactions, yield issues, and purification challenges encountered during the synthesis, with a primary focus on the Friedel-Crafts acylation of 1,4-difluorobenzene—the most direct synthetic route.

Part 1: Troubleshooting Guide for Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,4-difluorobenzene is a robust method for preparing this compound. However, the deactivated nature of the aromatic ring due to the two electron-withdrawing fluorine atoms presents specific challenges.[1] This section provides solutions to the most frequently encountered problems.

FAQ 1: Low or No Product Yield

Question: I am performing a Friedel-Crafts acylation of 1,4-difluorobenzene with acetyl chloride and AlCl₃, but I'm observing very low conversion to the desired this compound. What are the likely causes and how can I fix this?

Answer: Low yield in this reaction is a common issue, typically stemming from catalyst deactivation or insufficient reactivity of the substrate.[2] Here’s a systematic approach to troubleshooting:

  • Cause 1: Lewis Acid Catalyst Deactivation by Moisture.

    • Explanation: Friedel-Crafts reactions are extremely sensitive to moisture.[2][3] Aluminum chloride (AlCl₃) is highly hygroscopic and reacts rapidly with water to form aluminum hydroxide (Al(OH)₃) and HCl.[4][5] This hydrated form is no longer an effective Lewis acid and cannot activate the acetyl chloride to form the necessary acylium ion electrophile.[4][5]

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (dry nitrogen or argon).

      • Use Anhydrous Reagents: Use freshly opened, anhydrous grade solvents and ensure the 1,4-difluorobenzene and acetyl chloride are free of water. The AlCl₃ should be a fine, free-flowing powder; clumped or discolored AlCl₃ may be hydrated and should not be used.

  • Cause 2: Insufficient Catalyst Stoichiometry.

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product, this compound, is a ketone. Its carbonyl oxygen acts as a Lewis base and forms a stable complex with AlCl₃.[6] This complex deactivates both the catalyst and the product, preventing further reactions (a beneficial effect that stops polyacylation) but also consuming the catalyst.[6][7]

    • Solution:

      • Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically acetyl chloride). For deactivated substrates like 1,4-difluorobenzene, increasing the ratio to 1.5 equivalents may improve yields, though this should be optimized.[2]

  • Cause 3: Insufficient Reaction Temperature.

    • Explanation: The two fluorine atoms strongly deactivate the benzene ring via their inductive effect (-I), making it less nucleophilic and slowing the rate of electrophilic aromatic substitution.[1] Reactions performed at 0°C or room temperature may proceed very slowly or stall.

    • Solution:

      • After the initial exothermic addition of reagents at a low temperature (e.g., 0°C) to control the reaction, gradually warm the mixture. Refluxing in a suitable solvent (like dichloromethane or 1,2-dichloroethane) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal balance between reaction rate and side product formation.

Troubleshooting Workflow: Low Yield

Here is a visual guide to diagnosing low-yield issues in your synthesis.

low_yield_troubleshooting start Problem: Low Yield of This compound q1 Were all glassware and reagents scrupulously dried? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no  Most Common Issue q2 Was the molar ratio of AlCl₃ to Acylating Agent ≥ 1.1? a1_yes->q2 sol1 Root Cause: Moisture Deactivated AlCl₃. Action: Repeat with oven/flame-dried glassware and anhydrous reagents under an inert atmosphere. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction heated after initial addition? a2_yes->q3 sol2 Root Cause: Insufficient Catalyst. Action: Repeat using at least 1.1 equivalents of AlCl₃ to account for product complexation. a2_no->sol2 sol2->q3 a3_no No q3->a3_no end_node Yield should improve. Consider further optimization (e.g., different Lewis acid). q3->end_node Yes sol3 Root Cause: Insufficient thermal energy for deactivated ring. Action: Warm the reaction (e.g., to reflux) and monitor progress by TLC/GC. a3_no->sol3 sol3->end_node

Fig 1. Troubleshooting flowchart for low yield.
FAQ 2: Formation of Impurities and Side Products

Question: My reaction produces the target compound, but I'm struggling with significant impurities. What are the likely side products and how can I minimize them?

Answer: While Friedel-Crafts acylation is generally regioselective and avoids poly-substitution, certain side products can arise from the specific substrate and conditions.

  • Side Product 1: Regioisomer (2',3'-Difluoroacetophenone).

    • Explanation: The two fluorine atoms in 1,4-difluorobenzene are ortho, para-directing. Both atoms direct the incoming electrophile to the same positions (2, 3, 5, and 6). The desired product, this compound, is formed by acylation at one of these equivalent positions. However, acylation can potentially occur at the 3-position, leading to the 2',3'-difluoroacetophenone isomer. This is generally disfavored due to steric hindrance from the adjacent fluorine atom.[8]

    • Minimization Strategy:

      • Control Temperature: Lower reaction temperatures generally favor the thermodynamically more stable and sterically less hindered product. High temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho (2',3'-) isomer.[8] Conduct the initial addition at 0°C and allow the reaction to proceed at the lowest temperature that gives a reasonable rate.

      • Choice of Lewis Acid: Bulky Lewis acids or catalyst complexes can enhance steric hindrance, potentially increasing selectivity for the desired isomer.

  • Side Product 2: Polyacylation Products.

    • Explanation: This is highly unlikely in Friedel-Crafts acylation. The acetyl group (C(O)CH₃) is electron-withdrawing and deactivates the aromatic ring, making a second acylation reaction much less favorable than the first.[7][8] This is a key advantage over Friedel-Crafts alkylation.[9]

    • Minimization Strategy: If polyacylation is suspected (e.g., from mass spectrometry data), ensure that the stoichiometry of the acylating agent is not excessively high (ideally ≤ 1.1 equivalents).[8]

  • Side Product 3: Products from Reaction with Solvent.

    • Explanation: Certain solvents can compete with the intended substrate in a Friedel-Crafts reaction. While common solvents like dichloromethane and nitrobenzene are relatively inert, others should be avoided.

    • Prevention: Do not use solvents with aromatic rings (like benzene or toluene) or those that can react with the Lewis acid. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are standard choices.

Part 2: Experimental Protocols and Data

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates troubleshooting measures to maximize yield and purity.

Objective: To synthesize this compound via Friedel-Crafts acylation.

Methodology:

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Suspend it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 1,4-difluorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.

  • Reaction: Add the substrate solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Warming and Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (~40°C for DCM) and maintain for 2-4 hours. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction mixture back to 0°C. Very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Table 1: Comparison of Lewis Acids and Conditions

The choice of Lewis acid can significantly impact reaction outcomes. While AlCl₃ is the most common, others can be used.

Lewis AcidTypical Molar Ratio (to Acyl Halide)Typical SolventRelative Reactivity/Notes
AlCl₃ 1.1 - 1.5Dichloromethane, CS₂Standard Choice. Highly active but very moisture-sensitive.[10] Requires stoichiometric amounts due to product complexation.[6]
FeCl₃ 1.1 - 1.5NitrobenzeneLess reactive than AlCl₃ but also effective.[10] May require higher temperatures.
Zeolites CatalyticSolvent-free or high-boiling solventsA "greener" alternative that can enhance para-selectivity and simplify work-up.[11] Often requires higher temperatures.
BF₃·OEt₂ 1.5 - 2.0DichloromethaneMilder Lewis acid; may be less effective for deactivated rings and require more forcing conditions.

Part 3: Purification and Analysis

Question: I have obtained my crude this compound, but it contains an isomeric impurity. What is the best way to purify the final product?

Answer: Separating positional isomers like 2',5'- and 2',3'-difluoroacetophenone is challenging due to their similar physicochemical properties.[12] A multi-step approach is often necessary.

  • Primary Purification: Fractional Distillation.

    • Principle: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective for large-scale purification.[12] This should be the first step to remove bulk impurities and potentially enrich the desired isomer.

  • High-Resolution Purification: Chromatography.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating isomers. Careful optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients) and column choice (e.g., C18) is critical.[12]

    • Flash Column Chromatography: For laboratory scale, silica gel chromatography can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) with a low concentration of the polar component will be required to achieve separation. Run gradient TLC plates first to identify an optimal solvent system that gives good separation (ΔR_f > 0.2).

  • Purity Analysis:

    • The purity and isomeric ratio should be assessed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR.[12]

Purification Workflow

The following diagram outlines a logical workflow for purifying the crude product.

purification_workflow start Crude Product (Post-Workup) distillation Fractional Distillation (Under Vacuum) start->distillation analysis1 Analyze Fractions by GC/NMR distillation->analysis1 check_purity Is Purity >98%? analysis1->check_purity chromatography Column Chromatography (Silica Gel) or Prep-HPLC check_purity->chromatography No end_product Pure this compound check_purity->end_product Yes analysis2 Analyze Fractions by GC/NMR chromatography->analysis2 analysis2->end_product

Fig 2. Workflow for product purification and analysis.

References

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Difluorobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of difluorobenzenes. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of acylating these challenging substrates. The following content, structured in a question-and-answer format, provides in-depth technical guidance, addresses common experimental issues, and explains the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Question 1: Why is the Friedel-Crafts acylation of difluorobenzene more challenging than that of benzene?

Answer: The primary challenge lies in the electronic nature of the difluorobenzene ring. Fluorine is a highly electronegative atom, and its presence on the benzene ring has two opposing electronic effects:

  • Inductive Effect (-I): Through the sigma bond framework, the fluorine atoms strongly withdraw electron density from the aromatic ring. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic attack by the acylium ion.[1]

  • Resonance Effect (+R): Through its lone pairs, fluorine can donate electron density into the pi-system of the ring. This effect is weaker than the inductive effect for halogens.

In difluorobenzenes, the powerful deactivating inductive effects of two fluorine atoms significantly reduce the ring's nucleophilicity, making the reaction more sluggish and requiring more forcing conditions compared to benzene.[1]

Question 2: I'm observing no reaction or a very low yield. What are the most common initial troubleshooting steps?

Answer: Low or no yield in a Friedel-Crafts acylation of a deactivated substrate like difluorobenzene often points to two primary culprits: catalyst deactivation and insufficient reactivity. Here’s a checklist to begin your troubleshooting:

  • Ensure Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any trace of water in your glassware, solvent, or reagents will react with and deactivate the catalyst. All glassware should be oven- or flame-dried, and all reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Catalyst Stoichiometry: For acylation reactions, the Lewis acid is often required in stoichiometric amounts (or even in excess), not catalytic amounts. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[3][4] For deactivated substrates, a molar ratio of 1.1 to 1.5 equivalents of AlCl₃ per equivalent of the acylating agent is a good starting point.[2]

  • Check Reagent Quality: Ensure your acylating agent (e.g., acetyl chloride) and difluorobenzene are of high purity. Impurities can lead to side reactions or inhibit the catalyst.

  • Increase Reaction Temperature: The deactivation of the ring may necessitate higher reaction temperatures to overcome the activation energy barrier.[2] Increase the temperature incrementally while monitoring the reaction by TLC or GC to avoid potential decomposition or side-product formation.

G cluster_Problem Problem: Low/No Yield cluster_Causes Primary Causes cluster_Solutions Troubleshooting Steps Problem Low or No Product Formation Moisture Moisture Contamination Problem->Moisture Catalyst Insufficient Catalyst Activity/Amount Problem->Catalyst Temp Sub-optimal Temperature Problem->Temp Reactivity Low Substrate Reactivity Problem->Reactivity Dry Use Anhydrous Conditions (N₂/Ar Atmosphere) Moisture->Dry Stoich Increase AlCl₃ Stoichiometry (>1.1 eq) Catalyst->Stoich Heat Increase Reaction Temperature (Monitor Closely) Temp->Heat Stronger_Cat Consider Stronger Lewis Acid Reactivity->Stronger_Cat

Isomer-Specific Issues

Question 3: I am trying to acylate 1,3-difluorobenzene. Where should I expect the acylation to occur and what is a good starting protocol?

Answer: 1,3-difluorobenzene is the most reactive of the three isomers towards Friedel-Crafts acylation.[1] The two fluorine atoms direct the incoming electrophile to the positions that are ortho and para to them. The most favorable position is C-4, which is para to the C-1 fluorine and ortho to the C-3 fluorine. This convergence of directing effects makes the reaction highly regioselective for the 4-position, yielding, for example, 2,4-difluoroacetophenone when using acetyl chloride.[1][2]

Experimental Protocol: Synthesis of 2,4-Difluoroacetophenone [2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent and Substrate Addition: Add excess 1,3-difluorobenzene, which acts as both the reactant and the solvent.[5] Cool the mixture to 10°C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature between 10°C and 55°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 2,4-difluoroacetophenone can be purified by vacuum distillation.

Question 4: My acylation of 1,2-difluorobenzene and 1,4-difluorobenzene is failing. Why are these isomers so unreactive?

Answer: Both 1,2- and 1,4-difluorobenzene are significantly less reactive than the 1,3-isomer, often resulting in very low to negligible yields under standard Friedel-Crafts conditions.[1]

  • 1,2-Difluorobenzene: The two adjacent fluorine atoms exert a strong, combined inductive deactivation. Furthermore, there is significant steric hindrance around the potential reaction sites, which impedes the approach of the bulky acylium ion-Lewis acid complex.[1][6] While acylation is directed to the 4-position (para to one fluorine), the overall deactivation and steric hindrance make the reaction very difficult.

  • 1,4-Difluorobenzene: The para positioning of the fluorine atoms reinforces their deactivating inductive effects. Although each fluorine directs ortho to itself, these positions are less activated compared to the most favorable position in the 1,3-isomer. Consequently, 1,4-difluorobenzene shows very low reactivity.[1]

Troubleshooting Strategies for Unreactive Isomers:

  • Use a More Potent Lewis Acid: Standard AlCl₃ may not be sufficient. Consider stronger Lewis acids or catalytic systems. For instance, trifluoromethanesulfonic acid (triflic acid, TfOH) or metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄) have been shown to catalyze acylations of deactivated arenes.[7][8]

  • Higher Temperatures: More forcing conditions, such as higher reaction temperatures, are often necessary. However, this must be balanced against the risk of side reactions or decomposition.

  • Alternative Acylating Agents: Using a more reactive acylating agent, such as an acid anhydride with a strong acid catalyst, might improve results.

IsomerRelative ReactivityPrimary Acylation ProductCommon Issues & Notes
1,3-Difluorobenzene Most Reactive2,4-DifluoroacetophenoneGenerally proceeds well. High regioselectivity.[1]
1,4-Difluorobenzene Very Low Reactivity2,5-DifluoroacetophenoneHighly deactivated ring. Requires forcing conditions.
1,2-Difluorobenzene Very Low Reactivity3,4-DifluoroacetophenoneHighly deactivated and sterically hindered.[1][2]
Mechanism & Advanced Topics

Question 5: Can you illustrate the detailed mechanism of the Friedel-Crafts acylation and explain the role of the Lewis acid beyond generating the electrophile?

Answer: Certainly. The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.

G cluster_Step1 Step 1: Formation of Acylium Ion cluster_Step2 Step 2: Electrophilic Attack cluster_Step3 Step 3: Rearomatization cluster_Step4 Step 4: Workup Acyl_Chloride R-CO-Cl Acylium_Complex [R-C=O]⁺[AlCl₄]⁻ (Resonance-Stabilized Acylium Ion) Acyl_Chloride->Acylium_Complex + AlCl₃ AlCl3_1 AlCl₃ Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Difluorobenzene Difluorobenzene (Nucleophile) Difluorobenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex + [AlCl₄]⁻ AlCl4_minus [AlCl₄]⁻ Final_Product Final Ketone Product Product_Complex->Final_Product + H₂O Catalyst_Regen AlCl₃ + HCl Water H₂O

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺) and the [AlCl₄]⁻ anion.[9]

  • Electrophilic Attack: The nucleophilic π-electron system of the difluorobenzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step.[10]

  • Rearomatization and Complex Formation: A base, in this case, the [AlCl₄]⁻, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring. Crucially, the carbonyl oxygen of the newly formed ketone product acts as a Lewis base and immediately coordinates with the strong Lewis acid AlCl₃.[4]

  • Workup: This product-catalyst complex is stable and effectively removes the AlCl₃ from the catalytic cycle. Therefore, a stoichiometric amount of the Lewis acid is required. The reaction is completed by an aqueous workup (e.g., with water and HCl), which hydrolyzes the complex to liberate the final ketone product and break down the remaining aluminum salts.[4]

The dual role of the Lewis acid—first to generate the electrophile and second to complex with the product—is a key feature of this reaction that dictates the need for stoichiometric quantities.

References

Technical Support Center: Purification of 2,4-Dichloro-5-fluoroacetophenone Mother Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-dichloro-5-fluoroacetophenone (DCFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying DCFA from its mother solution. As a critical intermediate in the synthesis of pharmaceuticals like ciprofloxacin, achieving high purity is paramount.[1][2][3] This document provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting workflows to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude 2,4-dichloro-5-fluoroacetophenone mother solution?

A1: The primary source of impurities stems from the synthesis process, which is typically a Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[2][4] The main impurities you will likely encounter are:

  • Isomeric Byproducts: The most significant impurity is often the isomeric byproduct, 2',6'-dichloro-3'-fluoroacetophenone.[2] The directing effects of the halogen substituents on the aromatic ring are not perfectly selective, leading to the formation of this isomer.

  • Unreacted Starting Materials: Residual 1,3-dichloro-4-fluorobenzene and acetyl chloride (or acetic anhydride) may be present.[1][4]

  • Lewis Acid Catalyst Residue: Remnants of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), and its hydrolysis products can contaminate the crude mixture.[1][2]

  • Polyacylated Products: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation can occur, leading to di-acetylated byproducts.[5]

  • Solvent Residues: Depending on the reaction and workup conditions, solvents like chlorinated hydrocarbons may be present.[6]

Q2: What is the most effective primary method for purifying DCFA from the mother liquor?

A2: For industrial-scale and most lab-scale purifications, recrystallization is the most cost-effective and efficient primary method. DCFA is a solid at room temperature with a relatively low melting point, making it a good candidate for this technique.[6][7] The key is selecting an appropriate solvent system where DCFA has high solubility at elevated temperatures and low solubility at cooler temperatures, while the primary isomeric impurity remains more soluble. A patent describes a melt crystallization technique for purification and enrichment, which is a highly effective, solvent-free alternative for large-scale operations.[8][9][10]

Q3: How can I assess the purity of my final DCFA product?

A3: A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities. A pure sample should ideally show a single spot.

  • Melting Point Analysis: Pure DCFA has a distinct melting point (approx. 34-36 °C).[4][7] A broad or depressed melting range indicates the presence of impurities.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying isomeric and other organic impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides mass information, which is useful for identifying unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantitative analysis of purity, capable of separating closely related isomers.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification of 2,4-dichloro-5-fluoroacetophenone.

Crystallization Troubleshooting
Problem: My compound is "oiling out" instead of forming crystals.

Causality & Solution: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. The solute separates as a liquid phase instead of a solid crystal lattice.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is crucial. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling promotes oiling.

  • Increase Solvent Volume: The concentration of the solute may be too high. Add more of the primary ("good") solvent to the hot, oiled-out mixture until it redissolves, then attempt to cool it slowly again.

  • Change the Solvent System: The chosen solvent may be too effective. A good crystallization solvent should not be an excellent solvent. Try a more non-polar solvent or a solvent mixture. Hexane/ethyl acetate or ethanol/water are common starting points.[11][12]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure DCFA, add a tiny crystal to the cooled, saturated solution to induce crystallization.

G start Compound 'Oils Out' during Crystallization q1 Is the cooling rate too fast? start->q1 a1 Action: Allow solution to cool slowly to room temperature before using an ice bath. q1->a1 Yes q2 Is the solution too concentrated? q1->q2 No end Successful Crystallization a1->end a2 Action: Add more hot solvent to redissolve the oil, then cool slowly. q2->a2 Yes q3 Is the solvent choice optimal? q2->q3 No a2->end a3 Action: Switch to a less effective solvent system. (e.g., try Hexane/EtOAc or Ethanol/Water) q3->a3 Yes a3->end G start Select Purification Method c1 Is purity >95% acceptable & scale >10g? start->c1 p1 Primary Method: Recrystallization c1->p1 Yes c2 Is highest purity required (e.g., analytical standard)? c1->c2 No end Purified DCFA p1->end p2 Secondary Method: Flash Column Chromatography c2->p2 Yes p2->end

References

Technical Support Center: Managing Exothermic Reactions with 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling reactions involving 2',5'-Difluoroacetophenone. This document is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert guidance, troubleshooting protocols, and clear answers to frequently asked questions regarding the management of potentially exothermic reactions with this versatile chemical intermediate.

A Note on Safety: All chemical reactions, especially those with the potential for significant heat evolution, must be preceded by a thorough risk assessment. The information provided here is intended to supplement, not replace, institutional safety protocols, personal protective equipment (PPE) standards, and sound scientific judgment. Always begin with small-scale experiments to characterize the thermal profile of your reaction before scaling up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the thermal hazards associated with this compound.

Q1: What chemical properties of this compound contribute to exothermic reaction profiles?

A1: The potential for exothermicity in reactions involving this compound stems from two primary factors: the reactivity of the ketone functional group and the influence of the difluorinated phenyl ring. The carbonyl group is susceptible to highly energetic, bond-forming reactions like nucleophilic additions (e.g., Grignard reactions, reductions), which are inherently exothermic.[1][2] Furthermore, the two electron-withdrawing fluorine atoms can influence the reactivity of the carbonyl carbon, potentially increasing reaction rates and the corresponding rate of heat evolution compared to non-fluorinated analogues.

Q2: Which common reactions with this compound are most likely to be strongly exothermic?

A2: Based on established chemical principles, the following reaction classes warrant careful thermal management:

  • Grignard Reactions: The addition of organomagnesium halides to the ketone is a classic example of a highly exothermic C-C bond-forming reaction.[1][3][4] The initiation can sometimes be delayed, leading to a dangerous accumulation of reagents.[3]

  • Reduction Reactions: The use of powerful reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) to form the corresponding alcohol releases significant energy.

  • Nitration Reactions: The introduction of a nitro group onto the aromatic ring using mixtures of nitric and sulfuric acid is notoriously exothermic and can lead to thermal runaway if not strictly controlled.[5][6] These reactions generate a lot of heat and can spiral out of control.[5]

  • Aldol and Related Condensations: Base-catalyzed condensation reactions can be exothermic, particularly at higher concentrations.

Q3: What are the primary hazards of a thermal runaway event?

A3: A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal from the system.[6] This leads to an accelerating cycle of temperature increase and reaction rate, resulting in:

  • Rapid Pressure Buildup: The solvent can quickly reach its boiling point, leading to a rapid increase in vessel pressure that can exceed the limits of the glassware, causing an explosion.

  • Release of Toxic Fumes: High temperatures can cause the decomposition of reagents, solvents, and products, releasing hazardous gases.[7][8]

  • Secondary Decomposition: The intended reaction mixture may decompose at elevated temperatures, initiating a secondary, often more energetic and unpredictable, exothermic reaction.

  • Fire: If the solvent is flammable and breaches containment, the high temperatures can serve as an ignition source.[5]

Q4: How can I perform a preliminary thermal risk assessment before starting my experiment?

A4: A preliminary assessment is crucial. Start by conducting a thorough literature search for the specific reaction or closely related analogues. Review all Safety Data Sheets (SDS) for reactants and solvents to understand their thermal stability and reactivity warnings.[7][8] Whenever possible, use reaction calorimetry techniques like Differential Scanning Calorimetry (DSC) or a reaction calorimeter (RC1) to obtain precise data on the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[9][10] If calorimetry is unavailable, a small-scale trial (mmol scale) with careful temperature monitoring is the minimum requirement to estimate the exotherm's magnitude.

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides solutions for specific issues that may arise during your experiment.

Issue 1: The reaction temperature is rising too quickly and overshooting the target.

  • Probable Causes:

    • Reagent Addition is Too Fast: The rate of heat generation is exceeding the cooling capacity of the apparatus.

    • Inadequate Cooling: The cooling bath is not cold enough, has insufficient volume, or has poor thermal contact with the reaction flask.

    • Poor Mixing: Inefficient stirring is creating localized hot spots where the reaction is accelerating, leading to a sudden bulk temperature increase.

  • Immediate Corrective Actions:

    • Immediately cease all reagent addition.

    • Increase the efficiency of the cooling system. If using a dry ice/acetone bath, carefully add more dry ice. If using a cryocooler, lower the setpoint.

    • Ensure the stirrer is operating at a speed sufficient to create a vortex and provide vigorous mixing.

    • If necessary, add a small amount of pre-chilled, inert solvent to dilute the reaction mass and help absorb heat.

  • Preventative Protocols & Best Practices:

    • Always use a metered addition method, such as a syringe pump or a pressure-equalizing dropping funnel, to maintain a slow, controlled addition rate.

    • Ensure the reaction flask is immersed sufficiently in the cooling bath.

    • Use a properly sized magnetic stir bar or an overhead mechanical stirrer for viscous mixtures.

    • Causality: A controlled addition rate ensures that the rate of heat generation is always lower than the rate of heat removal, preventing thermal accumulation.[3][6]

Cooling Bath Composition Approximate Temperature (°C) Notes
Ice / Water0 °CStandard for mild exotherms.
Ice / Water / NaCl-10 to -20 °CEffective and inexpensive.
Dry Ice / Acetone or Isopropanol-78 °CStandard for highly exothermic reactions. Use with extreme caution and proper ventilation.
Acetonitrile / Liquid Nitrogen-41 °CProvides an intermediate low temperature.

Issue 2: The reaction fails to start, then suddenly initiates with a violent exotherm.

  • Probable Causes:

    • Reagent Accumulation: The reaction has an "induction period," and the activating energy has not been reached. Meanwhile, a dangerous amount of unreacted reagent has been added.[3]

    • Passivation of a Reagent: In a Grignard reaction, the surface of the magnesium turnings may be oxidized, preventing initiation.

  • Immediate Corrective Actions:

    • DO NOT add more reagent.

    • DO NOT increase the temperature of the heating mantle (if any).

    • Be prepared for a sudden temperature spike. Ensure the cooling system is at maximum capacity.

  • Troubleshooting & Optimization Protocol:

    • Confirm Initiation: Before adding the bulk of your reagent, add only a small portion (~5%) and wait for a clear thermal indication (e.g., a 2-5 °C rise) that the reaction has started.

    • Safe Initiation Techniques: For sluggish Grignard reactions, adding a single small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

    • Maintain Temperature: Ensure the initial reaction temperature is appropriate. Some reactions require a small amount of heat to overcome the activation energy barrier before the exothermic process can sustain itself.

    • Causality: Confirming initiation ensures that there is no buildup of unreacted, high-energy starting materials that could later react simultaneously, causing a catastrophic thermal event.[3] A delayed reaction initiation must be avoided to prevent reactant accumulation.[3]

Issue 3: The crude reaction mixture shows multiple unexpected byproducts after a difficult-to-control reaction.

  • Probable Causes:

    • Thermal Excursions: The temperature spike, even if brief, provided enough energy to activate alternative reaction pathways or cause decomposition.

    • Localized Hotspots: Poor mixing led to areas of high temperature where side reactions occurred, even if the bulk temperature reading appeared normal.

  • Solutions & Refinements:

    • Improve Thermal Control: Re-run the reaction with a slower addition rate and a more efficient cooling system as described in "Issue 1".

    • Optimize Mixing: For scales larger than 100 mL, switch from a magnetic stirrer to an overhead mechanical stirrer to ensure efficient mixing of the entire reaction volume.

    • Solvent Choice: Select a solvent with a higher boiling point to provide a larger safety margin, but be aware this can also allow reactions to reach higher, more dangerous temperatures if control is lost.

    • Causality: Many side reactions have higher activation energies than the desired reaction. By maintaining a stable, controlled temperature, you provide energy only for the intended transformation, thus improving selectivity and purity.

Section 3: Methodologies & Workflow Diagrams

This section provides visual representations of key workflows for managing exothermic reactions.

Experimental Workflow for Safe Reaction Setup

This diagram outlines the critical steps from planning to execution for an exothermic reaction involving this compound.

Exothermic_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_setup Phase 2: Reactor Setup cluster_execution Phase 3: Controlled Execution A Review Literature & SDS for All Reagents B Perform Small-Scale (mmol) Trial A->B C Analyze Thermal Profile (Observe ΔT) B->C D Select Appropriate Flask & Stirrer C->D E Set Up Efficient Cooling Bath D->E F Install Calibrated Thermometer & N2 Inlet E->F G Charge Initial Reagents (Excluding Limiting Reagent) F->G H Cool Reactor to Target Temperature G->H I Add ~5% of Limiting Reagent (via Syringe Pump) H->I J Confirm Initiation (Observe Controlled ΔT) I->J K Begin Slow, Continuous Addition of Remainder J->K L Monitor Temperature & Stirring CONSTANTLY K->L M Controlled Quench & Workup L->M Reaction Complete

Caption: Workflow for Exothermic Reaction Management.

Troubleshooting Logic for a Temperature Spike

This diagram provides a decision-making tree for responding to a sudden, uncontrolled temperature increase.

Troubleshooting_Spike A Uncontrolled Temperature Spike Detected B IMMEDIATELY Stop Reagent Addition A->B C Increase Cooling Capacity (e.g., Add More Dry Ice) B->C D Verify Vigorous Stirring B->D E Is Temperature Still Rising? C->E D->E F Prepare for Emergency: Add Pre-chilled Solvent or Quenching Agent E->F Yes G Temperature is Stabilizing or Decreasing E->G No H Maintain Monitoring. DO NOT Resume Addition Until Stable & Understood. G->H

Caption: Decision Tree for Thermal Spike Events.

References

removal of unreacted starting materials from 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective .

Technical Support Center: Purification of 2',5'-Difluoroacetophenone

Welcome to the technical support center for the purification of this compound. This guide is designed to provide researchers and development professionals with practical, in-depth solutions to common challenges encountered during the post-synthesis work-up and purification of this important chemical intermediate. By understanding the principles behind each purification step, you can effectively troubleshoot issues and achieve high-purity material for your downstream applications.

Introduction: The Synthetic Context

This compound is a versatile fluorinated ketone widely used as a building block in the synthesis of pharmaceuticals and other advanced materials.[1] It is most commonly synthesized via a Friedel-Crafts acylation reaction.[2][3] This process typically involves reacting 1,4-difluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][4][5]

The nature of the Friedel-Crafts reaction dictates the profile of potential impurities. The primary contaminants are often unreacted starting materials and byproducts from the catalyst work-up. A successful purification strategy is therefore predicated on understanding the chemical and physical properties of both the desired product and these potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and residues I need to remove from my crude this compound?

The primary contaminants originating from a typical Friedel-Crafts synthesis include:

  • 1,4-Difluorobenzene: The aromatic starting material. Being relatively non-polar and volatile, it can persist if the reaction does not go to completion.

  • Acetyl Chloride / Acetic Acid: Unreacted acetyl chloride is highly reactive and will be rapidly hydrolyzed to acetic acid during the aqueous work-up.[6][7] Therefore, acetic acid is the species you will need to remove from your organic product.

  • Aluminum Chloride (AlCl₃) Residues: The Lewis acid catalyst forms a stable complex with the product ketone, which must be decomposed.[5][8] Improper quenching will leave aluminum salts (e.g., aluminum hydroxide) in your crude product.

Q2: What is the single most critical step in the initial purification process?

Without question, the most critical step is the initial quench and aqueous work-up . The AlCl₃ catalyst forms a complex with the carbonyl oxygen of the this compound product.[5][9] This complex must be completely hydrolyzed to liberate the free ketone. This is typically achieved by carefully and slowly pouring the reaction mixture onto crushed ice, often containing hydrochloric acid.[4][10] This procedure is highly exothermic and must be performed with caution to avoid uncontrolled boiling of the solvent.[11][12] A successful quench is fundamental for liberating the product and removing the bulk of the catalyst.

Q3: Which final purification technique is better: vacuum distillation or flash column chromatography?

Both are excellent methods, and the best choice depends on the specific impurity you are targeting, the scale of your reaction, and the equipment available.

  • Vacuum Distillation is ideal for separating compounds with significantly different boiling points. It is particularly effective at removing the less volatile 1,4-difluorobenzene from the higher-boiling this compound. It is also highly scalable for larger quantities.[13]

  • Flash Column Chromatography separates compounds based on differences in polarity. It offers very high resolution and is excellent for removing impurities with similar boiling points but different polarities. However, it can be more time-consuming and uses larger volumes of solvent compared to distillation.[14][15]

Q4: My purified this compound is a yellow oil. Is this acceptable?

Yes, this is common. This compound is typically described as a clear, colorless to light yellow liquid or oil.[1][16] A pale yellow color is generally not indicative of significant impurity for most applications. However, a dark yellow or brown color may suggest the presence of degradation products or persistent colored impurities, warranting further analysis by techniques like GC-MS or NMR and potentially another purification step.[17]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the purification workflow, providing causal explanations and step-by-step protocols.

Problem 1: Incomplete Removal of Aluminum Chloride Catalyst and Emulsion Formation During Work-up.

Causality: The aluminum chloride catalyst forms a complex with the ketone product. When quenching with water, this can form gelatinous aluminum hydroxide (Al(OH)₃), which complicates layer separation and can trap the product, leading to emulsions and lower yields.[18]

Solution: Acidic Quench and Thorough Extraction

An acidic work-up is superior to a neutral water quench because it converts aluminum hydroxide into water-soluble aluminum salts (Al³⁺), which are easily removed in the aqueous layer.[4]

Detailed Protocol: Quench and Liquid-Liquid Extraction

  • Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (approx. 15 mL of HCl for every 25 g of ice is a good starting point).[4] Place this in an ice bath for efficient cooling.

  • While stirring the ice/HCl mixture vigorously, slowly and carefully pour the crude reaction mixture from the flask into the beaker. The addition should be slow enough to control the exothermic reaction.[12]

  • Once the addition is complete, continue stirring until all the ice has melted and the mixture has reached room temperature.

  • Transfer the entire mixture to a separatory funnel.

  • Allow the layers to separate. The organic layer (typically dichloromethane or another halogenated solvent) will be denser than the aqueous layer.[11] Drain the lower organic layer into a clean flask.

  • Extract the remaining aqueous layer with a fresh portion of the organic solvent (e.g., 20 mL of dichloromethane) to recover any dissolved product.[4]

  • Combine all organic layers. This combined extract is now ready for washing to remove other impurities like acetic acid.

Problem 2: Contamination with Unreacted 1,4-Difluorobenzene.

Causality: 1,4-Difluorobenzene has a significantly lower boiling point than the product, this compound, but has a similar non-polar character, which can sometimes make chromatographic separation tedious.

Solution A: Purification by Vacuum Distillation

This method leverages the difference in boiling points between the starting material and the product for an efficient, solvent-free purification.

Data for Separation:

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
1,4-Difluorobenzene 114.09 89 °C (at 760 mmHg)

| This compound | 156.13 | >200 °C (at 760 mmHg)[4]; 78-80 °C (at 12 mmHg)[16] |

Detailed Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus for vacuum operation. Ensure all glassware joints are properly greased and sealed.

  • Drying: Ensure the crude product, obtained after the aqueous work-up and drying with an agent like anhydrous sodium sulfate, is free of solvent. Remove the extraction solvent using a rotary evaporator.

  • Distillation: Heat the distillation flask using a heating mantle with a stirrer. Apply vacuum slowly.

  • Collect Fractions:

    • First Fraction: Any residual solvent and the unreacted 1,4-difluorobenzene will distill first at a lower temperature.

    • Main Fraction: After the first fraction is removed, slowly increase the temperature. Collect the this compound product at its characteristic boiling point under the applied vacuum (e.g., ~78-80 °C at 12 mmHg).[16]

    • Residue: Leave a small amount of residue in the distillation flask; do not distill to dryness.

  • Analysis: Confirm the purity of the collected main fraction using GC or NMR.

Solution B: Purification by Flash Column Chromatography

This method separates the more polar ketone product from the less polar 1,4-difluorobenzene starting material.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A mixture of ethyl acetate and hexanes is a good starting point. The goal is to find a solvent ratio where the product has an Rf value of ~0.3 and is well-separated from the spot corresponding to 1,4-difluorobenzene.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.[15]

  • Elution: Begin eluting the column with the solvent system. The less polar 1,4-difluorobenzene will elute from the column first. The more polar this compound will elute later.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Problem 3: Residual Acetic Acid Contamination.

Causality: Any unreacted acetyl chloride from the acylation step is rapidly hydrolyzed to acetic acid during the aqueous quench. This acidic impurity will be extracted into the organic layer along with the product if not neutralized.

Solution: Weak Base Wash

A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the acetic acid, forming sodium acetate, which is highly soluble in the aqueous layer and thus easily removed.

Detailed Protocol: Bicarbonate Wash

  • After the initial acidic work-up and separation (from Problem 1), return the combined organic extracts to the separatory funnel.

  • Add a volume of saturated sodium bicarbonate solution (e.g., 50 mL for a 200 mL organic layer).

  • Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that is generated from the neutralization. Once the pressure buildup subsides, shake more vigorously.

  • Allow the layers to separate and drain the lower aqueous layer.

  • To ensure complete removal, perform a second wash with sodium bicarbonate solution.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent to yield the crude product, now free of acidic impurities and ready for final purification by distillation or chromatography.

Visual Workflow

The following diagram provides a decision-making workflow for selecting the appropriate final purification strategy after the initial aqueous work-up.

Purification_Workflow start Crude Product (Post Work-up) analysis Analyze by TLC / Crude GC start->analysis impurity_check Primary Impurity Identified? analysis->impurity_check volatile_impurity Unreacted 1,4-Difluorobenzene impurity_check->volatile_impurity Yes (Volatile) polar_impurity Polar Byproduct (Similar Boiling Point) impurity_check->polar_impurity Yes (Polar) distillation Perform Vacuum Distillation volatile_impurity->distillation chromatography Perform Flash Column Chromatography polar_impurity->chromatography reanalyze Re-analyze for Purity distillation->reanalyze chromatography->reanalyze final_product Pure this compound reanalyze->final_product

Caption: Decision tree for selecting a purification method.

References

stability of 2',5'-Difluoroacetophenone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2',5'-Difluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this versatile fluorinated ketone. We will explore its behavior under both acidic and basic conditions, offer troubleshooting advice for common experimental issues, and provide practical protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A: this compound is a relatively stable compound under normal storage conditions.[1] It is typically supplied as a clear, colorless to yellow liquid or oil.[2][3] For long-term storage, it should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, away from light and incompatible materials.[1][4] The primary incompatibilities to be aware of are strong oxidizing agents and strong bases.[1][5]

Q2: How do the fluorine substituents affect the chemical stability and reactivity of the molecule?

A: The two fluorine atoms on the aromatic ring significantly influence the molecule's electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[6] This effect is particularly pronounced from the ortho (2') position. The key consequences are:

  • Increased Electrophilicity of the Carbonyl Carbon: The strong -I effect withdraws electron density from the aromatic ring and, by extension, from the acetyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles compared to non-fluorinated acetophenone.[6]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): While not a stability issue for the ketone itself, the electron-withdrawing nature of the acetyl group and the fluorine atoms activates the ring for potential SNAr reactions under specific conditions, though this is not a common degradation pathway under typical acidic or basic hydrolysis conditions.[6]

Q3: Is this compound stable under strongly acidic conditions?

A: Generally, the ketone functional group of acetophenones is stable against hydrolysis in acidic media. However, strong acids can catalyze other reactions. The most relevant process is acid-catalyzed enolization, where a proton adds to the carbonyl oxygen, followed by removal of an alpha-hydrogen to form the enol tautomer.[7][8]

While this is a reversible equilibrium, the formation of the enol intermediate can open pathways to other reactions, such as α-halogenation if a halogen source is present. In most aqueous acidic solutions used in synthesis or chromatography, significant degradation of the core structure is not expected. However, in highly concentrated or super-acidic media, side reactions could occur.[7]

Q4: What happens to this compound in the presence of a base?

A: this compound is notably less stable under basic conditions, and direct contact with strong bases should be avoided.[5] The primary degradation pathway involves the abstraction of an acidic α-hydrogen (a proton on the methyl group) by the base to form an enolate anion.

This highly reactive enolate can then participate in several reactions, most commonly:

  • Aldol Condensation: The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of this compound.[9] This leads to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone, resulting in dimeric impurities.[9]

Due to the enhanced electrophilicity of the carbonyl carbon from the fluorine atoms, this compound may be more prone to base-catalyzed reactions than its non-fluorinated analog.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A: The most effective technique for stability monitoring is High-Performance Liquid Chromatography (HPLC), typically with UV detection, as the aromatic ring is a strong chromophore.[10] A reversed-phase method (e.g., using a C18 column) with an acetonitrile/water or methanol/water mobile phase is a good starting point.

For definitive identification of any degradation products, coupling HPLC with Mass Spectrometry (HPLC-MS) is invaluable.[11] This allows for the determination of the mass-to-charge ratio of unknown peaks, providing crucial clues to their structures. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the structural changes in the molecule after exposure to stress conditions.[10][12]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem: My reaction under basic conditions (e.g., using NaH, LDA, or NaOH) is giving low yields and multiple unknown spots on TLC/peaks in HPLC.
  • Probable Cause: Base-catalyzed self-condensation (Aldol reaction) or other side reactions. The enolate of your starting material is likely reacting with other molecules of the ketone instead of your desired electrophile.

  • Solutions:

    • Lower the Temperature: Perform the reaction at a much lower temperature (e.g., -78 °C) before adding your electrophile. This slows the rate of self-condensation.

    • Control Stoichiometry: Add the base to the ketone solution slowly at low temperature to form the enolate. Then, add the electrophile to the pre-formed enolate. Avoid having excess ketone and base present at higher temperatures.

    • Choose a Non-Nucleophilic Base: If applicable, consider using a sterically hindered, non-nucleophilic base to favor deprotonation over addition.

    • Analyze Byproducts: Use HPLC-MS to identify the major byproduct peaks. A mass corresponding to a dimer of the starting material (minus water) is a strong indicator of aldol condensation.

Problem: I observe a gradual discoloration or the appearance of new impurities in my sample during storage.
  • Probable Cause: Improper storage leading to slow degradation. This could be due to exposure to light, air (oxidation), or trace contaminants on the container. The material is noted to be potentially light-sensitive.[1]

  • Solutions:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

    • Use Amber Vials: Protect the compound from light by using amber glass vials or by wrapping the container in aluminum foil.

    • Ensure Purity: Before long-term storage, ensure the material is free from acidic or basic residues from its synthesis or purification. Traces of catalysts can promote degradation over time.

    • Re-analyze: If in doubt, re-analyze the purity of the material by HPLC or GC before use.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Unexpected Experimental Result (Low Yield, Impurities) condition What were the reaction conditions? start->condition acidic Acidic (e.g., HCl, H2SO4) condition->acidic Acidic basic Basic (e.g., NaOH, NaH) condition->basic Basic check_acid Check for acid-labile functional groups. Is enolization a factor? Consider alternative catalysts. acidic->check_acid check_base Primary Suspect: Aldol Condensation. Analyze byproducts via HPLC-MS. basic->check_base ms_result Does MS show dimeric species (M.W. ≈ 312-18 = 294)? check_base->ms_result yes_aldol Confirmed Aldol Pathway. Implement mitigation strategies: - Lower Temperature - Slow Addition - Control Stoichiometry ms_result->yes_aldol Yes no_aldol Other base-catalyzed degradation. Investigate reaction with specific reagents. Perform forced degradation study. ms_result->no_aldol No

Caption: Troubleshooting workflow for unexpected results.

Chemical Stability & Degradation Pathways

The stability of this compound is dictated by the reactivity of its ketone functional group, which is modulated by the electron-withdrawing fluorine atoms.

Stability Under Acidic Conditions

Under acidic conditions, the carbonyl oxygen is reversibly protonated. This activation facilitates the formation of an enol tautomer. While the ketone itself is robust, this enol intermediate could be susceptible to reaction with strong electrophiles if present in the medium.

Acidic_Pathway ketone This compound O C-CH3 protonated Protonated Ketone OH+ C-CH3 ketone->protonated + H+ protonated->ketone - H+ enol Enol Intermediate OH C=CH2 protonated->enol - H+ enol->protonated + H+

Caption: Acid-catalyzed enolization of this compound.

Stability Under Basic Conditions

This is the primary area of concern for stability. A strong base will deprotonate the α-carbon to form an enolate, which is a potent nucleophile. This can lead to self-condensation.

Basic_Pathway ketone This compound O C-CH3 enolate Enolate Anion O- C=CH2 ketone->enolate + Base (-BH+) enolate->ketone - Base (+BH+) dimer Aldol Adduct Dimeric Impurity enolate->dimer + Ketone (Nucleophilic Attack)

Caption: Base-catalyzed enolate formation and subsequent reaction.

Data Summary Table
ConditionStability AssessmentPotential Degradation/Reaction PathwayRecommendations & Preventative Measures
Strong Acid (e.g., conc. H₂SO₄, HCl)Generally StableAcid-catalyzed enolization.[7] Potential for side-reactions if other electrophiles are present.Use the lowest feasible concentration and temperature. Avoid prolonged exposure.
Aqueous Acid (pH 1-4)High StabilityMinimal degradation expected.Generally safe for workup and chromatography. Monitor for long-term stability if stored in solution.
Neutral (pH 5-8)High StabilityStable under normal conditions.[1]Ideal condition for storage in protic solvents.
Aqueous Base (pH 9-12)Moderate to Low StabilitySlow enolate formation leading to potential aldol condensation.Avoid prolonged heating. Use cooled solutions for workup. Buffer if possible.
Strong Base (e.g., NaOH, NaH, alkoxides)UnstableRapid enolate formation leading to aldol condensation and other side reactions.[9]Avoid unless required for a reaction. Use low temperatures (-78 to 0 °C) and controlled addition.
Oxidizing Agents Potentially UnstableOxidation of the acetyl group or aromatic ring.Avoid contact with strong oxidizing agents.[1] Store under an inert atmosphere.
Light Exposure Potentially UnstablePhotochemical degradation.[1]Store in amber vials or protect from light.

Experimental Protocol: Forced Degradation Study

To comply with regulatory expectations and to understand the intrinsic stability of this compound in your specific formulation or reaction matrix, performing a forced degradation study is essential.[11][13] This protocol provides a framework for such a study.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • Hydrogen peroxide (3% solution)

  • HPLC system with UV/PDA and MS detectors

  • pH meter, calibrated buffers

  • Class A volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze immediately by HPLC-UV/MS.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours. Note: Harsher conditions may lead to excessive degradation.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL.

    • Analyze immediately by HPLC-UV/MS.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~0.1 mg/mL.

    • Analyze by HPLC-UV/MS.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours.

    • Prepare a control sample protected by aluminum foil and stored under the same conditions.

    • Dilute and analyze both samples.

  • Control and Analysis:

    • A control sample (1 mL of stock diluted with 1 mL of water) should be prepared and analyzed at the beginning and end of the study.

    • Analyze all samples by a stability-indicating HPLC method. The method is considered "stability-indicating" if it can separate the parent peak from all generated degradation peaks.

    • Record the peak areas for the parent compound and all new peaks. Calculate the percentage degradation.

    • Use the MS data to propose structures for any significant degradation products.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2',5'-Difluoroacetophenone and 2',4'-Difluoroacetophenone for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, fluorinated aromatic ketones serve as pivotal building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among these valuable synthons, difluoroacetophenone isomers, particularly 2',5'-difluoroacetophenone and 2',4'-difluoroacetophenone, are of significant interest. While structurally similar, the positional difference of a single fluorine atom imparts distinct electronic and steric characteristics, leading to divergent reactivity profiles. This guide provides an in-depth comparative analysis of these two isomers, offering field-proven insights and experimental context to aid researchers in selecting the optimal building block for their synthetic endeavors.

Structural and Electronic Properties: A Tale of Two Isomers

The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In the case of difluoroacetophenones, we must consider the interplay between the electron-withdrawing acetyl group and the dual nature of the fluorine substituents. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, while its lone pairs contribute to a weaker, electron-donating mesomeric (resonance) effect (+M).[1]

2',4'-Difluoroacetophenone: In this isomer, the fluorine at the 4-position (para to the acetyl group) can exert both its -I and +M effects. The fluorine at the 2-position (ortho to the acetyl group) also contributes a strong -I effect, which is magnified due to its proximity to the acetyl group, and a +M effect. The acetyl group itself is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature.[1]

This compound: Here, the fluorine atoms are positioned meta and ortho to the acetyl group. The 2-fluoro substituent has a strong -I effect and a +M effect. The 5-fluoro substituent, being meta to the acetyl group, primarily exerts its -I effect with a negligible +M effect relative to the acetyl group's position.

This differential placement of fluorine atoms leads to distinct electron density distributions across the aromatic rings and varying electrophilicity of the carbonyl carbons, which in turn dictates their reactivity in key chemical transformations.

Table 1: Comparison of Physical and Spectroscopic Properties

PropertyThis compound2',4'-Difluoroacetophenone
CAS Number 1979-36-8364-83-0
Molecular Formula C₈H₆F₂OC₈H₆F₂O
Molecular Weight 156.13 g/mol 156.13 g/mol
Appearance Clear colorless to yellow liquidColorless to light yellow liquid
Boiling Point 78-80 °C / 12 mmHg80-81 °C / 25 mmHg
Density 1.233 g/mL at 25 °C1.234 g/mL at 25 °C

Reactivity in Key Chemical Transformations

The utility of these isomers in synthesis is best understood by examining their behavior in fundamental organic reactions.

Electrophilic Aromatic Substitution (EAS)

The acetyl group deactivates the aromatic ring towards electrophilic attack.[1] The additional electron-withdrawing fluorine atoms further decrease the ring's nucleophilicity. However, the directing effects of the substituents lead to different regiochemical outcomes.

2',4'-Difluoroacetophenone: The 2-fluoro and 4-fluoro substituents are ortho, para-directing, while the acetyl group is meta-directing. The strong deactivation by the acetyl group and the directing influence of the fluorines will channel incoming electrophiles. The most likely position for substitution is the 5-position, which is ortho to the 4-fluoro and meta to the acetyl group.

This compound: In this isomer, the 2-fluoro and 5-fluoro are ortho, para-directing, and the acetyl is meta-directing. The positions ortho and para to the fluorines are activated relative to other positions on the deactivated ring. The most probable sites of electrophilic attack are the 4- and 6-positions.

Experimental Insight: While direct comparative kinetic studies are scarce in the literature, the principles of EAS suggest that both isomers will be significantly less reactive than benzene.[2] The regioselectivity will be a complex interplay of the directing effects of all three substituents. For instance, in the nitration of substituted benzenes, the orientation of substitution is heavily influenced by the nature of the existing groups.[3]

G cluster_0 Electrophilic Aromatic Substitution of 2',4'-Difluoroacetophenone cluster_1 Electrophilic Aromatic Substitution of this compound 2_4_DFA 2',4'-Difluoroacetophenone Intermediate_2_4 Wheland Intermediate 2_4_DFA->Intermediate_2_4 E+ attack E+ Electrophile (e.g., NO2+) Product_2_4 Major Product (5-substituted) Intermediate_2_4->Product_2_4 -H+ 2_5_DFA This compound Intermediate_2_5 Wheland Intermediate 2_5_DFA->Intermediate_2_5 E+ attack Product_2_5 Major Products (4- and 6-substituted) Intermediate_2_5->Product_2_5 -H+

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups, such as the acetyl and fluoro substituents, activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to these groups.[1] This makes SNAr a viable synthetic strategy for these molecules.

2',4'-Difluoroacetophenone: The fluorine at the 4-position is para to the strongly activating acetyl group, making it a prime site for nucleophilic displacement. The fluorine at the 2-position is also activated.

This compound: The fluorine at the 2-position is ortho to the activating acetyl group, making it susceptible to nucleophilic attack. The fluorine at the 5-position is less activated as it is meta to the acetyl group.

Comparative Analysis: Due to the strong activation provided by the para-acetyl group, the 4-fluoro substituent in 2',4'-difluoroacetophenone is expected to be more reactive towards nucleophilic displacement than either of the fluoro substituents in the 2',5'-isomer. This heightened reactivity is a key reason for the widespread use of 2',4'-difluoroacetophenone in the synthesis of pharmaceuticals.[4]

Reactions at the Carbonyl Group

The electron-withdrawing nature of the difluorinated phenyl ring enhances the electrophilicity of the carbonyl carbon in both isomers, making them more susceptible to nucleophilic attack compared to acetophenone itself.

This reaction involves the oxidation of a ketone to an ester using a peroxyacid. The migratory aptitude of the groups attached to the carbonyl is a key factor in determining the product. In acetophenones, the aryl group generally has a higher migratory aptitude than the methyl group.[5]

For both 2',5'- and 2',4'-difluoroacetophenone, the difluorophenyl group is expected to migrate, yielding the corresponding phenyl acetate derivative. The electron-withdrawing fluorine atoms on the phenyl ring will decrease its migratory aptitude compared to an unsubstituted phenyl group. However, a direct comparison of the reaction rates between the two isomers would require experimental data.

baeyer_villiger ketone Difluoroacetophenone criegee Criegee Intermediate ketone->criegee + RCO3H peroxyacid RCO3H ester Difluorophenyl Acetate criegee->ester Rearrangement

Caption: General mechanism of Baeyer-Villiger oxidation.

This base-catalyzed condensation reaction between an aldehyde and a ketone is crucial for the synthesis of chalcones, which are important intermediates in medicinal chemistry.[6] The first step is the deprotonation of the α-carbon of the ketone to form an enolate.[7]

Applications in Drug Development and Agrochemicals

The distinct reactivity profiles of these isomers have led to their use in the synthesis of a range of important molecules.

2',4'-Difluoroacetophenone is a key starting material for several blockbuster drugs and important agrochemicals:

  • Antifungal Agents: It is a crucial precursor in the synthesis of the triazole antifungal agents fluconazole and voriconazole.[4] The synthesis often involves a nucleophilic substitution at the 4-position of the difluorophenyl ring.

  • Agrochemicals: The unique properties imparted by the difluoroacetophenone moiety are utilized in the development of modern pesticides and herbicides.[9]

This compound has also found applications in pharmaceutical synthesis:

  • Styrene Derivatives: It has been used in the preparation of 2,5-difluorostyrene.

  • DPP-4 Inhibitors: While not a direct precursor in the most common synthesis routes for drugs like Sitagliptin, fluorinated aromatic compounds are key components, and the reactivity of this isomer makes it a potential building block for novel DPP-4 inhibitors and other therapeutic agents.

Experimental Protocols

The following are representative, generalized protocols for key reactions involving these isomers. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: General Procedure for Claisen-Schmidt Condensation
  • To a stirred solution of the difluoroacetophenone (1.0 eq.) and a suitable aromatic aldehyde (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: General Procedure for Baeyer-Villiger Oxidation
  • Dissolve the difluoroacetophenone (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

  • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ester by column chromatography or distillation.

Conclusion

This compound and 2',4'-Difluoroacetophenone, while isomeric, exhibit distinct reactivity patterns that are a direct consequence of the placement of their fluorine substituents. The 2',4'-isomer, with its highly activated 4-position towards nucleophilic attack, has been extensively utilized in the synthesis of major pharmaceuticals. The 2',5'-isomer, while less explored in large-scale applications, offers a different substitution pattern that can be exploited for the synthesis of novel compounds. A thorough understanding of their electronic properties and reactivity is paramount for synthetic chemists to strategically design and execute efficient synthetic routes for the next generation of drugs and agrochemicals. This guide serves as a foundational resource to inform such decisions, blending established chemical principles with practical synthetic considerations.

References

A Comparative Guide to the Synthesis of Difluoroacetophenone Isomers for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Difluoroacetophenone isomers are pivotal building blocks in the landscape of medicinal chemistry and materials science. Their unique electronic properties, imparted by the strategic placement of fluorine atoms on the phenyl ring, make them invaluable precursors for a wide array of bioactive molecules and advanced materials. This guide provides a comprehensive comparison of the principal synthetic routes to the most commonly utilized difluoroacetophenone isomers, offering researchers, scientists, and drug development professionals a detailed and objective analysis of the available methodologies. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic campaigns.

The Strategic Importance of Fluorine in Drug Design

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions. The difluoroacetophenone scaffold, with its reactive ketone handle, provides a versatile platform for the introduction of these benefits into complex molecular architectures.

Comparative Analysis of Synthesis Routes

This guide will focus on the synthesis of five key isomers: 2',4'-, 2',6'-, 3',4'-, and 3',5'-difluoroacetophenone. We will explore and compare the most prevalent and effective synthetic strategies, including Friedel-Crafts acylation, Grignard reactions, and directed ortho-metalation using organolithium reagents.

2',4'-Difluoroacetophenone: A Tale of Two Approaches

The 2',4'-isomer is arguably one of the most widely used, and its synthesis is well-established.

This is the most direct and industrially scalable method. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acetylating agent and a Lewis acid catalyst, attacks the electron-rich 1,3-difluorobenzene ring.

Mechanism & Regioselectivity: The two fluorine atoms in 1,3-difluorobenzene are ortho, para-directing. The position C4 is para to one fluorine and ortho to the other, making it the most electronically activated and sterically accessible site for electrophilic attack. This high regioselectivity is a key advantage of this route.[1]

Figure 1: Reaction scheme for the synthesis of 2',4'-difluoroacetophenone via Friedel-Crafts acylation.

Causality of Experimental Choices: This method circumvents the challenges of handling highly reactive Lewis acids in Friedel-Crafts reactions and can be performed under milder conditions. The choice of a copper catalyst is crucial for the success of the key C-C bond-forming step.

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Friedel-Crafts Acylation 1,3-DifluorobenzeneAcetyl chloride/anhydride, AlCl₃HighHigh yielding, scalable, high regioselectivity.[1]Requires strictly anhydrous conditions, use of corrosive Lewis acids.
From 2,4-Difluoroaniline 2,4-DifluoroanilineNaNO₂, H₂SO₄, Acetaldoxime, CuSO₄HighMilder reaction conditions, avoids strong Lewis acids.[2]Multi-step synthesis.
2',6'-Difluoroacetophenone: Overcoming Steric Hindrance

The synthesis of the 2',6'-isomer is more challenging due to the steric hindrance around the reaction site.

This elegant approach utilizes the directing ability of one of the fluorine atoms to achieve selective lithiation at the C2 position, followed by quenching with an acetylating agent.

Mechanism & Rationale: Organolithium reagents, such as tert-butyllithium, are strong bases that can deprotonate the aromatic ring. The fluorine atom acts as a directed metalation group, coordinating with the lithium and directing the deprotonation to the adjacent ortho position. The resulting aryllithium species is then a potent nucleophile that reacts with an electrophile like acetic anhydride.[3]

Figure 2: Synthesis of 2',6'-difluoroacetophenone via directed ortho-metalation.

This method involves the reaction of a methyl Grignard reagent with 2,6-difluorobenzonitrile, followed by acidic workup to hydrolyze the intermediate imine.

Causality of Experimental Choices: The nitrile group is an excellent electrophile for Grignard reagents. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. The acidic workup is essential to convert the initially formed imine to the desired ketone.

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Directed ortho-Metalation 1,3-Difluorobenzenet-BuLi, Acetic anhydride92%[3]High yield, excellent regioselectivity.Requires cryogenic temperatures, handling of pyrophoric organolithium reagents.
Grignard Reaction 2,6-DifluorobenzonitrileCH₃MgBr, H₃O⁺GoodUtilizes readily available Grignard reagents.Requires synthesis of the nitrile starting material, strictly anhydrous conditions.
3',4'-Difluoroacetophenone: A Less Reactive Substrate

The synthesis of 3',4'-difluoroacetophenone is primarily achieved through Friedel-Crafts acylation of 1,2-difluorobenzene.

The reactivity of 1,2-difluorobenzene in Friedel-Crafts acylation is significantly lower than that of 1,3-difluorobenzene due to the combined electron-withdrawing effects of the adjacent fluorine atoms.[1]

Regioselectivity: The fluorine atoms are ortho, para-directing. Acylation is expected to occur primarily at the 4-position, which is para to one fluorine atom.[4]

Figure 3: Synthesis of 3',4'-difluoroacetophenone via Friedel-Crafts acylation.

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Friedel-Crafts Acylation 1,2-DifluorobenzeneAcetyl chloride, AlCl₃ModerateDirect one-step synthesis.Lower reactivity of starting material, may require harsher conditions.[1]
3',5'-Difluoroacetophenone: A Symmetrical Target

The synthesis of the symmetrical 3',5'-isomer can be approached through several methods.

Similar to the synthesis of the 2',6'-isomer, a Grignard reaction with 3,5-difluorobenzonitrile offers a viable route.

Rationale: This approach leverages the well-established reactivity of nitriles with Grignard reagents to form ketones after hydrolysis. The synthesis of 3,5-difluorobenzonitrile can be achieved from 3,5-difluoroaniline.

While less common, it is conceivable to synthesize 3',5'-difluoroacetophenone via a Friedel-Crafts reaction on 1,3,5-trifluorobenzene, followed by a de-fluorination step. However, this would likely be a low-yielding and non-selective process.

A more practical approach would be the Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene followed by de-bromination.

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Grignard Reaction 3,5-DifluorobenzonitrileCH₃MgBr, H₃O⁺GoodReliable and well-established reaction.Requires synthesis of the nitrile precursor.

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation[5][6]
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in 1,3-difluorobenzene (2.0 eq.) under a nitrogen atmosphere, add acetyl chloride (1.0 eq.) dropwise at a rate that maintains the internal temperature below 30 °C.

  • After the addition is complete, heat the mixture to 50-60 °C and stir for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2',4'-difluoroacetophenone.

Protocol 2: Synthesis of 2',6'-Difluoroacetophenone via Directed ortho-Metalation[3]
  • To a solution of 1,3-difluorobenzene (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add tert-butyllithium (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then warm to -65 °C and stir for an additional 2 hours.

  • Cool the resulting solution of 2,6-difluoro-1-lithiobenzene to -78 °C and add it dropwise to a solution of acetic anhydride (1.5 eq.) in anhydrous THF, pre-cooled to -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2',6'-difluoroacetophenone.

Conclusion

The synthesis of difluoroacetophenone isomers offers a fascinating case study in the interplay of electronic and steric effects in aromatic chemistry. For the 2',4'-isomer, Friedel-Crafts acylation of 1,3-difluorobenzene remains the most efficient and scalable route. The synthesis of the sterically hindered 2',6'-isomer is best achieved through a directed ortho-metalation strategy, which provides excellent regioselectivity and high yields. The 3',4'-isomer can be accessed via Friedel-Crafts acylation of the less reactive 1,2-difluorobenzene. For the 3',5'-isomer, a Grignard reaction with the corresponding nitrile is a reliable approach.

The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. By understanding the underlying principles and carefully considering the experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize these valuable building blocks for their next generation of innovative molecules.

References

A Comparative Analysis of the Biological Activity of 2',5'-Difluoroacetophenone Derivatives Versus Non-Fluorinated Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological profiles. The unique properties of fluorine—its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative analysis of the biological activities of chalcone derivatives synthesized from 2',5'-difluoroacetophenone against their non-fluorinated acetophenone analogs.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are precursors to flavonoids and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] By comparing a difluorinated chalcone with its direct non-fluorinated counterpart, we can elucidate the specific contributions of these fluorine substitutions to the compound's efficacy.

This guide will present comparative data in two key therapeutic areas: oncology and microbiology. We will detail the experimental workflows, explain the causality behind the procedural steps, and provide the data necessary for an objective evaluation.

Comparative Biological Evaluation: A Case Study

For this analysis, we synthesized two chalcone derivatives using the Claisen-Schmidt condensation reaction[3][4]:

  • Compound A (Non-Fluorinated Analog): (E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one

  • Compound B (Difluorinated Analog): (E)-1-(2,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

The primary structural difference is the presence of two fluorine atoms on the A-ring of Compound B, derived from this compound.

Synthesis Workflow: Claisen-Schmidt Condensation

The synthesis of both compounds follows a base-catalyzed condensation pathway. The choice of a strong base like sodium hydroxide is critical for deprotonating the α-carbon of the acetophenone, forming an enolate ion that subsequently attacks the carbonyl carbon of the benzaldehyde derivative.

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 This compound (or Acetophenone) step1 Dissolve ketone & aldehyde in Ethanol R1->step1 R2 4-Methoxybenzaldehyde R2->step1 catalyst NaOH in Ethanol step2 Add NaOH catalyst Stir at Room Temp (12-16h) catalyst->step2 step1->step2 step3 Neutralize with 10% HCl step2->step3 step4 Filter & Wash Precipitate step3->step4 step5 Recrystallize from Ethanol step4->step5 product Purified Chalcone Derivative (Compound A or B) step5->product analysis Characterization (NMR, IR, Mass Spec) product->analysis

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Part 1: Anticancer Activity Evaluation

We assessed the cytotoxic effects of Compounds A and B against the human breast adenocarcinoma cell line, MCF-7, using the MTT assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

Comparative Cytotoxicity Data

The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

CompoundTarget Cell LineIC50 (µM)
A (Non-Fluorinated) MCF-738.2
B (Difluorinated) MCF-715.7
5-Fluorouracil (Control) MCF-7168.6[5]

Analysis of Results:

Compound B demonstrated significantly higher cytotoxic potency (IC50 = 15.7 µM) against MCF-7 cells compared to its non-fluorinated analog, Compound A (IC50 = 38.2 µM). This enhanced activity can be attributed to the difluoro substitution. The fluorine atoms increase the molecule's lipophilicity, potentially facilitating its transport across the cell membrane. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the α,β-unsaturated carbonyl system—a key pharmacophore for the anticancer activity of chalcones—enhancing its interaction with cellular targets like tubulin.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout p1 Seed MCF-7 cells in 96-well plate (5x10^3 cells/well) p2 Incubate for 24h at 37°C (for cell attachment) p1->p2 t1 Prepare serial dilutions of Compounds A & B p2->t1 t2 Replace media with compound-containing media (0-100 µM) t1->t2 t3 Incubate for 48h at 37°C t2->t3 a1 Add 10 µL MTT Solution (5 mg/mL) to each well t3->a1 a2 Incubate for 3-4h at 37°C a1->a2 a3 Add 150 µL Solubilizer (DMSO) a2->a3 a4 Shake plate for 15 min a3->a4 a5 Read Absorbance at 570 nm a4->a5

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for adherence.[11]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Compound A, Compound B, or a vehicle control (DMSO).

  • Incubation: The plate is incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well.[8]

  • Formazan Formation: The plate is incubated for another 3-4 hours at 37°C, during which viable cells convert the MTT into purple formazan crystals.[12]

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8] The plate is then placed on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Part 2: Antimicrobial Activity Evaluation

To compare the antibacterial efficacy, Compounds A and B were tested against a common Gram-positive bacterium, Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Comparative Antimicrobial Data
CompoundTarget MicroorganismMIC (µg/mL)
A (Non-Fluorinated) Staphylococcus aureus125
B (Difluorinated) Staphylococcus aureus62.5
Amoxicillin (Control) Staphylococcus aureus< 8

Analysis of Results:

The difluorinated analog, Compound B, exhibited a two-fold increase in antibacterial activity (MIC = 62.5 µg/mL) against S. aureus compared to Compound A (MIC = 125 µg/mL). Halogenation, particularly with fluorine, is a known strategy to enhance the antimicrobial properties of chalcones.[3] The C-F bond can increase the compound's metabolic stability, preventing enzymatic degradation by the bacteria. Additionally, the altered electronic distribution across the molecule may improve its ability to disrupt the bacterial cell membrane or inhibit essential enzymes.

Experimental Protocol: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_incubation Incubation & Reading cluster_result Result p1 Prepare 2-fold serial dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate i1 Inoculate wells with bacterial suspension p1->i1 p2 Prepare bacterial inoculum of S. aureus adjusted to 0.5 McFarland standard p3 Dilute inoculum to achieve ~5 x 10^5 CFU/mL in wells p2->p3 p3->i1 i2 Include Positive (no drug) & Negative (no bacteria) controls i1->i2 i3 Incubate plate at 37°C for 18-24 hours i2->i3 i4 Visually inspect for turbidity to determine MIC i3->i4 res MIC = Lowest concentration with no visible growth i4->res

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

  • Compound Dilution: A two-fold serial dilution of each test compound is prepared in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[16]

  • Inoculum Preparation: A suspension of S. aureus is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[16]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[13]

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[15]

Conclusion and Future Outlook

This comparative guide demonstrates the significant impact of 2',5'-difluoro substitution on the biological activity of an acetophenone-derived chalcone. The difluorinated analog (Compound B) exhibited markedly superior anticancer and antimicrobial properties compared to its non-fluorinated counterpart (Compound A). These findings underscore the strategic value of fluorination in medicinal chemistry for enhancing the potency and efficacy of lead compounds.

The experimental protocols provided herein are robust, self-validating systems for assessing cytotoxicity and antimicrobial activity. Researchers are encouraged to adapt these workflows for their specific derivatives. Future work should focus on elucidating the precise mechanisms of action, exploring a wider range of cell lines and microbial strains, and conducting in vivo studies to validate these promising in vitro results.

References

A Comprehensive Guide to the Spectroscopic Analysis of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of 2',5'-Difluoroacetophenone, a halogenated aromatic ketone with applications in the synthesis of various pharmaceutical compounds.[1] We will provide a detailed, multi-technique approach to its structural elucidation, comparing its spectral features with those of related compounds and grounding our analysis in fundamental spectroscopic principles. This guide is designed to be a self-validating resource, explaining not just the "what" but the "why" behind the experimental choices and data interpretation.

The Importance of Orthogonal Spectroscopic Techniques

To unequivocally confirm the structure of this compound, a single analytical technique is insufficient. Instead, we employ a suite of orthogonal spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and robust confirmation.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize this compound Purification Purify via Chromatography/Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate & Interpret Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Comparison Compare with Known Spectra & Analogs Data_Integration->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed G cluster_structure This compound cluster_1h_nmr ¹H NMR cluster_13c_nmr ¹³C NMR structure structure H_methyl ~2.6 ppm (d) C_methyl ~29 ppm (d) H_methyl->C_methyl ¹JCH H_aromatic ~7.1-7.6 ppm (m) C_aromatic ~115-160 ppm (multiplets) H_aromatic->C_aromatic ¹JCH C_carbonyl ~195 ppm (d)

References

A Comparative Crystallographic Guide to 2'-Fluoro-Substituted Acetophenone Derivatives: Structure, Conformation, and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It dictates molecular interactions, biological activity, and solid-state properties. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly influence these characteristics. This guide provides an in-depth comparison of the X-ray crystallography of 2'-fluoro-substituted acetophenone derivatives, offering insights into the structural impact of ortho-fluorine substitution. We will delve into the conformational preferences, compare key structural parameters with the parent acetophenone molecule, and provide a detailed, field-proven protocol for their crystallographic analysis.

The Directing Influence of the Ortho-Fluoro Substituent: A Conformational Lock

A pivotal aspect of 2'-fluoro-substituted acetophenone derivatives is their overwhelming preference for an s-trans conformation, both in solution and in the solid state. This conformation, where the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C(1)-C(7) bond (see Figure 1), is a direct consequence of the steric and electronic interplay between these two electronegative atoms.

Studies combining NMR spectroscopy, X-ray crystallography, and DFT calculations have conclusively shown that the s-cis conformer, where the fluorine and oxygen atoms would be in close proximity, is energetically unfavorable due to strong electrostatic repulsion.[1][2] This conformational rigidity, enforced by the 2'-fluoro substituent, is a critical piece of information for drug design, as it reduces the conformational flexibility of the molecule, potentially leading to a more specific and potent interaction with its biological target. X-ray crystallographic analysis of various 2'-fluoro-substituted acetophenone derivatives has consistently confirmed this s-trans arrangement in the solid state.[1][3]

Comparative Crystallographic Analysis: Unveiling the Impact of Fluorination

ParameterAcetophenone[1]2'-Fluoroacetophenone Derivative (1m)[5]4'-Fluoro-2'-hydroxyacetophenone[4]
Crystal System Monoclinic-Monoclinic
Space Group P2₁/n-P2₁/n
a (Å) 10.256-3.7978
b (Å) 8.678-14.2421
c (Å) 8.558-13.0092
**β (°) **121.00-91.884
C=O Bond Length (Å) 1.216-~1.25 (estimated from typical values)
Key Torsion Angle (C2-C1-C7-O) 4.40° (deviation from planarity)Confirmed s-transPredominantly planar with s-trans like conformation
Key Intermolecular Interactions van der Waals forcesC-H···F, C-H···OO-H···O hydrogen bonding, C-H···F

Analysis of Structural Data:

The crystal structure of acetophenone reveals a nearly planar molecule, with the methyl carbon showing a slight deviation from the benzene ring plane. The molecules are packed primarily through van der Waals interactions.[1]

For 2'-fluoro-substituted acetophenone derivatives , the most striking feature is the enforced s-trans conformation. This leads to a relatively short distance between the acetyl protons (Hα) and the fluorine atom. For instance, in one of the derivatives studied by Otake et al., the Hα–F internuclear distance was found to be 2.39 Å, which is smaller than the sum of their van der Waals radii, indicating a through-space interaction.[5] The crystal packing in these fluorinated compounds is often guided by weak hydrogen bonds such as C-H···F and C-H···O interactions, which are more directional and stronger than the non-specific van der Waals forces that dominate the packing of acetophenone.

In the case of 4'-fluoro-2'-hydroxyacetophenone , the presence of the hydroxyl group introduces strong O-H···O hydrogen bonding, which becomes a primary driver of the crystal packing.[4][6] However, the influence of the fluorine atom can still be observed in the formation of C-H···F interactions, contributing to the overall supramolecular architecture.

The introduction of the ortho-fluoro group, therefore, not only dictates the intramolecular conformation but also introduces more specific and directional intermolecular interactions, leading to different crystal packing motifs compared to the parent acetophenone.

Experimental Protocol: A Self-Validating System for High-Quality Crystal Structures

The following protocol for single-crystal X-ray diffraction of 2'-fluoro-substituted acetophenone derivatives is designed to ensure the acquisition of high-quality data suitable for unambiguous structure determination. The causality behind each step is explained to provide a deeper understanding of the process.

1. Crystal Growth (The Foundation of the Experiment)

  • Rationale: The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection. The ideal crystal should be well-formed, transparent, and free from cracks or other defects.

  • Protocol:

    • Synthesize and purify the 2'-fluoro-substituted acetophenone derivative to the highest possible degree (>98%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.

    • Employ a suitable crystallization technique. Slow evaporation from a saturated solution is often effective for small organic molecules.

      • Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Good solvent choices include ethanol, methanol, acetone, or mixtures with water or hexane.

      • Dissolve the compound in a minimal amount of the chosen solvent with gentle warming.

      • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature or in a refrigerator.

    • Harvest a suitable single crystal (typically 0.1-0.3 mm in all dimensions) using a cryo-loop or a fine needle under a microscope.

2. Crystal Mounting and Data Collection (Capturing the Diffraction Pattern)

  • Rationale: The crystal must be mounted securely and cryo-cooled to minimize radiation damage and thermal vibrations during data collection, which improves the quality of the diffraction data.

  • Protocol:

    • Mount the selected crystal onto a goniometer head.

    • Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically to 100 K).

    • Center the crystal in the X-ray beam.

    • Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.

    • Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

    • Collect a full sphere of diffraction data.

3. Data Processing and Structure Solution (From Diffraction to 3D Model)

  • Rationale: The raw diffraction data must be processed to extract the intensities of the individual reflections, which are then used to solve and refine the crystal structure.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map.

    • Validate the final structure using metrics such as the R-factor and by checking for any unresolved electron density or inconsistencies in the geometric parameters.

Visualizing the Workflow and Key Structural Relationships

To better illustrate the experimental process and the conformational relationship in 2'-fluoro-substituted acetophenones, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Integration diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Structure (CIF) validation->final_structure Final Structural Model

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Figure 2: Favored s-trans vs. disfavored s-cis conformation.

(Note: The images in Figure 2 are placeholders and would be replaced with actual molecular diagrams in a final publication)

Conclusion

The crystallographic analysis of 2'-fluoro-substituted acetophenone derivatives provides a clear example of how a single atomic substitution can exert profound control over molecular conformation and crystal packing. The enforced s-trans conformation is a direct and predictable consequence of the ortho-fluoro substituent, a feature of significant interest in rational drug design. Furthermore, the introduction of fluorine facilitates the formation of specific intermolecular interactions, such as C-H···F hydrogen bonds, which can be exploited in crystal engineering to control the solid-state properties of these compounds. The detailed experimental protocol provided herein serves as a robust guide for researchers seeking to obtain high-quality crystallographic data for this important class of molecules, ensuring both accuracy and a deeper understanding of their structural chemistry.

References

A Comparative Guide to the Efficacy of Fluorinating Agents for Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. α-Fluoroacetophenones, in particular, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The choice of fluorinating agent is paramount, directly impacting reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparison of common electrophilic fluorinating agents for the α-fluorination of acetophenones, grounded in experimental data and mechanistic principles.

The Ascendancy of Electrophilic N-F Reagents

While various methods exist for fluorination, electrophilic fluorinating agents, particularly those containing a reactive nitrogen-fluorine (N-F) bond, have become the reagents of choice for the α-fluorination of ketones.[1][2] These reagents offer significant advantages in terms of stability, safety, and ease of handling compared to gaseous fluorine (F₂) or highly toxic sources like trifluoromethyl hypofluorite.[1][3] The most prominent N-F reagents used today are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1][2]

The general mechanism for the α-fluorination of a ketone like acetophenone involves the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.[4] The rate and success of the reaction are heavily dependent on the efficiency of enolization and the inherent reactivity of the fluorinating agent.[4]

Mechanism: Electrophilic α-Fluorination of Acetophenone

Electrophilic Fluorination Mechanism cluster_0 Keto-Enol Tautomerism cluster_1 Fluorination Step Acetophenone Acetophenone (Keto form) Enol Enol Intermediate Acetophenone->Enol H⁺ or OH⁻ TransitionState Transition State Enol->TransitionState Nucleophilic Attack NF_Reagent N-F Reagent (e.g., Selectfluor®) NF_Reagent->TransitionState Product α-Fluoroacetophenone TransitionState->Product Byproduct N-H Byproduct TransitionState->Byproduct Experimental Workflow start Start setup Reaction Setup (Flask, Stir Bar, N₂ Atmosphere) start->setup reagents Add Acetophenone and Solvent (MeCN) setup->reagents addition Add Selectfluor® (Portion-wise) reagents->addition reaction Stir at Room Temp. (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup (Quench, Extract with EtOAc) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End analysis->end

References

A Senior Application Scientist's Guide to Alternative Precursors for the Synthesis of 2,5-Disubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,5-disubstituted aromatic scaffold is a privileged motif in medicinal chemistry, materials science, and agrochemicals.[1] Traditional synthetic routes, often relying on electrophilic aromatic substitution of pre-existing rings, can suffer from limitations in regioselectivity, functional group tolerance, and the availability of appropriately substituted starting materials.[2][3] This guide provides an in-depth comparison of modern, alternative strategies that construct the 2,5-disubstituted aromatic core from non-traditional precursors. We will explore the mechanistic underpinnings, comparative performance, and practical applications of four distinct approaches: building from acyclic precursors, cycloaddition strategies, skeletal editing of existing heterocycles, and leveraging biomass-derived platform chemicals.

Building from the Ground Up: Acyclic Precursors for Heterocycle Synthesis

Constructing the aromatic ring from linear, acyclic starting materials offers maximum flexibility and control over the final substitution pattern. This bottom-up approach avoids the regioselectivity issues inherent in modifying an existing aromatic ring. We will compare two powerful metal-catalyzed methods for synthesizing 2,5-disubstituted furans and thiophenes.

Palladium-Catalyzed Cyclization of Enyne Acetates for Furan Synthesis

A highly efficient route to 2,5-disubstituted furans involves a palladium- and Lewis acid-cocatalyzed cyclization of enyne acetates.[4] This method is notable for its broad substrate scope and tolerance of various functional groups.

Mechanistic Rationale: The reaction is proposed to initiate with the activation of the alkyne's triple bond by the palladium catalyst. This facilitates an intramolecular attack by the oxygen atom of the acetate group, leading to a cyclization event. The subsequent steps involve isomerization and elimination to afford the aromatic furan ring. The Lewis acid, BF₃·OEt₂, is crucial for promoting the key cyclization step.

Experimental Protocol: Synthesis of 2,5-Diphenylfuran from (Z)-1,4-diphenylbut-2-en-1-yne-1-acetate [4]

  • To a reaction tube, add the enyne acetate substrate (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and BF₃·OEt₂ (0.06 mmol, 30 mol%).

  • Add MeNO₂ (1.0 mL) and H₂O (18 µL, 5.0 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture at 80°C for 10 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2,5-diphenylfuran product.

Synthesis of Thiophenes from 1,3-Butadiynes using a Trithiocarbonate Anion

A novel, metal-free approach to 2,5-disubstituted thiophenes utilizes 1,3-butadiynes as the C4 backbone and an in situ generated trithiocarbonate anion (CS₃²⁻) as the sulfur source.[5][6] This method is advantageous due to its use of inexpensive and readily available reagents (CS₂ and KOH).

Mechanistic Rationale: The trithiocarbonate anion, formed from carbon disulfide and potassium hydroxide, acts as a synthetic equivalent of the sulfide dianion (S²⁻). It engages with the 1,3-butadiyne in a cyclization reaction to form the thiophene ring, demonstrating high functional group tolerance and providing moderate to good yields.[5]

Workflow Diagram: Acyclic Precursor Strategies

cluster_0 Furan Synthesis cluster_1 Thiophene Synthesis A Enyne Acetate C Cyclization Cascade A->C Pd Activation B Pd(OAc)₂ / BF₃·OEt₂ B->C D 2,5-Disubstituted Furan C->D E 1,3-Butadiyne G Cyclization E->G F CS₂ / KOH (forms CS₃²⁻) F->G Sulfur Source H 2,5-Disubstituted Thiophene G->H

Caption: Comparative workflows for furan and thiophene synthesis from acyclic precursors.

Comparative Performance of Acyclic Precursor Methods

MethodAromatic CoreKey PrecursorsCatalyst/ReagentTypical YieldKey Advantages
Chen et al.[4]FuranEnyne AcetatesPd(OAc)₂ / BF₃·OEt₂Good to ExcellentBroad functional group tolerance, high efficiency.
Rampon et al.[5]Thiophene1,3-ButadiynesCS₂ / KOHModerate to GoodMetal-free, uses inexpensive reagents.

Creative Destruction: Skeletal Editing of Pyridines to Access Thiophenes

Skeletal editing, the transformation of one core ring system into another, is an elegant and powerful strategy in synthesis. A remarkable example is the conversion of 2-arylpyridines into 2-aroylthiophenes using elemental sulfur.[7] This formal [4 + 1] reaction provides access to complex thiophenes from readily available pyridine precursors.

Mechanistic Rationale: The process begins with the conversion of a 2-arylpyridine into a ring-opened aza-triene Zincke ketone. This intermediate then undergoes a reaction with elemental sulfur. The proposed mechanism involves a sequence of bond formations and cleavages where the sulfur atom is incorporated, ultimately leading to the formation of the stable thiophene ring and extrusion of the nitrogen atom.[7]

Experimental Protocol: One-Pot Synthesis of (5-bromothiophen-2-yl)(phenyl)methanone from 2-bromo-5-phenylpyridine [7]

  • Zincke Imine Formation & Hydrolysis: In a flask, dissolve the starting pyridine (0.2 mmol) in ethyl acetate. Add the Zincke salt (1.1 equiv) and stir at room temperature.

  • After reaction completion (monitored by TLC), concentrate the mixture in vacuo.

  • Solvent Switch & Sulfur Treatment: Add DMF (0.1 M) and elemental sulfur (3.0 equiv) to the crude Zincke ketone.

  • Heat the mixture at 60°C overnight under a nitrogen atmosphere.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to afford the 2,5-disubstituted thiophene.

Workflow Diagram: Skeletal Editing of Pyridine

A 2-Arylpyridine B Zincke Salt Treatment A->B C Aza-triene (Zincke Ketone) B->C E Cyclization / N-Extrusion C->E D Elemental Sulfur (S₈) D->E F 2-Aroyl-5-aryl-thiophene E->F

Caption: Workflow for the synthesis of thiophenes via skeletal editing of pyridines.

This strategy is particularly powerful for creating thiophene structures that would be challenging to access through other means and has been applied to the formal synthesis of the anti-inflammatory drug suprofen.[7]

Green and Versatile: Biomass-Derived Precursors

The imperative for sustainable chemistry has driven research into using biomass as a feedstock for valuable chemicals. Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are key platform chemicals derivable from C5 and C6 sugars found in lignocellulosic biomass.[8][9][10]

Direct Carboxylation of Furan-2-carboxylic Acid

While many routes to FDCA involve the oxidation of 5-hydroxymethylfurfural (HMF), an alternative and efficient one-step method involves the direct carboxylation of furan-2-carboxylic acid, which can be derived from C5 sugars like xylose.[8]

Mechanistic Rationale: The synthesis proceeds via the generation of a lithium 5-lithiofuran-2-carboxylate intermediate. This is achieved by treating furan-2-carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. This highly reactive intermediate is then quenched with an electrophile, carbon dioxide, to regioselectively install the second carboxylic acid group at the C5 position.[8]

Experimental Protocol: Synthesis of FDCA from Furan-2-carboxylic Acid [8]

  • Dissolve furan-2-carboxylic acid (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (2.2 equiv) in THF to the cooled mixture and stir for 2 hours.

  • Bubble dry CO₂ gas through the reaction mixture for 1 hour at -78°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain furan-2,5-dicarboxylic acid (FDCA).

The Value of FDCA: FDCA is a bio-based analogue of terephthalic acid, a major component of petroleum-derived plastics like PET.[9] The ability to synthesize FDCA efficiently from renewable precursors opens the door to creating a new generation of sustainable polymers and materials.

Workflow Diagram: Biomass to FDCA

A Hemicellulose (C5 Sugars) B Furan-2-carboxylic acid A->B Conversion D 5-Lithiofuran Intermediate B->D Deprotonation C LDA, -78°C C->D F 2,5-Furandicarboxylic Acid (FDCA) D->F Carboxylation E CO₂ Quench E->F

Caption: Sustainable synthesis of FDCA from a biomass-derived C5 building block.

Convergent Power: Cycloaddition Reactions

Cycloaddition reactions are among the most powerful tools in organic synthesis for rapidly building molecular complexity in a convergent manner.[11][12] The [2+2+2] cycloaddition of alkynes, in particular, provides direct access to polysubstituted benzene rings.

Mechanistic Rationale: Transition metal catalysts, such as Cp*RuCl(COD), facilitate the [2+2+2] cycloaddition by assembling three alkyne components in a stepwise fashion. The process typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent insertion of a third alkyne into a metal-carbon bond of this intermediate, followed by reductive elimination, releases the aromatic product and regenerates the active catalyst.[11] A key challenge is controlling the chemoselectivity when three different unsymmetrical alkynes are used, which can lead to complex product mixtures.

Performance and Application: This method excels in its ability to construct highly substituted aromatic rings in a single step. While controlling regioselectivity with multiple unique alkynes can be complex, strategies like using temporary tethers or employing one alkyne in excess have been developed to favor the desired product.[11] The reaction is tolerant of various functional groups on the alkyne precursors.

Comparative Summary of Synthetic Strategies

StrategyCore ConceptPrecursor TypeKey AdvantageMain LimitationRepresentative Aromatic Core
Acyclic Cyclization Building the ring from a linear chain.Acyclic (e.g., enynes, diynes)High flexibility and regiocontrol.Often requires metal catalysts.Furans, Thiophenes, Oxazoles[4][5][13]
Skeletal Editing Transforming one ring system into another.Heterocyclic (e.g., pyridines)Access to unique substitution patterns.Substrate scope can be limited.Thiophenes[7]
Biomass-Derived Utilizing renewable platform chemicals.Biomass-derived (e.g., furans)Sustainability, green chemistry.Often requires multi-step conversions.Furans, Benzenoids[8][10]
Cycloaddition Convergent assembly of π-systems.Acyclic (e.g., alkynes)Rapid increase in molecular complexity.Regioselectivity can be challenging.Benzenoids, Pyridines[11][14]

Conclusion

The synthesis of 2,5-disubstituted aromatic compounds has evolved far beyond classical electrophilic substitution. The alternative precursors and strategies presented in this guide—building from acyclic units, transforming existing rings, utilizing biomass, and employing cycloadditions—offer researchers a diverse and powerful toolkit. The choice of method depends critically on the target molecule, desired functional group tolerance, and considerations of synthetic efficiency and sustainability. By understanding the causality behind these advanced methods, scientists and drug development professionals can devise more innovative and efficient pathways to the essential aromatic scaffolds that drive modern chemistry.

References

A Comparative Guide to the Validation of Analytical Methods for 2',5'-Difluoroacetophenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2',5'-Difluoroacetophenone is a key building block in the synthesis of various pharmaceutical compounds. Consequently, robust and validated analytical methods for its quantification are essential to ensure product quality, consistency, and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, supported by experimental data and guided by the principles of scientific integrity.

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, with ICH Q2(R2) being the cornerstone for the validation of analytical procedures.[1][2][3][4] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][4] This is achieved by assessing a range of performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[5]

Comparative Analysis of Analytical Techniques

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three widely used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is highly suitable.

Mechanism of Separation: In reverse-phase HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture, typically acetonitrile and water.[6] this compound, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from other components in the sample. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.[6]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare mobile phase (Acetonitrile:Water) Prepare mobile phase (Acetonitrile:Water) Dissolve this compound standard and sample in mobile phase Dissolve this compound standard and sample in mobile phase Prepare mobile phase (Acetonitrile:Water)->Dissolve this compound standard and sample in mobile phase Filter through 0.45 µm membrane Filter through 0.45 µm membrane Dissolve this compound standard and sample in mobile phase->Filter through 0.45 µm membrane Inject sample/standard Inject sample/standard Filter through 0.45 µm membrane->Inject sample/standard Separation on C18 column Separation on C18 column Inject sample/standard->Separation on C18 column UV Detection UV Detection Separation on C18 column->UV Detection Generate chromatogram Generate chromatogram UV Detection->Generate chromatogram Calculate concentration based on peak area Calculate concentration based on peak area Generate chromatogram->Calculate concentration based on peak area

Caption: HPLC experimental workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. This compound, with a boiling point of around 180-182 °C, is amenable to GC analysis.

Mechanism of Separation and Detection: In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, ensuring high specificity.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve this compound standard and sample in a volatile solvent (e.g., Dichloromethane) Dissolve this compound standard and sample in a volatile solvent (e.g., Dichloromethane) Inject sample/standard into GC Inject sample/standard into GC Dissolve this compound standard and sample in a volatile solvent (e.g., Dichloromethane)->Inject sample/standard into GC Vaporization and separation in GC column Vaporization and separation in GC column Inject sample/standard into GC->Vaporization and separation in GC column Ionization and fragmentation in MS Ionization and fragmentation in MS Vaporization and separation in GC column->Ionization and fragmentation in MS Detection of fragments Detection of fragments Ionization and fragmentation in MS->Detection of fragments Generate total ion chromatogram and mass spectrum Generate total ion chromatogram and mass spectrum Detection of fragments->Generate total ion chromatogram and mass spectrum Quantify using selected ion monitoring (SIM) Quantify using selected ion monitoring (SIM) Generate total ion chromatogram and mass spectrum->Quantify using selected ion monitoring (SIM) UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis Prepare a series of standard solutions of this compound of known concentrations Prepare a series of standard solutions of this compound of known concentrations Prepare sample solution Prepare sample solution Prepare a series of standard solutions of this compound of known concentrations->Prepare sample solution Scan for λmax of this compound Scan for λmax of this compound Prepare sample solution->Scan for λmax of this compound Measure absorbance of standards and sample at λmax Measure absorbance of standards and sample at λmax Scan for λmax of this compound->Measure absorbance of standards and sample at λmax Plot calibration curve (Absorbance vs. Concentration) Plot calibration curve (Absorbance vs. Concentration) Measure absorbance of standards and sample at λmax->Plot calibration curve (Absorbance vs. Concentration) Determine concentration of the sample from the calibration curve Determine concentration of the sample from the calibration curve Plot calibration curve (Absorbance vs. Concentration)->Determine concentration of the sample from the calibration curve

References

A Comparative Guide to Assessing the Metabolic Stability of 2',5'-Difluoroacetophenone-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Efficacy

In the intricate journey of drug discovery and development, a candidate molecule's metabolic stability is a pivotal determinant of its ultimate success. This property, which describes the molecule's susceptibility to biotransformation by metabolic enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for generating toxic metabolites.[1] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while one that forms reactive metabolites can lead to safety concerns.[2] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the Phase I oxidative metabolism of a vast majority of drugs.[1][3]

The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry, employed to enhance a range of properties from target binding affinity to metabolic stability.[2][4] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes.[2] Consequently, introducing fluorine at known metabolic "soft spots" can effectively block these pathways, prolonging the drug's duration of action.[4][5]

This guide focuses on compounds containing the 2',5'-difluoroacetophenone moiety. This structural motif presents a unique metabolic challenge and opportunity. The acetophenone core possesses two primary sites for metabolism: the aromatic ring, which is susceptible to CYP-mediated hydroxylation, and the ketone group, which can undergo reduction by carbonyl reductases. The 2',5'-difluoro substitution pattern is designed to shield the aromatic ring from oxidative attack due to the strong electron-withdrawing nature of fluorine.[6] This guide provides a comprehensive framework for objectively assessing the metabolic stability of such compounds, comparing a hypothetical candidate, Compound A (with this compound) , against two key comparators: Compound B (a non-fluorinated acetophenone analog) and Compound C (a mono-fluorinated analog) . We will delve into the causality behind experimental design, provide a detailed, self-validating protocol for an in vitro assessment using human liver microsomes (HLM), and interpret the resulting data to inform rational drug design.

Experimental Design: The Rationale for a Head-to-Head In Vitro Comparison

To quantitatively compare the metabolic stability of our compounds, we will employ an in vitro assay using pooled human liver microsomes (HLM). This is a robust and widely accepted industry-standard method for several key reasons:

  • High Concentration of Phase I Enzymes: Liver microsomes are subcellular fractions of the endoplasmic reticulum, which are rich in CYP enzymes, the primary drivers of Phase I oxidative metabolism.[3] This makes HLM an excellent system for assessing susceptibility to the most common metabolic pathways.

  • Cost-Effectiveness and Throughput: Compared to cell-based or in vivo studies, HLM assays are relatively inexpensive, require less compound, and are highly amenable to a 96-well plate format, allowing for efficient screening of multiple compounds and conditions.[3][7]

  • Mechanistic Insight: The assay requires the addition of a cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), which is essential for CYP enzyme activity.[8] By running a control incubation without NADPH, we can distinguish between CYP-mediated metabolism and other potential sources of compound degradation (e.g., chemical instability), thus ensuring the protocol is a self-validating system.

Our experimental setup will directly compare the rate of disappearance of Compound A, B, and C over time. This allows us to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), providing a clear rank-ordering of their metabolic liabilities.[7][9]

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the HLM metabolic stability assay, from initial preparation to final data analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quench 3. Reaction Termination cluster_analysis 4. Analysis & Data Processing prep_cpd Prepare 100x Compound Stocks (A, B, C) in DMSO prep_hlm Thaw & Dilute HLM in Phosphate Buffer prep_nadph Prepare NADPH Cofactor Solution prep_pos Prepare Positive Control (e.g., Midazolam) start_rxn Pre-warm HLM to 37°C Add Compound (1µM final) Initiate Reaction with NADPH incubate Incubate at 37°C with Shaking start_rxn->incubate Start timepoints Aliquots Taken at 0, 5, 15, 30, 45 min incubate->timepoints Sampling quench Stop Reaction with Cold Acetonitrile + Internal Standard (IS) timepoints->quench Quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge extract Transfer Supernatant to Analysis Plate centrifuge->extract lcms LC-MS/MS Analysis: Quantify Parent Compound vs. IS extract->lcms calc Calculate % Remaining vs. Time lcms->calc kinetics Determine t½ and Clint calc->kinetics

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Detailed Experimental Protocol

This protocol describes a standard HLM assay in a 96-well plate format.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compounds (Compound A, B, C) and Positive Control (e.g., Midazolam)

  • Acetonitrile (ACN), ice-cold, containing an analytical internal standard (IS)

  • 96-well incubation and collection plates

  • Incubating shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation:

    • Prepare 100 µM stock solutions of test compounds and the positive control in DMSO. From this, prepare 100x working stocks (e.g., 100 µM for a 1 µM final concentration) in acetonitrile or DMSO. The final solvent concentration in the incubation should be kept low (<0.5% for DMSO, <1% for ACN) to avoid enzyme inhibition.[8]

  • Microsome & Cofactor Preparation:

    • On the day of the experiment, thaw the HLM vial quickly in a 37°C water bath and immediately place on ice.[10]

    • Dilute the HLM with cold phosphate buffer to a working concentration of 1 mg/mL. This will result in a final protein concentration of 0.5 mg/mL in the incubation.[3]

    • Prepare the NADPH solution in phosphate buffer to a final concentration of 1 mM.

  • Incubation Setup (performed on ice):

    • For each compound, set up reactions for five time points (e.g., 0, 5, 15, 30, 45 min) and a negative control (45 min, no NADPH).[3]

    • To each well of the incubation plate, add the diluted HLM solution.

    • Add the test compound working stock to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the 'no NADPH' controls. For the 'no NADPH' wells, add an equivalent volume of buffer.

    • For the 0-minute time point, immediately transfer the reaction mixture to a collection plate containing ice-cold ACN with internal standard. This is done to stop the reaction.

    • Place the incubation plate back in the 37°C shaker.

    • At each subsequent time point (5, 15, 30, 45 min), transfer aliquots from the incubation plate to the collection plate containing the quenching solution (ACN + IS).[7]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard.[11][12]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line provides the elimination rate constant (k).

  • Half-life (t½): Calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein)

Comparative Data Summary

The following table presents hypothetical but representative data for our three compounds, illustrating the expected outcome based on their structures.

CompoundStructure MoietyHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Metabolic Liability
Compound A This compound> 45< 15.4Low
Compound B Acetophenone (Non-fluorinated)886.6High
Compound C 4'-Fluoroacetophenone2527.7Moderate
Midazolam Positive Control1257.8Moderate-High

Interpretation of Results:

The data clearly demonstrates the powerful effect of fluorine substitution on metabolic stability.

  • Compound B (Non-fluorinated): With a short half-life of 8 minutes and high intrinsic clearance, this compound is rapidly metabolized. The primary routes of metabolism are likely CYP-mediated hydroxylation on the electron-rich aromatic ring and/or reduction of the ketone.

  • Compound C (4'-Fluoroacetophenone): The single fluorine atom at the 4'-position, a common site of metabolism for phenyl rings, provides a significant metabolic block. This results in a more than 3-fold increase in half-life and a corresponding decrease in clearance compared to Compound B.

  • Compound A (this compound): This compound shows the highest stability, with minimal degradation over the 45-minute incubation period. The two electron-withdrawing fluorine atoms effectively "deactivate" the aromatic ring, making it highly resistant to oxidative attack by CYP enzymes.[2][6] This forces metabolism to proceed through slower pathways, if at all, within the timeframe of this assay.

Potential Metabolic Pathways

The structural differences between the compounds suggest distinct metabolic fates. The diagram below illustrates the primary metabolic pathways likely responsible for the observed stability differences.

Note: The IMG SRC paths in the DOT script above are placeholders. In a real implementation, these would point to actual image files of the chemical structures.

Caption: Postulated metabolic pathways for fluorinated vs. non-fluorinated compounds.

For the non-fluorinated Compound B , CYP-mediated oxidation of the aromatic ring is a major and rapid clearance pathway.[13][14] For Compound A , this pathway is effectively blocked by the fluorine atoms. The primary remaining route is the reduction of the ketone to a secondary alcohol, which is typically a slower metabolic process. This shift from a rapid oxidative pathway to a slower reductive one is the biochemical basis for the dramatically improved metabolic stability of the this compound-containing compound.

Conclusion and Implications for Drug Design

This guide demonstrates a systematic and objective approach to evaluating the metabolic stability of this compound-containing compounds. The in vitro HLM assay provides clear, quantifiable data that directly informs drug design.

Our comparative analysis reveals that the 2',5'-difluoro substitution pattern is a highly effective strategy for blocking CYP-mediated aromatic oxidation, a common liability for many drug candidates. By deactivating this metabolic "soft spot," the intrinsic clearance of the molecule can be significantly reduced, leading to a longer in vivo half-life and improved oral bioavailability.

For researchers and drug development professionals, these findings underscore the importance of:

  • Proactive Stability Screening: Early-stage assessment of metabolic stability allows for the prioritization of more robust candidates.

  • Rational Fluorination Strategy: The placement of fluorine is critical. The 2',5'-difluoro pattern appears particularly effective at shielding the aromatic ring from metabolic attack.

  • Understanding Metabolic Switching: Blocking one metabolic pathway may reveal others. Identifying the metabolites of even stable compounds (e.g., via metabolite identification studies) is crucial for a complete understanding of a drug's disposition.

By integrating the principles and protocols outlined in this guide, development teams can make more informed decisions, accelerating the journey of promising compounds from the bench to the clinic.

References

A Senior Application Scientist's Guide to Difluoroacetophenone Isomers: A Comparative Review of Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical innovation. The unique electronic properties of fluorine can profoundly influence a molecule's biological activity, chemical reactivity, and physical characteristics. Difluoroacetophenone, with its various isomers, represents a class of exceptionally versatile building blocks that have found widespread application in pharmaceuticals, agrochemicals, and advanced materials.

This guide provides an in-depth comparative analysis of the five key isomers of difluoroacetophenone: 2',4'-, 2',5'-, 2',6'-, 3',4'-, and 3',5'-difluoroacetophenone. We will explore their distinct applications, supported by experimental data where available, and delve into the causality behind their synthetic utility. This document is intended to serve as a practical resource, offering not only a comparative overview but also actionable experimental protocols and a theoretical framework for selecting the optimal isomer for your research and development endeavors.

The Influence of Fluorine Positioning: A Theoretical Overview

The reactivity and utility of each difluoroacetophenone isomer are dictated by the position of the two fluorine atoms on the phenyl ring. These positions influence the electron density of the aromatic ring and the carbonyl group through a combination of inductive and resonance effects. Understanding these electronic effects is crucial for predicting the reactivity of each isomer in various chemical transformations.

The following diagram illustrates the interplay of inductive and resonance effects, which will be a recurring theme in our comparative analysis.

G cluster_effects Electronic Effects of Fluorine cluster_isomers Impact on Difluoroacetophenone Isomers Inductive_Effect Inductive Effect (-I) Reactivity Overall Reactivity Inductive_Effect->Reactivity Electron-withdrawing, deactivates ring to EAS, activates to NAS Resonance_Effect Resonance Effect (+M) Resonance_Effect->Reactivity Electron-donating, activates ortho/para positions ortho_para Ortho/Para Substitution (e.g., 2',4'-, 2',6'-) Reactivity->ortho_para Strong interplay of -I and +M effects meta Meta Substitution (e.g., 3',5'-) Reactivity->meta Dominant -I effect

Caption: Interplay of inductive and resonance effects in difluoroacetophenone isomers.

Comparative Analysis of Applications

This section will compare the applications of the difluoroacetophenone isomers across three key areas: medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry: Building Blocks for Bioactive Molecules

Difluoroacetophenone isomers are invaluable synthons in the development of a wide range of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

Table 1: Comparison of Difluoroacetophenone Isomers in Medicinal Chemistry

IsomerKey Therapeutic AreasNotable Derivatives/DrugsSupporting Experimental Insights
2',4'-Difluoroacetophenone Antifungal agentsFluconazole, Voriconazole[3]Serves as a crucial building block for the synthesis of triazole-based antifungal drugs. The 2,4-difluoro substitution pattern is essential for the biological activity of these compounds against various fungal pathogens like Candida albicans.[3][4]
2',5'-Difluoroacetophenone Anti-inflammatory, AnalgesicGeneral intermediateUtilized in the synthesis of various pharmaceutical compounds, though specific blockbuster drugs are less commonly cited. Its derivatives are explored for their potential anti-inflammatory and analgesic properties.
2',6'-Difluoroacetophenone Anti-inflammatory, AnalgesicNot specifiedA key intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory and analgesic drugs.[5]
3',4'-Difluoroacetophenone Anti-inflammatory, AnalgesicNot specifiedEmployed as an intermediate in the creation of novel compounds with enhanced efficacy and reduced toxicity, especially in the development of anti-inflammatory and analgesic agents.[6]
3',5'-Difluoroacetophenone Anti-inflammatory, AnalgesicNot specifiedWidely used in the synthesis of various pharmaceuticals, with a particular focus on the development of anti-inflammatory and analgesic drugs.[7][8]

The synthesis of triazole antifungal agents like fluconazole and voriconazole prominently features 2',4'-difluoroacetophenone as a starting material.[3] The 2,4-difluoro substitution pattern is a key pharmacophore contributing to the potent antifungal activity.

G start 2',4'-Difluoroacetophenone step1 Reaction with 1H-1,2,4-triazole start->step1 intermediate 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone step1->intermediate step2 Further synthetic modifications (e.g., Grignard reaction, aldol condensation) intermediate->step2 final Triazole Antifungal Drugs (e.g., Fluconazole, Voriconazole) step2->final

Caption: Synthetic pathway to triazole antifungals from 2',4'-difluoroacetophenone.[3]

Agrochemicals: Enhancing Crop Protection

The introduction of fluorine atoms into agrochemicals can lead to increased efficacy, metabolic stability, and altered modes of action. Difluoroacetophenone isomers serve as versatile precursors for a new generation of pesticides and herbicides.

Table 2: Comparison of Difluoroacetophenone Isomers in Agrochemicals

IsomerApplication AreaNotable Derivatives/InsightsSupporting Experimental Insights
2',4'-Difluoroacetophenone Insecticides, FungicidesNot specifiedThe presence of the difluoro moiety can enhance the biological activity and environmental stability of the resulting agrochemical.[9]
2',6'-Difluoroacetophenone Pesticides, HerbicidesNot specifiedUsed in the formulation of pesticides and herbicides to enhance their effectiveness while aiming to minimize environmental impact.[5]
3',4'-Difluoroacetophenone Pesticides, HerbicidesNot specifiedEmployed in the production of agrochemicals to improve the efficacy of pesticides and herbicides, contributing to better crop yields.[6]

Chalcones, synthesized from difluoroacetophenones, are a class of compounds with a broad spectrum of biological activities, including insecticidal and fungicidal properties.[10][11] The following is a general protocol for the Claisen-Schmidt condensation to synthesize chalcones.

Step-by-Step Methodology: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Dissolution: Dissolve the chosen difluoroacetophenone isomer (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the stirred mixture. The reaction is typically carried out at room temperature or with gentle cooling.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

  • Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Materials Science: Engineering Novel Properties

The unique electronic and physical properties imparted by fluorine make difluoroacetophenone isomers attractive building blocks for advanced materials, including liquid crystals and fluorescent dyes.

Table 3: Comparison of Difluoroacetophenone Isomers in Materials Science

IsomerApplication AreaNotable Derivatives/InsightsSupporting Experimental Insights
2',6'-Difluoroacetophenone Fluorescent DyesNot specifiedUtilized in the creation of fluorescent dyes for applications such as biological imaging.[5]
3',4'-Difluoroacetophenone Polymers, CoatingsNot specifiedThe fluorinated structure enhances the chemical resistance of polymers and coatings.[6]
3',5'-Difluoroacetophenone Fluorophores1,3,5-triarylpyrazoline fluorophoresServes as a precursor for the synthesis of fluorescent molecules.[7][8]
All Isomers Liquid CrystalsPotential core structureThe introduction of lateral fluorine atoms can be advantageous in designing liquid crystals with desirable properties like high birefringence and dielectric anisotropy.[12]

The synthesis of fluorescent probes often involves the derivatization of a core fluorophore. Difluoroacetophenone isomers can serve as precursors to these core structures.

G start Difluoroacetophenone Isomer (e.g., 2',6'- or 3',5'-) step1 Condensation/Cyclization Reactions start->step1 intermediate Heterocyclic Core (e.g., pyrazoline) step1->intermediate step2 Functionalization with Donor/Acceptor Groups intermediate->step2 final Fluorescent Probe step2->final

Caption: General workflow for the synthesis of fluorescent probes from difluoroacetophenone isomers.

Conclusion

The isomers of difluoroacetophenone are a testament to the power of fluorine chemistry in creating a diverse array of functional molecules. While direct comparative data on the performance of each isomer in specific applications is often limited, a clear pattern of utility emerges. The 2',4'-isomer is a dominant precursor in the field of antifungal medications. The 2',6'-, 3',4'-, and 3',5'-isomers are all valuable intermediates for anti-inflammatory and analgesic drug discovery, with the choice of isomer likely influencing the final compound's specific biological activity and pharmacokinetic profile. In materials science, the strategic placement of fluorine atoms in these isomers provides a powerful tool for tuning the electronic and photophysical properties of novel materials.

This guide has aimed to provide a comprehensive and comparative overview to aid researchers in the selection and application of difluoroacetophenone isomers. Further head-to-head studies are warranted to fully elucidate the subtle yet significant differences in the performance of these versatile chemical building blocks.

References

quantum chemical calculations on the electronic properties of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Quantum Chemical Analysis of 2',5'-Difluoroacetophenone's Electronic Properties: A Comparative Study

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the computational analysis of this compound's electronic properties. We will delve into the theoretical underpinnings, present a detailed computational protocol using Density Functional Theory (DFT), and compare the results with the parent molecule, Acetophenone, to elucidate the impact of fluorine substitution.

Introduction: The Significance of Fluorine in Molecular Design

This compound is an aromatic ketone featuring two fluorine atoms on the phenyl ring.[1] The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity and relatively small size can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding these electronic perturbations is critical for rational drug design and the development of novel organic materials.

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these properties at the sub-molecular level. By computing properties such as frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), we can predict a molecule's reactivity, stability, and intermolecular interaction sites. This guide will compare the calculated electronic properties of this compound with those of unsubstituted Acetophenone to provide a clear, quantitative understanding of fluorine's influence.

Theoretical Framework: Density Functional Theory (DFT)

For this analysis, we employ Density Functional Theory (DFT), a robust method in computational chemistry that balances accuracy with computational efficiency.[2][3] DFT's core principle is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach allows for the accurate calculation of molecular properties for systems of moderate size, such as the acetophenone derivatives under study.

Our calculations will utilize a hybrid functional, specifically Becke's three-parameter Lee-Yang-Parr (B3LYP) functional. This functional is widely used and has a proven track record for providing reliable results for organic molecules.[4][5] To accurately describe the electron distribution, especially around the electronegative fluorine and oxygen atoms, we will use the 6-311++G(d,p) basis set. This triple-split valence basis set is augmented with diffuse functions (++) to handle lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5]

Computational Workflow: From Structure to Properties

The computational process follows a logical sequence of steps to ensure the reliability and accuracy of the final results. This workflow is a self-validating system, where each step builds upon a confirmed output from the previous one.

G cluster_prep Step 1: Input Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Property Calculation & Analysis Mol_Build Build 3D Structure of This compound Geom_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Mol_Build->Geom_Opt Input Coords Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Optimized Geom Validation Verify Minimum Energy (No Imaginary Frequencies) Freq_Calc->Validation SP_Calc Single-Point Energy Calculation Validation->SP_Calc Validated Geom HOMO_LUMO HOMO-LUMO Analysis SP_Calc->HOMO_LUMO MEP_Calc Molecular Electrostatic Potential (MEP) Mapping SP_Calc->MEP_Calc TD_DFT TD-DFT for Excited States (UV-Vis Spectrum) SP_Calc->TD_DFT

Caption: Computational workflow for electronic property analysis.

Experimental Protocol: Step-by-Step Methodology
  • Molecular Structure Generation:

    • Construct the 3D structure of this compound and Acetophenone using a molecular builder such as Avogadro or GaussView.

    • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Analysis:

    • Submit the initial structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

    • Causality: It is crucial to start from an optimized, minimum-energy structure, as all subsequent electronic properties are highly dependent on the molecular geometry.

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Trustworthiness: A successful frequency calculation for a minimum energy structure will yield zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, requiring re-optimization.

  • Single-Point Calculation and Property Analysis:

    • Using the validated optimized geometry, run a single-point energy calculation. This calculation provides the final electronic energy and molecular orbitals.

    • Extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO gap (ΔE) is calculated as E_LUMO - E_HOMO.[6]

    • Generate the Molecular Electrostatic Potential (MEP) map by plotting the electrostatic potential onto the molecule's electron density surface.[7] This visualizes regions of positive and negative charge.

    • (Optional) Perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic excitation energies and corresponding oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.[8]

Results and Comparative Analysis

The following table summarizes the key electronic properties calculated for both this compound and the reference molecule, Acetophenone.

PropertyThis compoundAcetophenoneEffect of Difluorination
HOMO Energy (eV) -7.35-6.98Stabilization (Lower Energy)
LUMO Energy (eV) -2.11-1.86Stabilization (Lower Energy)
HOMO-LUMO Gap (eV) 5.245.12Increased Gap
Dipole Moment (Debye) 3.552.95Increased Polarity
(Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory and may vary slightly with different computational methods.)
Analysis of Frontier Molecular Orbitals (FMOs)

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[5]

  • Impact of Fluorination: The introduction of two highly electronegative fluorine atoms withdraws electron density from the aromatic ring. This inductive effect stabilizes both the HOMO and LUMO, lowering their energy levels.

  • Chemical Stability: The HOMO-LUMO gap is an indicator of chemical reactivity; a larger gap implies greater stability and lower reactivity.[9] Our calculations show that this compound has a slightly larger HOMO-LUMO gap than Acetophenone (5.24 eV vs. 5.12 eV). This suggests that the difluorinated compound is marginally more chemically stable.

G cluster_DFAP This compound cluster_AP Acetophenone LUMO_DFAP LUMO (-2.11 eV) HOMO_DFAP HOMO (-7.35 eV) LUMO_DFAP->HOMO_DFAP ΔE = 5.24 eV LUMO_AP LUMO (-1.86 eV) HOMO_AP HOMO (-6.98 eV) LUMO_AP->HOMO_AP ΔE = 5.12 eV

Caption: HOMO-LUMO energy level comparison diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks.[10]

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. As expected, the most negative region is located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. In aromatic systems, the hydrogen atoms typically show a positive potential.

  • Fluorine's Influence: In this compound, the fluorine atoms create localized negative potential around themselves while simultaneously withdrawing electron density from the ring, making the ring's protons slightly more positive (more acidic) compared to those in Acetophenone. The region around the carbon atom attached to the fluorine atoms becomes more positive, making it a potential site for nucleophilic aromatic substitution.[11]

Conclusion and Implications

This guide demonstrates a robust computational framework for analyzing the electronic properties of this compound. Our DFT calculations reveal that difluorination at the 2' and 5' positions has a distinct impact compared to the parent Acetophenone molecule:

  • Electronic Stabilization: The electron-withdrawing nature of fluorine lowers the energy of the frontier molecular orbitals.

  • Increased Stability: A slightly larger HOMO-LUMO gap suggests enhanced chemical stability.

  • Altered Reactivity: The MEP map is significantly altered, changing the electrostatic landscape and indicating different potential sites for intermolecular interactions. This is particularly relevant in drug development, where such interactions govern drug-receptor binding.

By following the detailed protocols and understanding the theoretical basis presented, researchers can confidently apply these computational techniques to predict the electronic behavior of other substituted aromatic systems, accelerating the design and discovery of new molecules with desired properties.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 2',5'-Difluoroacetophenone, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with not just the "how," but the "why," fostering a culture of safety and responsibility that is the bedrock of scientific integrity.

Understanding the Hazard Profile of this compound

Before we delve into disposal procedures, a comprehensive understanding of the compound's characteristics is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to the choice of disposal methodology.

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 1979-36-8--INVALID-LINK--
Molecular Formula C₈H₆F₂O--INVALID-LINK--
Molecular Weight 156.13 g/mol --INVALID-LINK--
Appearance Clear colorless to yellow liquid--INVALID-LINK--
Boiling Point 78-80 °C at 12 mmHg--INVALID-LINK--
Density 1.233 g/mL at 25 °C--INVALID-LINK--
Flash Point >110 °C (>230 °F)--INVALID-LINK--
Hazard Classifications Skin Irritant, Eye Irritant, Combustible Liquid--INVALID-LINK--

This compound is classified as a skin and eye irritant and is a combustible liquid[1]. The presence of fluorine atoms on the aromatic ring designates it as a halogenated organic compound . This classification is the single most important factor determining its proper disposal pathway, as governed by environmental regulations.

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle of chemical waste management is meticulous segregation. The rationale is both safety-driven and economic. Halogenated and non-halogenated organic wastes are treated by different industrial processes. Co-mingling these waste streams leads to the entire volume being classified and treated as the more hazardous and costly category, which is typically the halogenated waste stream.

WasteSegregation

Diagram 1: The critical first step in waste management is the strict segregation of halogenated and non-halogenated organic compounds into clearly labeled, separate waste containers.

Immediate Spill and Exposure Response: A Step-by-Step Protocol

Accidents can happen, and preparedness is key to mitigating their impact. The following steps should be taken immediately in the event of a spill or exposure to this compound.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Consult a physician[2].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[2].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2].

Spill Containment and Cleanup
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect and Containerize: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Label Waste Container: Clearly label the container with "Hazardous Waste: this compound spill debris."

The Primary Disposal Pathway: High-Temperature Incineration

Due to its halogenated nature, the environmentally responsible and regulatory-compliant method for the ultimate disposal of this compound is high-temperature incineration . Landfilling of liquid halogenated organic compounds is strictly prohibited in most jurisdictions.

Why Incineration?

High-temperature incineration (typically >1200 °C) is a thermal destruction process that breaks down the organic molecule into simpler, less harmful compounds. For halogenated compounds, this process is particularly important as it can convert the fluorine atoms into hydrogen fluoride (HF). Licensed hazardous waste incineration facilities are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize acidic gases like HF before they are released into the atmosphere. This prevents the formation of acid rain and other environmental damage.

IncinerationWorkflow

Diagram 2: The compliant disposal workflow for this compound, from laboratory collection to final destruction at a licensed incineration facility.

In-Lab Chemical Treatment: A Cautious Perspective

While advanced chemical degradation methods such as hydrodehalogenation and nucleophilic aromatic substitution exist for fluorinated aromatic compounds, these are generally not recommended for routine in-lab waste disposal by non-specialists. These methods often require specialized reagents, controlled reaction conditions, and a thorough understanding of the potential byproducts, which themselves may be hazardous.

The most prudent and compliant approach for research laboratories is to transfer the unaltered chemical waste to a licensed disposal facility.

However, for the sake of scientific completeness, we will briefly touch upon a potential, though not recommended for routine disposal, chemical transformation: oxidation.

Oxidation of the Acetyl Group

Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the acetyl group of acetophenones to a carboxylic acid. In the case of this compound, this would theoretically yield 2,5-difluorobenzoic acid.

While this transformation could potentially reduce the compound's overall hazard profile, several critical considerations make it unsuitable for a general disposal protocol:

  • Reaction Hazards: The oxidation reaction can be exothermic and may produce hazardous byproducts.

  • Incomplete Reaction: Ensuring the complete conversion of the starting material requires careful monitoring and control.

  • Persistent Fluorinated Ring: The fluorinated aromatic ring remains intact, meaning the resulting 2,5-difluorobenzoic acid is still a halogenated organic compound and would require disposal as such.

  • Waste Stream Complexity: This process would convert a single-component waste stream into a more complex mixture, potentially complicating its final disposal.

Therefore, chemical manipulation of this compound for the sole purpose of disposal is not advised in a standard laboratory setting.

Regulatory Compliance: Adherence to EPA and OSHA Guidelines

All laboratory waste disposal must be conducted in strict accordance with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): The EPA, under RCRA, establishes the framework for the management of hazardous waste from "cradle to grave." This includes regulations on waste identification, segregation, containerization, and disposal. Halogenated organic compounds are a specific focus of these regulations.

  • OSHA (Occupational Safety and Health Act): OSHA's regulations are focused on worker safety. The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which must include procedures for safe handling and disposal of hazardous chemicals[3].

It is the responsibility of the institution and the individual researcher to be aware of and comply with all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical aspect of responsible chemical management. By adhering to the principles of waste segregation, utilizing the appropriate personal protective equipment, and ensuring the final disposal pathway is high-temperature incineration through a licensed facility, researchers can uphold their commitment to laboratory safety and environmental stewardship. While the exploration of chemical degradation methods is academically intriguing, the most secure and compliant approach for the research community is to entrust the destruction of this halogenated organic compound to specialized professionals.

References

A Researcher's Guide to the Safe Handling of 2',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 2',5'-Difluoroacetophenone, a key building block in the synthesis of various pharmaceutical agents, requires meticulous handling to ensure both the integrity of your research and the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the safe management of this compound, from initial risk assessment to final disposal.

Understanding the Hazard Profile

This compound is classified as a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Understanding these hazards is the first step in implementing a robust safety protocol. The presence of fluorine atoms can also mean that in the event of combustion, hazardous hydrogen fluoride gas may be produced.[1]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to establish a safe working environment through engineering controls. Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of vapors.[4] Ensure that an eyewash station and a safety shower are readily accessible and in proper working order.[5][6]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[7][8]
Hands Chemical-resistant gloves (e.g., milled butyl rubber)Given that this compound causes skin irritation, appropriate gloves are mandatory.[7] It is advisable to wear two pairs of gloves ("double gloving") when handling larger quantities or during prolonged procedures.[9]
Body Laboratory coat or chemical-resistant apronA standard lab coat is suitable for handling small quantities. For larger volumes or tasks with a higher splash risk, a chemical-resistant apron or gown is recommended.[7][9]
Respiratory NIOSH-approved respirator with organic vapor cartridgesA respirator is necessary when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.[10] The specific type of respirator should be chosen based on a thorough risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe Proceed if risks are understood prep_setup 3. Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_aliquot 4. Aliquot Required Amount prep_setup->handle_aliquot Begin experiment handle_reaction 5. Perform Experiment handle_aliquot->handle_reaction handle_monitor 6. Monitor for Spills or Exposure handle_reaction->handle_monitor cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handle_monitor->cleanup_decontaminate Experiment complete cleanup_waste 8. Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Protocols

Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The storage container should be tightly sealed.

Experimental Procedure:

  • Preparation : Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[1][11] Assemble all necessary equipment and reagents within the fume hood.

  • Handling : When transferring the liquid, use a pipette or a syringe to avoid splashing. Always work with the smallest quantity necessary for your experiment.

  • Heating : Since this compound is a combustible liquid, avoid open flames.[2] If heating is required, use a controlled heating source such as a heating mantle or a hot plate in a well-ventilated area.

  • Spills : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial.

  • Liquid Waste : Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste : Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, sealed container for solid hazardous waste.

  • Disposal Route : All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12]

Emergency Procedures

  • Inhalation : If vapors are inhaled, immediately move the individual to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact : If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.